Product packaging for Phoslactomycin A(Cat. No.:CAS No. 122856-25-1)

Phoslactomycin A

Cat. No.: B048804
CAS No.: 122856-25-1
M. Wt: 599.6 g/mol
InChI Key: LOAKADZNOAGFPM-XNHNZVDCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Phoslactomycin A is a structurally unique, natural product antibiotic isolated from Streptomyces species, recognized for its potent and selective inhibition of Protein Phosphatase 2A (PP2A). This serine/threonine phosphatase is a critical regulator of numerous signaling pathways controlling cell growth, division, and survival. By specifically targeting the PP2A core enzyme, this compound disrupts dephosphorylation events, leading to hyperphosphorylation of key oncogenic substrates and induction of apoptosis in transformed cells. Its primary research value lies in its utility as a chemical probe to elucidate the complex biological roles of PP2A in cancer biology, T-cell activation, and neurodegenerative disease pathways. Researchers utilize this compound to investigate cell cycle arrest, study signal transduction cascades involving AKT and MAPK, and explore mechanisms of chemoresistance. This compound is for research applications only and serves as an essential tool for advancing the understanding of phosphatase-driven cellular processes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H46NO10P B048804 Phoslactomycin A CAS No. 122856-25-1

Properties

CAS No.

122856-25-1

Molecular Formula

C29H46NO10P

Molecular Weight

599.6 g/mol

IUPAC Name

[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylpropanoate

InChI

InChI=1S/C29H46NO10P/c1-4-22-12-13-27(32)39-25(22)14-15-29(34,16-17-30)26(40-41(35,36)37)19-23(31)10-6-5-8-21-9-7-11-24(18-21)38-28(33)20(2)3/h5-6,8,10,12-15,20-26,31,34H,4,7,9,11,16-19,30H2,1-3H3,(H2,35,36,37)/b8-5+,10-6+,15-14+

InChI Key

LOAKADZNOAGFPM-XNHNZVDCSA-N

Isomeric SMILES

CCC1C=CC(=O)OC1/C=C/C(CCN)(C(CC(/C=C/C=C/C2CCCC(C2)OC(=O)C(C)C)O)OP(=O)(O)O)O

Canonical SMILES

CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)C(C)C)O)OP(=O)(O)O)O

Synonyms

phoslactomycin A

Origin of Product

United States

Foundational & Exploratory

Phoslactomycin A: A Technical Guide to Its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phoslactomycin A is a potent natural product inhibitor of protein serine/threonine phosphatase 2A (PP2A), a critical enzyme involved in cellular signaling and regulation. Initially identified through antifungal screening programs, this polyketide metabolite, produced by several species of Streptomyces, has garnered significant interest for its potential therapeutic applications, including anticancer and antiviral activities. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, presenting detailed experimental protocols, quantitative data, and key molecular interactions for researchers in natural product chemistry and drug development.

Discovery of this compound

This compound is a member of the phoslactomycin (PLM) family of antibiotics, which were first discovered as new phosphate ester antifungal agents. The producing organism for the initial discovery of Phoslactomycins A through F was identified as Streptomyces nigrescens SC-273.[1] Subsequent research has identified other Streptomyces species, such as Streptomyces sp. MLA1839 and Streptomyces sp. HK-803, as producers of various phoslactomycin analogues.[2][3] The initial discovery was based on screening for antifungal activity, a common approach in natural product discovery.[1][2] Later studies revealed that the potent biological activity of phoslactomycins stems from their specific inhibition of protein phosphatase 2A (PP2A), a key regulator of cellular processes.[4]

Isolation of this compound

The isolation of this compound from bacterial fermentation requires a multi-step process involving cultivation, extraction, and chromatography. The following protocol is a synthesized methodology based on established procedures for phoslactomycin isolation.

Experimental Protocol: Fermentation and Extraction
  • Inoculum Preparation: A seed culture of Streptomyces sp. is prepared by inoculating a 250 mL Erlenmeyer flask containing 50 mL of a seed medium (e.g., ISP2 medium: glucose 4 g/L, yeast extract 4 g/L, malt extract 10 g/L). The culture is incubated at 28°C for 2-3 days on a rotary shaker at 200 rpm.

  • Production Fermentation: The seed culture is used to inoculate a larger production culture. Fermentation is carried out in a medium containing oatmeal (3.0%) and yeast extract (0.5%) at 28°C for approximately 6 days with continuous agitation.

  • Harvesting and Extraction: After fermentation, the culture broth is harvested. The entire culture, including mycelia, is freeze-dried. The dried material is then exhaustively extracted with methanol to solubilize the secondary metabolites, including this compound. The methanolic extract is then concentrated under reduced pressure to yield a crude extract.

Experimental Protocol: Chromatographic Purification
  • Initial Fractionation (Flash Chromatography): The crude methanolic extract is adsorbed onto silica gel and subjected to preparative flash column chromatography. A step-gradient of solvents, typically a mixture of chloroform and methanol, is used to elute fractions of increasing polarity. Fractions are collected and tested for antifungal or PP2A inhibitory activity to identify those containing the target compound.

  • Preparative High-Performance Liquid Chromatography (HPLC): The active fractions from the flash chromatography step are pooled, concentrated, and subjected to preparative reversed-phase HPLC.

    • Column: A C18 column (e.g., Waters XBridge Prep C18) is commonly used.

    • Mobile Phase: A gradient of water and acetonitrile (both may be modified with a small percentage of formic acid, e.g., 0.1%) is employed.

    • Elution: The gradient is typically run from a high aqueous content to a high organic content over a set period (e.g., 20-30 minutes).

    • Detection: Elution is monitored using a UV detector, typically at wavelengths between 210 and 260 nm.

  • Final Purification: Fractions containing the pure this compound, as determined by analytical HPLC and Mass Spectrometry, are collected, pooled, and the solvent is removed under vacuum to yield the final pure compound.

Structure and Physicochemical Properties

The structure of this compound was determined through extensive spectroscopic analysis, including mass spectrometry and Nuclear Magnetic Resonance (NMR).[1] It is characterized by an α,β-unsaturated δ-lactone, a phosphate ester, a conjugated diene system, and a cyclohexane ring moiety.[1]

PropertyValue
Appearance White Powder
Molecular Formula C₂₉H₄₆NO₁₀P
Molecular Weight 599.6 g/mol
UV λmax (MeOH) 263 nm
Optical Rotation +105° (c=1.0, MeOH)

Note: Data for Appearance, UV, and Optical Rotation are based on the original characterization of Phoslactomycins. Precise values may vary slightly between batches and analytical conditions.

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of the serine/threonine protein phosphatase 2A (PP2A).

Quantitative Bioactivity Data
Target EnzymeIC₅₀ Value
Protein Phosphatase 2A (PP2A)4.7 µM

This IC₅₀ value is reported for the general inhibition of PP2A by phoslactomycins.[4]

Mechanism of Action

This compound exerts its inhibitory effect through direct interaction with the catalytic subunit of PP2A (PP2Ac).[5][6] Studies using biotinylated this compound have demonstrated that it covalently binds to a specific cysteine residue, Cys-269, within the catalytic site of PP2Ac.[5][6] This binding event obstructs the active site, preventing the dephosphorylation of substrate proteins and thereby inhibiting the enzyme's function. This targeted action makes this compound a valuable chemical probe for studying PP2A-regulated cellular pathways.[5][6]

Visualizations

Isolation Workflow

G cluster_fermentation Fermentation & Extraction cluster_purification Purification A Streptomyces sp. Seed Culture B Production Fermentation (6 days) A->B C Harvest & Freeze-Drying B->C D Methanol Extraction C->D E Crude Extract Concentration D->E Yields Crude Extract F Preparative Flash Chromatography E->F G Bioassay of Fractions F->G H Active Fractions Pooled G->H I Preparative RP-HPLC H->I J Pure this compound I->J

Caption: Generalized workflow for the isolation of this compound.

Mechanism of Action

G PLMA This compound Cys269 Cys-269 Residue PLMA->Cys269 Covalent Binding PP2Ac PP2A Catalytic Subunit (PP2Ac) Product Dephosphorylated Product PP2Ac->Product Catalyzes Cys269->PP2Ac Located within Inhibition Inhibition of Dephosphorylation Cys269->Inhibition Leads to Substrate Phosphorylated Substrate Protein Substrate->PP2Ac Binds to Active Site Inhibition->Product Blocks Formation

Caption: this compound covalently binds Cys-269 on PP2Ac to inhibit substrate dephosphorylation.

References

Phoslactomycin A producing organism Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Phoslactomycin A and its Producing Organism, Streptomyces

Executive Summary

Phoslactomycins (PLMs) are a class of natural products produced by various species of the bacterial genus Streptomyces. These compounds exhibit significant biological activities, including antifungal and antitumor properties, which are primarily attributed to their potent and selective inhibition of Protein Phosphatase 2A (PP2A), a key enzyme in cellular signaling pathways.[1] This technical guide provides a comprehensive overview of this compound (PLM A), its producing organisms, biosynthetic pathways, and the regulatory mechanisms governing its production. Detailed experimental protocols for isolation, cultivation, extraction, and purification are presented, along with quantitative data on production and bioactivity. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Phoslactomycin-Producing Organisms

Phoslactomycins are secondary metabolites synthesized by several terrestrial and marine-derived Streptomyces species. The genetic architecture for PLM biosynthesis has been identified and characterized in several strains, highlighting the conserved nature of this pathway within the genus.

Known producing species include:

  • Streptomyces sp. HK803 : The 75-kb biosynthetic gene cluster for PLMs was first cloned and sequenced from this strain.[2]

  • Streptomyces platensis SAM-0654 : The PLM biosynthetic gene cluster in this species is localized in two separate genomic regions and is controlled by positive transcriptional regulators.[3]

  • Streptomyces sp. MLA1839 : This strain was the source for the isolation of new PLM analogs, Phoslactomycins H and I.[4]

  • Streptomyces kronopolitis : A known producer of various antifungal phoslactomycin derivatives.[5]

  • Streptomyces pulveraceus and Streptomyces hygroscopicus are also reported producers of this class of compounds.[5]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a Type I Polyketide Synthase (PKS) and a series of post-PKS tailoring modifications. The entire biosynthetic gene cluster spans approximately 75 kb and contains 29 open reading frames (ORFs) in Streptomyces sp. HK803.[1][2]

The core synthesis process can be summarized as follows:

  • Starter Unit : The synthesis is initiated with cyclohexanecarboxylic acid (CHC) as a primer unit.[2]

  • Polyketide Chain Assembly : The PKS, comprising a loading domain and seven extension modules, iteratively adds extender units (likely malonyl-CoA and ethylmalonyl-CoA) to generate a linear unsaturated polyketide chain.[2][3]

  • Post-PKS Modifications : After the polyketide chain is released, it undergoes a series of enzymatic modifications, including hydroxylations and esterifications, to yield the various PLM analogs.[2] Two cytochrome P450 enzymes, PnT3 and PnT7, have been identified in S. platensis as being responsible for key oxidative tailoring steps.[6] The final key step is the addition of a phosphate group.

G cluster_input Precursor Supply cluster_pks Core Synthesis cluster_post_pks Post-PKS Tailoring cluster_output Final Product CHC Cyclohexanecarboxylic Acid (CHC) PKS Phoslactomycin Polyketide Synthase (PKS) CHC->PKS Starter Unit Ext Malonyl-CoA & Ethylmalonyl-CoA Ext->PKS Extender Units Polyketide Linear Unsaturated Polyketide PKS->Polyketide Release P450s Oxidation (Cytochrome P450s) Polyketide->P450s Other Phosphorylation & Other Modifications P450s->Other PLMA This compound Other->PLMA G Env Environmental/Physiological Signals (e.g., Nutrient Limitation) Global Global Regulators (e.g., PhoP, Crp) Env->Global Activate PnR2 PnR2 (Pathway-Specific Regulator) Global->PnR2 Activate Transcription PnR1 PnR1 (Pathway-Specific Regulator) PnR2->PnR1 Activate Transcription BGC Phoslactomycin Biosynthetic Genes (plm) PnR2->BGC Activate Transcription PnR1->BGC Activate Transcription PLM Phoslactomycin Production BGC->PLM Synthesize G A 1. Soil Sample Collection B 2. Air Drying & Pre-treatment (e.g., 55°C for 6 min) A->B C 3. Serial Dilution in sterile water B->C D 4. Plating on Selective Agar (e.g., Arginine-Glycerol-Salts Medium) C->D E 5. Incubation (e.g., 28°C for 4-6 days) D->E F 6. Isolate Selection (Based on morphology) E->F G 7. Inoculation into Seed Medium F->G H 8. Incubation of Seed Culture (e.g., 28°C, 200 rpm) G->H G A 1. Harvest Fermentation Broth B 2. Separate Mycelia & Supernatant (Centrifugation or Freeze-drying) A->B C 3. Solvent Extraction (e.g., Methanol or Ethyl Acetate) B->C D 4. Concentrate Crude Extract (Rotary Evaporation) C->D E 5. Chromatographic Purification (e.g., Preparative HPLC) D->E F 6. Fraction Collection & Bioassay E->F G 7. Final Purification of Active Fractions F->G H 8. Pure this compound G->H G PLMA This compound Cys269 Cysteine-269 PLMA->Cys269 Covalently Binds to PP2Ac PP2A Catalytic Subunit (PP2Ac) Inhibition PP2A Activity Inhibited PP2Ac->Inhibition Leads to Effects Downstream Cellular Effects (e.g., Apoptosis) Inhibition->Effects

References

Phoslactomycin A: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of Phoslactomycin A (PLMA), a potent and selective inhibitor of the serine/threonine protein phosphatase 2A (PP2A). This document details the molecular interactions, cellular consequences, and key signaling pathways affected by PLMA, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action: Selective Inhibition of Protein Phosphatase 2A

This compound is a natural product originally isolated from Streptomyces species.[1] It has garnered significant interest in the scientific community for its specific inhibition of Protein Phosphatase 2A (PP2A), a crucial enzyme that regulates a vast array of cellular processes through the dephosphorylation of key protein substrates.

The primary mechanism of action of PLMA involves its direct interaction with the catalytic subunit of PP2A (PP2Ac).[2][3] Through the use of biotinylated PLMA probes, the specific binding site has been identified as the Cysteine-269 (Cys-269) residue within the catalytic domain of PP2Ac.[2][3] This covalent interaction is critical for the potent and selective inhibition of PP2A's phosphatase activity.[2][3] The selectivity of phoslactomycins for PP2A over other protein phosphatases, such as Protein Phosphatase 1 (PP1), underscores their utility as specific chemical probes to investigate PP2A function.[4]

Quantitative Data: Inhibitory Potency of Phoslactomycins

The inhibitory activity of phoslactomycins against protein phosphatases is a key parameter in understanding their biological effects. The following table summarizes the available quantitative data on the half-maximal inhibitory concentrations (IC50) of phoslactomycin analogs against PP2A and PP1.

CompoundTarget PhosphataseIC50 Value (µM)Reference
Phoslactomycin FProtein Phosphatase 2A (PP2A)4.7[4]
Phoslactomycin FProtein Phosphatase 1 (PP1)> 4.7 (less potent)[4]

Key Cellular Effects and Affected Signaling Pathways

The inhibition of PP2A by this compound disrupts the delicate balance of protein phosphorylation, leading to a cascade of downstream cellular effects. The most well-documented consequences include the disorganization of the actin cytoskeleton and the induction of apoptosis.

Regulation of the Actin Cytoskeleton

PP2A plays a critical role in maintaining the dynamic structure of the actin cytoskeleton. A key substrate of PP2A in this context is the intermediate filament protein, vimentin.[2][3] PP2A, particularly the holoenzyme containing the B55 regulatory subunit, directly dephosphorylates vimentin, which is essential for its proper assembly into filamentous networks.[2][3][4]

Treatment of cells with Phoslactomycin F (PLM-F) leads to the hyperphosphorylation of vimentin and a subsequent depolymerization of actin filaments.[4] This disruption of the cytoskeleton highlights the importance of PP2A in regulating cell structure, motility, and division.

Actin_Cytoskeleton_Regulation PLMA This compound PP2A PP2A PLMA->PP2A Vimentin_P Phosphorylated Vimentin PP2A->Vimentin_P Dephosphorylates Vimentin Vimentin Vimentin_P->Vimentin Cytoskeleton_Disruption Actin Cytoskeleton Disruption Vimentin_P->Cytoskeleton_Disruption Leads to Filament_Assembly Vimentin Filament Assembly Vimentin->Filament_Assembly MAPK_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factors) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, Elk-1) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response PP2A PP2A PP2A->Raf Dephosphorylates PP2A->MEK Dephosphorylates PLMA This compound PLMA->PP2A Apoptosis_Pathway PLMA This compound PP2A PP2A PLMA->PP2A Bad Bad (Active) PP2A->Bad Dephosphorylates Bad_P Phosphorylated Bad (Inactive) Bad->Bad_P Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Bad->Bcl2 Mitochondrion Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Phoslactomycin A: A Technical Guide to its Antifungal Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phoslactomycin A is a natural product isolated from the soil actinomycete Streptomyces nigrescens. It belongs to a class of compounds known as phoslactomycins, which are characterized by a unique chemical structure containing an α,β-unsaturated δ-lactone, a phosphate ester, a conjugated diene, and a cyclohexane ring.[1][2] Since its discovery, this compound has garnered significant interest for its potent biological activities, including its notable antifungal properties, particularly against phytopathogenic fungi.[1][3] This technical guide provides an in-depth overview of the antifungal characteristics of this compound, including its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Antifungal Spectrum and Efficacy

This compound has demonstrated significant inhibitory activity against a range of fungi, with a particular emphasis on those that cause diseases in plants. While comprehensive quantitative data across a wide spectrum of fungi remains a subject of ongoing research, early studies highlighted its "strong activity" against key phytopathogenic species.[1][3]

Table 1: Antifungal Activity of Phoslactomycins

Fungal SpeciesPhoslactomycin AnalogueActivityReference
Botrytis cinereaThis compoundStrong[1][3]
Alternaria kikuchianaThis compoundStrong[1][3]
Aspergillus fumigatusPhoslactomycin EInduces hyphal morphological abnormalities[4]
Pyricularia oryzaePhoslactomycin H & IPotential in vitro activity
Septoria triticiPhoslactomycin H & IPotential in vitro activity
Ustilago maydisPhoslactomycin H & IPotential in vitro activity

Note: "Strong activity" as described in the initial discovery papers. Specific Minimum Inhibitory Concentration (MIC) values from these initial studies are not publicly available.

Mechanism of Action

The primary antifungal mechanism of this compound is the inhibition of protein phosphatase 2A (PP2A).[5][6] PP2A is a crucial serine/threonine phosphatase that plays a vital role in the regulation of numerous cellular processes in eukaryotes, including fungi.

Primary Target: Protein Phosphatase 2A (PP2A) Inhibition

This compound acts as a potent and selective inhibitor of the catalytic subunit of PP2A.[5][6] It has been demonstrated that this compound directly binds to the PP2A catalytic subunit (PP2Ac), with the binding site identified as the Cys-269 residue.[5] This binding event contributes to the potent inhibition of PP2A's enzymatic activity.[5]

The inhibition of PP2A disrupts the delicate balance of protein phosphorylation and dephosphorylation, which is essential for proper cellular function and signaling. In fungi, this disruption can lead to a cascade of downstream effects, ultimately resulting in the cessation of growth and cell death.

PLMA This compound PP2A Protein Phosphatase 2A (Catalytic Subunit) PLMA->PP2A Substrate_P Phosphorylated Substrate Protein PP2A->Substrate_P Dephosphorylates Substrate Dephosphorylated Substrate Protein Downstream Downstream Cellular Processes (e.g., Cell Cycle, Cytoskeleton) Substrate->Downstream Regulates Inhibition Fungal Growth Inhibition Downstream->Inhibition Leads to

Fig. 1: Simplified signaling pathway of this compound's inhibitory action on fungal PP2A.
Potential Secondary Mechanism: Inhibition of 1,3-β-Glucan Synthase

Research on other members of the phoslactomycin family suggests a potential secondary mechanism of action. Phoslactomycin E has been observed to inhibit the activity of 1,3-β-glucan synthase in Aspergillus fumigatus.[4] This enzyme is critical for the synthesis of β-glucan, a major component of the fungal cell wall. Inhibition of this enzyme would compromise cell wall integrity, leading to morphological abnormalities and ultimately, cell lysis. Further investigation is required to determine if this compound shares this activity.

Experimental Protocols

The following sections detail the general methodologies employed in the assessment of the antifungal properties of this compound.

Antifungal Susceptibility Testing: Broth Microdilution Method

A standardized broth microdilution method is typically used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents against filamentous fungi. The following is a generalized protocol that can be adapted for testing this compound.

1. Preparation of Fungal Inoculum:

  • Fungal isolates are cultured on an appropriate agar medium (e.g., Potato Dextrose Agar) to promote sporulation.

  • Spores are harvested and suspended in a sterile saline solution containing a wetting agent (e.g., Tween 80).

  • The spore suspension is adjusted to a standardized concentration (e.g., 1 x 106 spores/mL) using a hemocytometer or spectrophotometer.

2. Preparation of this compound Dilutions:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

  • A series of twofold dilutions are made in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the standardized fungal spore suspension.

  • The plates are incubated at an appropriate temperature (e.g., 25-30°C) for a specified period (e.g., 48-72 hours).

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90%) compared to a drug-free control well.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture 1. Fungal Culture (e.g., PDA) Spore_Suspension 2. Spore Suspension (Saline + Tween 80) Fungal_Culture->Spore_Suspension Standardization 3. Inoculum Standardization (Hemocytometer) Spore_Suspension->Standardization Inoculation 6. Inoculation of 96-well plate Standardization->Inoculation PLMA_Stock 4. This compound Stock Solution (DMSO) Serial_Dilution 5. Serial Dilutions (RPMI-1640 in 96-well plate) PLMA_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation 7. Incubation (25-30°C, 48-72h) Inoculation->Incubation MIC_Determination 8. MIC Determination (Visual or Spectrophotometric) Incubation->MIC_Determination

References

Phoslactomycin A: A Technical Guide to its Antitumor Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phoslactomycin A (PLMA) is a natural product known to be a potent and selective inhibitor of the serine/threonine protein phosphatase 2A (PP2A). PP2A is a critical tumor suppressor, and its inhibition represents a paradoxical yet promising strategy in cancer therapy. This technical guide provides an in-depth overview of the core aspects of PLMA's antitumor activity, including its mechanism of action, effects on key signaling pathways, and detailed experimental protocols for its evaluation. While specific quantitative antitumor data for PLMA is limited in publicly available literature, this guide contextualizes its potential by referencing data from other well-characterized PP2A inhibitors.

Introduction

Phoslactomycins are a class of polyketide natural products produced by several Streptomyces species, exhibiting a range of biological activities, including antifungal, antibacterial, and antitumor effects. This compound (PLMA) has emerged as a molecule of significant interest due to its specific inhibition of Protein Phosphatase 2A (PP2A), a key enzyme that regulates a multitude of cellular processes, including cell cycle progression, proliferation, and apoptosis.[1] Dysregulation of PP2A activity is a common feature in many human cancers, making it an attractive target for therapeutic intervention. This guide delves into the technical details of PLMA's antitumor properties, providing a resource for researchers and drug development professionals.

Mechanism of Action: Direct Inhibition of PP2A

The primary mechanism of action for this compound is the direct and potent inhibition of the catalytic subunit of PP2A (PP2Ac).

  • Direct Binding: PLMA has been shown to directly bind to PP2Ac.

  • Covalent Modification: The binding site has been identified as the Cysteine-269 (Cys-269) residue of PP2Ac. This interaction is believed to be a covalent modification, contributing to the potent inhibition of PP2A's phosphatase activity.[2]

By inhibiting PP2A, PLMA effectively maintains the phosphorylated state of various downstream proteins that would otherwise be dephosphorylated by PP2A. This sustained phosphorylation can trigger a cascade of events leading to antitumor effects.

Signaling Pathways Modulated by this compound

The antitumor activity of this compound is a consequence of its ability to modulate critical intracellular signaling pathways through the inhibition of PP2A. While the precise signaling network downstream of PLMA is still under investigation, the known roles of PP2A allow for the construction of a putative signaling cascade.

Apoptosis Induction

Inhibition of PP2A by PLMA is hypothesized to promote apoptosis through the modulation of key apoptotic regulators. PP2A is known to dephosphorylate and inactivate pro-apoptotic proteins while activating anti-apoptotic proteins. Therefore, inhibition by PLMA would reverse these effects.

PLMA This compound PP2A PP2A PLMA->PP2A Inhibits Bcl2 Bcl-2 (Anti-apoptotic) PP2A->Bcl2 Dephosphorylates (Activates) Bad Bad (Pro-apoptotic) PP2A->Bad Dephosphorylates (Inactivates) Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Bad->Bcl2 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes PLMA This compound PP2A PP2A PLMA->PP2A Inhibits CDK46 CDK4/6 PP2A->CDK46 Maintains activity of upstream kinases Rb Rb CDK46->Rb Phosphorylates (Inactivates) CyclinD Cyclin D CyclinD->CDK46 Activates E2F E2F Rb->E2F Inhibits G1_S_Transition G1/S Transition E2F->G1_S_Transition Promotes cluster_0 PP2A Activity Assay Workflow start Start lysate Prepare Cell Lysates start->lysate ip Immunoprecipitate PP2A lysate->ip wash Wash Beads ip->wash reaction Incubate with Phosphopeptide Substrate wash->reaction detect Detect Free Phosphate (Malachite Green) reaction->detect analyze Analyze Data detect->analyze end End analyze->end cluster_1 TUNEL Assay Workflow start Start fix Fix and Permeabilize Cells start->fix labeling Label DNA breaks with TdT and BrdUTP fix->labeling detect Detect BrdU with Fluorescent Antibody labeling->detect image Image with Fluorescence Microscope detect->image end End image->end

References

The Phoslactomycin A Biosynthetic Gene Cluster: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Genetic Blueprint for a Potent Antitumor and Antifungal Agent

Phoslactomycins (PLMs) are a family of polyketide natural products that have garnered significant interest within the scientific community due to their potent inhibitory effects on protein serine/threonine phosphatase 2A (PP2A). This inhibition imparts a range of biological activities, including antifungal, antibacterial, and promising antitumor properties. The biosynthesis of these complex molecules is orchestrated by a dedicated gene cluster, a comprehensive understanding of which is paramount for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth overview of the phoslactomycin A (PLM A) biosynthetic gene cluster, tailored for researchers, scientists, and drug development professionals.

The Phoslactomycin Biosynthetic Gene Cluster: Architecture and Function

The phoslactomycin biosynthetic gene cluster has been identified and characterized in several Streptomyces species, most notably Streptomyces sp. HK-803 and Streptomyces platensis SAM-0654.[1] The cluster is responsible for the assembly of the phoslactomycin backbone and its subsequent chemical modifications.

Core Polyketide Synthase (PKS) Machinery

The core of the phoslactomycin molecule is assembled by a type I polyketide synthase (PKS) system. This enzymatic assembly line is encoded by a series of large, modular genes. The PKS is comprised of a loading module and seven extension modules, which are responsible for the iterative condensation of acyl-CoA precursors to form the polyketide chain.[2] The loading module specifically incorporates a cyclohexanecarboxylic acid (CHC) starter unit, a distinctive feature of the phoslactomycin pathway. The subsequent extension modules utilize both malonyl-CoA and ethylmalonyl-CoA as extender units, contributing to the structural complexity of the final product.

Precursor Biosynthesis

The biosynthesis of the unusual starter unit, cyclohexanecarboxyl-CoA (CHC-CoA), and the extender unit, ethylmalonyl-CoA (Em-CoA), is facilitated by dedicated enzymes encoded within the gene cluster. These enzymes ensure a sufficient supply of the necessary building blocks for the PKS assembly line.[1]

Post-PKS Modifications

Following the synthesis of the polyketide chain, a series of tailoring enzymes modify the molecule to produce the various phoslactomycin analogs, including PLM A. These post-PKS modification enzymes include cytochrome P450 monooxygenases, oxidoreductases, aminotransferases, and kinases.[1] For instance, the hydroxylation of the CHC-derived side chain of phoslactomycin B (PLM-B) is catalyzed by the cytochrome P450 enzyme PlmS2, a key step in the biosynthesis of other PLM analogs.[2]

Regulation and Resistance

The expression of the phoslactomycin biosynthetic genes is tightly controlled by regulatory proteins. In S. platensis SAM-0654, two positive transcriptional regulators, PnR1 and PnR2, have been identified.[1] These regulators activate the transcription of the structural genes within the cluster. The gene cluster also contains genes encoding putative resistance transporters, which likely function to export the phoslactomycins out of the cell, preventing self-toxicity.[1]

Quantitative Data on Phoslactomycin Production

Metabolic engineering of the phoslactomycin biosynthetic gene cluster has shown promise in enhancing the production of specific analogs. The following table summarizes key quantitative data from a study involving the targeted inactivation of the plmS2 gene.

StrainGenotypeProductTiter Improvement (compared to wild-type)Reference
Streptomyces sp. HK-803Wild-typeMixture of PLM analogs-[2]
Streptomyces sp. HK-803ΔplmS2Phoslactomycin B (PLM-B)6-fold higher[2]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the study of the phoslactomycin biosynthetic gene cluster.

Gene Inactivation via PCR-Targeting

This protocol describes a method for creating a targeted gene deletion in Streptomyces using a PCR-based approach. This technique was successfully used to inactivate the plmS2 gene in Streptomyces sp. HK-803.[2]

Materials:

  • Streptomyces strain of interest

  • Cosmid library of the Streptomyces strain

  • E. coli BW25113/pIJ790 (for λ Red-mediated recombination)

  • E. coli ET12567/pUZ8002 (non-methylating strain for conjugation)

  • Disruption cassette plasmid (e.g., pIJ773 containing an apramycin resistance marker and oriT)

  • PCR primers with 5' extensions homologous to the regions flanking the target gene

  • Appropriate antibiotics and growth media for E. coli and Streptomyces

Procedure:

  • Primer Design: Design forward and reverse primers of approximately 60 nucleotides. The 3' end (around 20 nucleotides) should be complementary to the disruption cassette, while the 5' end (around 40 nucleotides) should be homologous to the regions immediately upstream and downstream of the target gene to be deleted.

  • PCR Amplification of the Disruption Cassette: Perform PCR using the designed primers and the disruption cassette plasmid as a template to generate a linear DNA fragment containing the resistance marker flanked by the homology arms.

  • Electroporation into E. coli BW25113/pIJ790: Prepare electrocompetent E. coli BW25113/pIJ790 cells containing the cosmid with the target gene. Electroporate the purified PCR product into these cells. The λ Red recombinase system expressed from pIJ790 will mediate the recombination between the homology arms on the PCR product and the corresponding sequences on the cosmid, replacing the target gene with the disruption cassette.

  • Selection and Verification in E. coli: Select for recombinant cosmids by plating on media containing the appropriate antibiotic for the disruption cassette. Verify the correct gene replacement by PCR analysis and restriction digestion of the isolated cosmids.

  • Transfer of the Recombinant Cosmid to Streptomyces: Introduce the verified recombinant cosmid into the non-methylating E. coli strain ET12567/pUZ8002. Conjugally transfer the cosmid from E. coli to the recipient Streptomyces strain.

  • Selection of Streptomyces Exconjugants: Select for Streptomyces exconjugants that have integrated the disruption cassette into their chromosome via homologous recombination by plating on media containing the appropriate antibiotic.

  • Verification of Gene Deletion in Streptomyces: Confirm the gene deletion in the Streptomyces mutant by PCR analysis and Southern blotting.

Gene Expression Analysis by Reverse Transcription-Quantitative PCR (RT-qPCR)

This protocol outlines the steps for quantifying the transcript levels of genes within the phoslactomycin biosynthetic cluster, as demonstrated in the study of the regulatory genes pnR1 and pnR2.[1]

Materials:

  • Streptomyces cultures grown under desired conditions

  • RNA extraction kit suitable for Gram-positive bacteria

  • DNase I

  • Reverse transcriptase

  • qPCR instrument

  • SYBR Green or other fluorescent qPCR dye

  • Gene-specific primers for the target and reference genes

Procedure:

  • RNA Isolation: Harvest Streptomyces mycelia from liquid cultures and immediately process for total RNA isolation using a suitable extraction method. It is crucial to work quickly and in an RNase-free environment to prevent RNA degradation.

  • DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA, which could otherwise lead to false-positive results in the subsequent PCR step.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity by agarose gel electrophoresis.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and random primers or gene-specific primers.

  • Quantitative PCR (qPCR): Set up the qPCR reactions containing the synthesized cDNA, gene-specific primers for the target and a reference gene (e.g., a housekeeping gene like hrdB), and a fluorescent dye.

  • Data Analysis: Analyze the qPCR data using the comparative CT (ΔΔCT) method to determine the relative expression levels of the target genes, normalized to the expression of the reference gene.

Visualizing the Phoslactomycin Biosynthetic Pathway and Experimental Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex biological processes and experimental procedures involved in the study of the phoslactomycin biosynthetic gene cluster.

phoslactomycin_biosynthesis cluster_precursors Precursor Biosynthesis cluster_pks Polyketide Synthase (PKS) cluster_post_pks Post-PKS Modification CHC_CoA Cyclohexanecarboxyl-CoA PKS_loading Loading Module CHC_CoA->PKS_loading Em_CoA Ethylmalonyl-CoA PKS_extension 7 Extension Modules Em_CoA->PKS_extension Mal_CoA Malonyl-CoA Mal_CoA->PKS_extension PKS_loading->PKS_extension PLM_B Phoslactomycin B PKS_extension->PLM_B PlmS2 PlmS2 (P450) PLM_B->PlmS2 Other_tailoring Other Tailoring Enzymes PlmS2->Other_tailoring PLM_A This compound & Analogs Other_tailoring->PLM_A

Caption: Biosynthetic pathway of phoslactomycins.

gene_inactivation_workflow cluster_cassette_prep Disruption Cassette Preparation cluster_ecoli_recombination Recombination in E. coli cluster_streptomyces_transfer Transfer to Streptomyces Primers Design Primers with Homology Arms PCR PCR Amplification of Resistance Cassette Primers->PCR Electroporation Electroporate PCR Product into E. coli BW25113/pIJ790 PCR->Electroporation Recombination λ Red-mediated Recombination on Cosmid Electroporation->Recombination Verification_Ecoli Verify Recombinant Cosmid Recombination->Verification_Ecoli Conjugation Conjugal Transfer to Streptomyces Verification_Ecoli->Conjugation Selection Select for Double Crossover Mutants Conjugation->Selection Verification_Strep Verify Gene Deletion Selection->Verification_Strep

Caption: Workflow for gene inactivation in Streptomyces.

plm_regulation cluster_regulators Regulatory Cascade cluster_structural_genes Biosynthetic Genes PnR2 PnR2 PnR1 PnR1 PnR2->PnR1 activates transcription Structural_genes Phoslactomycin Structural Genes PnR2->Structural_genes activates transcription PnR1->Structural_genes activates transcription

Caption: Regulatory cascade of phoslactomycin biosynthesis.

Conclusion

The phoslactomycin biosynthetic gene cluster represents a fascinating and valuable resource for the discovery and development of novel therapeutic agents. A thorough understanding of its genetic organization, the function of its constituent enzymes, and the regulatory networks that control its expression is essential for realizing its full potential. The experimental protocols and visualizations provided in this guide are intended to serve as a valuable resource for researchers actively engaged in the study of this important class of natural products. Future efforts in metabolic engineering and synthetic biology, guided by a deep understanding of the principles outlined herein, are poised to unlock new avenues for the production of phoslactomycin analogs with enhanced therapeutic properties.

References

Phoslactomycin A Polyketide Synthase Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Phoslactomycins (PLMs) are a family of potent and selective inhibitors of protein phosphatase 2A (PP2A), exhibiting significant antifungal, antibacterial, and antitumor activities.[1] The unique structural features of these polyketides, including a phosphorylated δ-lactone ring, are assembled by a modular type I polyketide synthase (PKS) pathway. This technical guide provides a comprehensive overview of the Phoslactomycin A (PLM A) biosynthetic pathway, detailing the enzymatic machinery, reaction mechanisms, and post-PKS modifications. It includes quantitative data on enzyme specificity, detailed experimental protocols for pathway investigation, and visual diagrams of the core processes to facilitate a deeper understanding and further research in the field of polyketide engineering and drug discovery.

The Phoslactomycin Biosynthetic Gene Cluster

The biosynthetic gene cluster for phoslactomycins has been identified and characterized in several Streptomyces species, including Streptomyces sp. HK-803 and Streptomyces platensis SAM-0654.[1][2] The cluster is organized into a series of open reading frames (ORFs) that encode the PKS enzymes, tailoring enzymes, regulatory proteins, and transporters.

Table 1: Key Genes in the Phoslactomycin Biosynthetic Cluster

Gene(s)Encoded Protein/FunctionOrganism
plm1-plm8Polyketide Synthase (PKS) modulesStreptomyces sp. HK-803
pnA-pnFPolyketide Synthase (PKS) modulesS. platensis SAM-0654
pnT1AminotransferaseS. platensis SAM-0654
pnT2NAD-dependent epimerase/dehydrataseS. platensis SAM-0654
pnT3Cytochrome P450 monooxygenase (C-8/C-25 oxidation)S. platensis SAM-0654
pnT4Kinase (C-9 phosphorylation)S. platensis SAM-0654
pnT7Cytochrome P450 monooxygenase (C-18 hydroxylation)S. platensis SAM-0654
pnGType II Thioesterase (Proofreading)S. platensis SAM-0654
pnR1, pnR2Positive transcriptional regulatorsS. platensis SAM-0654

The Polyketide Synthase Assembly Line

The biosynthesis of the phoslactomycin backbone is carried out by a modular type I PKS. The process is initiated with a unique starter unit, cyclohexanecarboxyl-CoA (CHC-CoA). The growing polyketide chain is then extended through the sequential action of seven extension modules, which incorporate either malonyl-CoA or ethylmalonyl-CoA as extender units.[2][3]

Logic of the PKS Modules

Each PKS module is composed of a set of catalytic domains that perform a specific cycle of chain elongation and modification. The minimal set of domains in a module includes a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP). Additional domains, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), may be present to modify the β-keto group formed after each condensation reaction.

Phoslactomycin_PKS_Logic cluster_Loading Loading Module cluster_Modules Extension Modules (1-7) cluster_Termination Termination LM Loading Module (LM) Acyltransferase (AT) Acyl Carrier Protein (ACP) M1 Module 1 KS AT DH KR ACP LM->M1 M2 Module 2 KS AT DH KR ACP M1:ACP->M2:KS M3 Module 3 KS AT KR ACP M2:ACP->M3:KS M4 Module 4 KS AT KR ACP M3:ACP->M4:KS M5 Module 5 KS AT DH KR ACP M4:ACP->M5:KS M6 Module 6 KS AT KR ACP M5:ACP->M6:KS M7 Module 7 KS AT KR ACP M6:ACP->M7:KS TE Thioesterase (TE) M7->TE PLM_Intermediate Released Polyketide Intermediate TE->PLM_Intermediate CHC-CoA CHC-CoA CHC-CoA->LM Malonyl-CoA Malonyl-CoA Malonyl-CoA->M1:AT Malonyl-CoA->M2:AT Malonyl-CoA->M4:AT Malonyl-CoA->M5:AT Malonyl-CoA->M7:AT Ethylmalonyl-CoA Ethylmalonyl-CoA Ethylmalonyl-CoA->M3:AT Ethylmalonyl-CoA->M6:AT Polyketide_Chain Growing Polyketide Chain

Caption: Modular organization of the Phoslactomycin PKS assembly line.

Substrate Specificity of Acyltransferase Domains

The AT domains of the PLM PKS exhibit remarkable specificity for their respective extender units. In vitro reconstitution studies have shown that the malonyl-CoA specific AT domains exclusively accept their natural substrate. In contrast, the ethylmalonyl-CoA specific AT domain in Module 3 (PnC) shows some promiscuity, tolerating other α-substituted extender units, although it discriminates against malonyl-CoA.

Table 2: Substrate Specificity of PLM PKS Modules (Competitive Assays)

ModuleNatural Extender UnitAlternative Substrates TestedRelative Product Formation (%)
PnB (Module 1 & 2)Malonyl-CoAMethylmalonyl-CoA, Ethylmalonyl-CoA, etc.No incorporation of alternative substrates observed.
PnC (Module 3)Ethylmalonyl-CoAMethylmalonyl-CoA~20%
Butylmalonyl-CoA~15%
Propylmalonyl-CoA~10%
PnD (Module 4)Malonyl-CoAEthylmalonyl-CoANo significant incorporation.

Data adapted from in vitro reconstitution assays where modules were challenged with a mixture of extender units.

The Role of the Type II Thioesterase (PnG)

The PLM biosynthetic gene cluster encodes a type II thioesterase (TEII), PnG, which plays a crucial proofreading role. PnG preferentially hydrolyzes aberrantly acylated ACP domains, thereby removing stalled intermediates and increasing the overall productivity of the PKS assembly line.

Table 3: Kinetic Parameters of PnG Thioesterase

Substrate (Acyl-ACP)kcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)
Acetyl-ACP1.2 ± 0.15.5 ± 0.92.2 x 10⁵
Propionyl-ACP1.5 ± 0.13.8 ± 0.63.9 x 10⁵
Butyryl-ACP1.8 ± 0.23.0 ± 0.56.0 x 10⁵
Malonyl-ACP< 0.01> 500< 20
Methylmalonyl-ACP< 0.01> 500< 20

Kinetic data from in vitro assays with purified PnG and acylated ACPs.

Post-PKS Tailoring Modifications

Following the release of the polyketide chain from the PKS, a series of tailoring enzymes modify the intermediate to produce the final active this compound. These modifications are critical for the biological activity of the molecule.

Post_PKS_Pathway cluster_PKS PKS Assembly cluster_Tailoring Post-PKS Tailoring PKS PLM PKS (LM, M1-M7, TE) Intermediate1 Released Polyketide (Malonylated) PKS->Intermediate1 PnT2 PnT2 (Decarboxylation) Intermediate1->PnT2 Intermediate2 Decarboxylated Intermediate PnT2->Intermediate2 PnT3_1 PnT3 (P450) (C8/C25 Hydroxylation) Intermediate2->PnT3_1 Intermediate3 Dihydroxylated Intermediate PnT3_1->Intermediate3 PnT3_2 PnT3 (P450) (C25 Oxidation) Intermediate3->PnT3_2 Intermediate4 Oxidized Intermediate PnT3_2->Intermediate4 PnT4 PnT4 (Kinase) (C9 Phosphorylation) Intermediate4->PnT4 Intermediate5 Phosphorylated Intermediate PnT4->Intermediate5 PnT1 PnT1 (Aminotransferase) (C25 Transamination) Intermediate5->PnT1 PLM_B Phoslactomycin B PnT1->PLM_B PnT7 PnT7 (P450) (C18 Hydroxylation) PLM_B->PnT7 PLM_G Phoslactomycin G PnT7->PLM_G Acyltransferase Acyltransferase (C18 Acylation) PLM_G->Acyltransferase PLM_A This compound Acyltransferase->PLM_A

Caption: The post-PKS tailoring pathway leading to this compound.

The key tailoring steps include:

  • Decarboxylation: The initially released malonylated polyketide undergoes decarboxylation, a reaction likely catalyzed by PnT2.

  • Oxidation: The cytochrome P450 enzyme PnT3 catalyzes a dual-site, multi-step oxidation at C-8 and C-25.

  • Phosphorylation: PnT4, a kinase, installs the phosphate group at the C-9 position.

  • Transamination: The aminotransferase PnT1 introduces the amino group at C-25, leading to the formation of Phoslactomycin B.

  • Hydroxylation and Acylation: Phoslactomycin B is then hydroxylated at C-18 by the cytochrome P450 PnT7 to yield Phoslactomycin G. Subsequent acylation at this position by an acyltransferase produces this compound and other analogs.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound PKS pathway.

Heterologous Expression and Purification of PKS Proteins

Protein_Purification_Workflow cluster_Cloning Cloning and Transformation cluster_Expression Protein Expression cluster_Purification Purification Gene_Isolation Isolate PKS genes (e.g., pnA, pnB) from S. platensis genomic DNA Vector_Ligation Ligate into an E. coli expression vector (e.g., pET28a with N-terminal His-tag) Gene_Isolation->Vector_Ligation Transformation Transform into E. coli expression strain (e.g., BL21(DE3)) Vector_Ligation->Transformation Culture_Growth Grow E. coli culture in LB medium with appropriate antibiotic at 37°C Transformation->Culture_Growth Induction Induce protein expression with IPTG (e.g., 0.1-0.5 mM) at a lower temperature (e.g., 16-20°C) overnight Culture_Growth->Induction Cell_Harvest Harvest cells by centrifugation Induction->Cell_Harvest Lysis Resuspend cell pellet in lysis buffer and lyse cells (e.g., sonication) Cell_Harvest->Lysis Clarification Clarify lysate by centrifugation Lysis->Clarification Affinity_Chromatography Apply supernatant to a Ni-NTA affinity column Clarification->Affinity_Chromatography Washing Wash column with wash buffer (containing low concentration of imidazole) Affinity_Chromatography->Washing Elution Elute protein with elution buffer (containing high concentration of imidazole) Washing->Elution Dialysis Dialyze purified protein against storage buffer and store at -80°C Elution->Dialysis

Caption: Workflow for heterologous expression and purification of PKS proteins.

Materials:

  • S. platensis genomic DNA

  • E. coli expression vector (e.g., pET28a)

  • E. coli expression strain (e.g., BL21(DE3))

  • LB medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors)

  • Wash buffer (e.g., Lysis buffer with 20 mM imidazole)

  • Elution buffer (e.g., Lysis buffer with 250 mM imidazole)

  • Storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol)

  • Ni-NTA affinity resin

Protocol:

  • Gene Cloning: Amplify the desired PKS genes from S. platensis genomic DNA using PCR with primers containing appropriate restriction sites. Ligate the PCR products into the expression vector.

  • Transformation: Transform the ligation mixture into a suitable E. coli cloning strain for plasmid propagation and sequence verification. Transform the verified plasmid into the E. coli BL21(DE3) expression strain.

  • Protein Expression: Inoculate a starter culture of the transformed E. coli into a larger volume of LB medium and grow at 37°C to an OD₆₀₀ of 0.6-0.8. Cool the culture to 16-20°C and induce protein expression by adding IPTG to a final concentration of 0.2 mM. Continue to incubate overnight with shaking.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer. Lyse the cells by sonication on ice.

  • Purification: Clarify the lysate by centrifugation. Apply the supernatant to a pre-equilibrated Ni-NTA column. Wash the column extensively with wash buffer to remove unbound proteins. Elute the His-tagged PKS protein with elution buffer.

  • Buffer Exchange and Storage: Dialyze the eluted protein against storage buffer to remove imidazole and prepare for long-term storage at -80°C.

In Vitro PKS Reconstitution Assay

Materials:

  • Purified PKS proteins (e.g., PnA, PnB, PnC-TE_DEBS)

  • Starter unit: Cyclohexanecarboxyl-CoA (1 mM)

  • Extender units: Malonyl-CoA (1 mM), Ethylmalonyl-CoA (0.5 mM), and other non-native extender units as needed

  • NADPH (5 mM)

  • Coenzyme A (0.1 mM)

  • MgCl₂ (5 mM)

  • Phosphopantetheinyl transferase (e.g., Npt) (3.5 µM)

  • Reaction buffer (100 mM NaH₂PO₄, pH 7.2)

  • Quenching solution (e.g., 2 volumes of ethyl acetate)

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the purified PKS proteins (5 µM each), Npt, and the reaction buffer.

  • Initiation: Start the reaction by adding the starter unit (cyclohexanecarboxyl-CoA), extender units (malonyl-CoA and/or ethylmalonyl-CoA), NADPH, and coenzyme A.

  • Incubation: Incubate the reaction mixture at 28°C for 2-4 hours.

  • Quenching and Extraction: Stop the reaction by adding two volumes of ethyl acetate. Vortex vigorously and centrifuge to separate the phases.

  • Analysis: Collect the organic phase, evaporate to dryness under a stream of nitrogen, and reconstitute the residue in a suitable solvent (e.g., methanol) for HPLC-MS analysis.

HPLC-MS/MS Analysis of Phoslactomycins

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.9 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would be to start with a low percentage of B (e.g., 5%), hold for a few minutes, then ramp up to a high percentage of B (e.g., 95%) over 15-20 minutes, hold for a few minutes, and then return to the initial conditions for re-equilibration.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 30-40°C

Mass Spectrometry Conditions:

  • Ionization Mode: ESI positive and/or negative mode.

  • Scan Mode: Full scan for initial identification and selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for targeted quantification.

  • Precursor and Product Ions: These will be specific to the phoslactomycin analogs being analyzed. For example, for PLM A, the precursor ion [M+H]⁺ would be targeted, and specific fragment ions would be monitored.

Conclusion and Future Directions

The elucidation of the this compound biosynthetic pathway has provided a detailed roadmap for understanding the assembly of this complex and medicinally important natural product. The in vitro reconstitution of the PKS and the characterization of the post-PKS tailoring enzymes have opened up exciting avenues for the engineered biosynthesis of novel phoslactomycin analogs with potentially improved therapeutic properties. Future research should focus on obtaining high-resolution structural information for the PKS modules and tailoring enzymes to guide rational protein engineering efforts. Furthermore, a deeper understanding of the regulatory networks governing the expression of the phoslactomycin gene cluster could lead to strategies for enhancing the production titers of these valuable compounds. This technical guide serves as a foundational resource for researchers aiming to explore and exploit the fascinating biochemistry of the phoslactomycin pathway.

References

The Initiating Moiety in Phoslactomycin A Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phoslactomycin A, a potent and selective inhibitor of protein phosphatase 2A (PP2A) with significant antitumor and antiviral activities, is a polyketide natural product synthesized by various Streptomyces species. The biosynthesis of its complex carbon skeleton is initiated by a specific starter unit, which is incorporated by the loading domain of the modular polyketide synthase (PKS). This technical guide provides a detailed overview of the current understanding of the starter unit for this compound biosynthesis, summarizing the key experimental evidence, relevant biosynthetic pathways, and, where available, the methodologies employed for its identification and characterization.

The Starter Unit: Cyclohexanecarboxylic Acid

The biosynthesis of the this compound polyketide backbone is initiated with cyclohexanecarboxylic acid (CHC) . This has been established through a combination of biosynthetic gene cluster analysis and preliminary isotopic labeling studies. The CHC moiety is first activated to its coenzyme A thioester, cyclohexanecarboxyl-CoA (CHC-CoA) , which is then loaded onto the acyl carrier protein (ACP) of the PKS loading domain, priming the multienzyme complex for subsequent chain elongation steps.

Evidence from Biosynthetic Gene Cluster Analysis

The most compelling evidence for CHC as the starter unit comes from the cloning and sequencing of the Phoslactomycin (PLM) biosynthetic gene cluster from Streptomyces sp. HK-803 and Streptomyces platensis SAM-0654.[1] Analysis of the approximately 75-kb gene cluster from Streptomyces sp. HK-803 revealed a set of open reading frames (ORFs) encoding the modular PKS responsible for the assembly of the polyketide chain.

Crucially, the gene cluster was found to contain genes predicted to be involved in the synthesis of CHC-CoA.[1] The loading domain of the Phoslactomycin PKS shows homology to other PKS loading domains that utilize non-standard starter units. This genetic evidence strongly indicates that the biosynthetic machinery is equipped to produce and load CHC as the initiating precursor for this compound synthesis.

A pivotal study by Palaniappan and colleagues in 2003 provided a detailed analysis of the PLM gene cluster from Streptomyces sp. HK-803. Their work identified the loading domain and seven extension modules of the PKS, which collectively generate the linear unsaturated polyketide chain from a CHC primer.

Experimental Determination of the Starter Unit

The identification of CHC as the starter unit has been supported by experimental studies, primarily through isotopic labeling and genetic manipulation of the producing organism.

Isotopic Labeling Studies

Preliminary biosynthetic studies utilizing isotopically labeled precursors provided the initial evidence pointing towards CHC as the starter unit for Phoslactomycin biosynthesis. Feeding experiments with isotopically labeled shikimic acid and cyclohexanecarboxylic acid were conducted with the producing organism, Streptomyces sp. HK-803. Analysis of the resulting Phoslactomycin B, a direct precursor to this compound, showed incorporation of the label from CHC, consistent with its role as the starter unit.

Table 1: Summary of Precursor Feeding Experiments (Qualitative)

Labeled Precursor FedObservationImplicationReference
Isotopically labeled shikimic acidIncorporation of label into Phoslactomycin BSuggests a biosynthetic link from the shikimate pathway to the starter unit.
Isotopically labeled cyclohexanecarboxylic acidIncorporation of label into Phoslactomycin BDirectly supports CHC as the starter unit for the polyketide chain.
Genetic Manipulation of the Biosynthetic Gene Cluster

Further confirmation of the role of the identified gene cluster and, by extension, the CHC starter unit, has been achieved through genetic engineering of the producing strain. In the study by Palaniappan et al., a targeted gene replacement of plmS2, a gene within the PLM cluster encoding a P450 monooxygenase responsible for a post-PKS modification, was performed.

The resulting mutant strain of Streptomyces sp. HK-803 exhibited a significant change in its metabolite profile, leading to the selective overproduction of Phoslactomycin B at titers six-fold higher than the wild-type strain. This result directly links the cloned gene cluster to Phoslactomycin biosynthesis and validates the functional assignment of the genes within it, including those responsible for the synthesis and loading of the CHC starter unit.

Experimental Protocols

While detailed, step-by-step protocols from the original isotopic labeling studies are not available in the accessible literature, this section outlines the general methodologies for key experiments based on established practices in the field of natural product biosynthesis.

General Protocol for Precursor Feeding Studies in Streptomyces
  • Cultivation of Streptomyces sp. HK-803 :

    • Prepare a suitable liquid medium for Streptomyces growth and Phoslactomycin production (e.g., a complex medium containing yeast extract, malt extract, and glucose).

    • Inoculate the medium with a fresh culture of Streptomyces sp. HK-803.

    • Incubate the culture under optimal conditions (e.g., 28-30°C with shaking) to the early- to mid-logarithmic growth phase.

  • Administration of Labeled Precursor :

    • Prepare a sterile stock solution of the isotopically labeled precursor (e.g., [1-¹³C]cyclohexanecarboxylic acid).

    • Add the labeled precursor to the Streptomyces culture to a final concentration typically in the range of 0.1-1 mM.

    • Continue the incubation for a period sufficient for the incorporation of the precursor into the target metabolite (typically 24-72 hours).

  • Extraction and Purification of Phoslactomycin :

    • Separate the mycelium from the culture broth by centrifugation or filtration.

    • Extract the mycelium and the culture broth with a suitable organic solvent (e.g., ethyl acetate or butanol).

    • Concentrate the organic extract and purify the Phoslactomycin B using chromatographic techniques (e.g., silica gel chromatography followed by high-performance liquid chromatography [HPLC]).

  • Analysis of Isotope Incorporation :

    • Analyze the purified Phoslactomycin B by mass spectrometry (MS) to determine the mass shift corresponding to the incorporation of the stable isotope.

    • For detailed positional information of the incorporated label, perform nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹³C-NMR).

General Protocol for Gene Replacement in Streptomyces using PCR Targeting

This protocol is based on the methodology described for gene replacement in Streptomyces, which was utilized in the study of the Phoslactomycin biosynthetic gene cluster.

  • Construction of the Gene Replacement Cassette :

    • Design PCR primers with 5' extensions homologous to the regions flanking the target gene (e.g., plmS2) and 3' ends that anneal to a selectable antibiotic resistance marker.

    • Amplify the resistance cassette by PCR using a suitable template plasmid.

    • The resulting PCR product will be a linear DNA fragment containing the resistance gene flanked by regions of homology to the target locus.

  • Preparation of Competent E. coli and Recombineering :

    • Introduce a cosmid carrying the Phoslactomycin gene cluster into an E. coli strain expressing the λ Red recombinase system.

    • Prepare electrocompetent cells of this E. coli strain.

    • Electroporate the purified PCR-generated gene replacement cassette into the competent E. coli cells.

    • Select for recombinant clones containing the disrupted cosmid on media with the appropriate antibiotic.

  • Conjugal Transfer to Streptomyces sp. HK-803 :

    • Introduce the recombinant cosmid into a donor E. coli strain capable of intergeneric conjugation (e.g., ET12567/pUZ8002).

    • Perform conjugation between the donor E. coli and Streptomyces sp. HK-803.

    • Select for Streptomyces exconjugants that have undergone homologous recombination and integrated the resistance cassette into their genome.

  • Verification of the Mutant Strain :

    • Confirm the gene replacement event in the Streptomyces mutant by PCR analysis and Southern blotting.

    • Analyze the fermentation products of the mutant strain by HPLC and MS to confirm the expected change in the Phoslactomycin metabolite profile.

Visualizations

This compound Biosynthesis Initiation Pathway

Phoslactomycin_Starter_Unit_Pathway cluster_0 Precursor Synthesis cluster_1 Polyketide Synthase Loading Shikimate_Pathway Shikimate Pathway CHC_Synthesis_Genes CHC-CoA Synthesis Genes (in PLM cluster) Shikimate_Pathway->CHC_Synthesis_Genes Provides precursor CHC_CoA Cyclohexanecarboxyl-CoA (CHC-CoA) CHC_Synthesis_Genes->CHC_CoA Catalyzes synthesis PKS_Loading_Domain PKS Loading Domain (Acyltransferase & ACP) CHC_CoA->PKS_Loading_Domain Starter Unit Loaded_PKS CHC-loaded PKS PKS_Loading_Domain->Loaded_PKS Loads starter unit PKS_Module_1 PKS Module 1 (Chain Elongation) Loaded_PKS->PKS_Module_1 Initiates Polyketide Synthesis

Caption: Initiation of this compound biosynthesis.

Experimental Workflow for Starter Unit Identification

Starter_Unit_Identification_Workflow cluster_0 Isotopic Labeling cluster_1 Genetic Manipulation Feeding Feed labeled precursor (e.g., [1-13C]CHC) to Streptomyces sp. HK-803 Extraction Extract and purify Phoslactomycin B Feeding->Extraction Analysis Analyze by MS and NMR Extraction->Analysis Result_Labeling Detection of isotope incorporation Analysis->Result_Labeling Conclusion Conclusion: CHC is the starter unit Result_Labeling->Conclusion Gene_Cluster_ID Identify PLM biosynthetic gene cluster Gene_Replacement Targeted gene replacement (e.g., plmS2) Gene_Cluster_ID->Gene_Replacement Fermentation Ferment mutant strain Gene_Replacement->Fermentation Product_Analysis Analyze metabolite profile by HPLC and MS Fermentation->Product_Analysis Result_Genetic Altered Phoslactomycin production Product_Analysis->Result_Genetic Result_Genetic->Conclusion

Caption: Workflow for identifying the starter unit.

Conclusion

The identity of cyclohexanecarboxylic acid as the starter unit for this compound biosynthesis is well-established, primarily through the analysis of the biosynthetic gene cluster from Streptomyces sp. HK-803. This finding is supported by preliminary isotopic labeling studies and confirmed by genetic manipulation of the producing organism. The elucidation of the starter unit is a critical step in understanding the complete biosynthetic pathway of this important natural product and opens avenues for engineered biosynthesis to generate novel Phoslactomycin analogs with potentially improved therapeutic properties. Further research to obtain detailed quantitative data on precursor incorporation and to fully characterize the enzymes involved in CHC-CoA synthesis and loading will provide a more complete picture of this fascinating biosynthetic process.

References

Phoslactomycin A Analogues and Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of Structure, Synthesis, and Biological Activity for Drug Discovery Professionals

Phoslactomycin A, a natural product isolated from Streptomyces, has garnered significant attention in the scientific community for its potent and selective inhibition of protein phosphatase 2A (PP2A). PP2A is a crucial serine/threonine phosphatase that plays a pivotal role in regulating a multitude of cellular processes, including cell cycle progression, signal transduction, and apoptosis. Its dysregulation is implicated in various diseases, most notably cancer, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound analogues and derivatives, focusing on their structure-activity relationships, synthetic methodologies, and the molecular mechanisms underlying their biological effects.

Core Structure and Analogues

The Phoslactomycin family of compounds is characterized by a unique polyketide scaffold. The core structure of this compound features a phosphate ester, an unsaturated lactone ring, and a cyclohexene ring. Numerous analogues and derivatives have been isolated or synthesized, each with modifications to this core structure that influence their biological activity. These include:

  • Phoslactomycin B, H, and I: Natural analogues with variations in the side chain.

  • Lactomycins A-C: Dephosphorylated derivatives of Phoslactomycins.[1]

  • Cyclolactomycins and Isocyclolactomycins: Analogues with alternative ring structures.

The phosphate group and the unsaturated lactone have been identified as critical pharmacophores for PP2A inhibition.

Quantitative Analysis of Biological Activity

CompoundPP1 IC50 (µM)PP2A IC50 (nM)PP5 IC50 (µM)
Fostriecin~601.4~60
Cytostatin>10029.0>100

Table 1: Inhibitory concentrations (IC50) of Fostriecin and Cytostatin against protein phosphatases PP1, PP2A, and PP5. This data highlights the potent and selective inhibition of PP2A by these compounds. Data sourced from studies on Fostriecin and Cytostatin structure-activity relationships.[2]

The dephosphorylated derivatives, Lactomycins A-C, have been shown to exhibit inhibitory activity against cathepsin B with IC50 values ranging from 0.8 to 4.5 μg/mL.

Mechanism of Action: Targeting the PP2A Catalytic Subunit

This compound exerts its biological effects through direct and selective inhibition of the PP2A holoenzyme. The molecular mechanism of this inhibition has been elucidated, revealing a covalent interaction with a specific residue on the catalytic subunit of PP2A (PP2Ac).

Key Mechanistic Features:

  • Direct Binding: this compound directly binds to the PP2A catalytic subunit.

  • Covalent Modification: The inhibitory action involves the formation of a covalent bond with the Cys-269 residue of PP2Ac.

This targeted inhibition of PP2A disrupts its function, leading to a cascade of downstream cellular effects.

Downstream Signaling Pathways Affected by this compound

The inhibition of PP2A by this compound leads to the hyperphosphorylation of numerous downstream protein substrates, thereby modulating key signaling pathways that govern cell fate. The primary pathways affected are the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway and the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway. Both of these pathways are central to cell proliferation, survival, and growth, and their dysregulation is a hallmark of cancer.

PhoslactomycinA_Signaling_Pathway cluster_MAPK MAPK/ERK Pathway cluster_PI3K PI3K/AKT Pathway PLM_A This compound PP2A PP2A PLM_A->PP2A RAF RAF PP2A->RAF MEK MEK PP2A->MEK AKT AKT PP2A->AKT RAF->MEK ERK ERK MEK->ERK Transcription_Factors_MAPK Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors_MAPK Proliferation_Differentiation Proliferation, Differentiation Transcription_Factors_MAPK->Proliferation_Differentiation PI3K PI3K PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth_Survival Cell Growth, Survival mTOR->Cell_Growth_Survival

This compound Signaling Pathway

Experimental Protocols

General Protocol for PP2A Inhibition Assay

The following is a generalized protocol for assessing the in vitro inhibitory activity of this compound analogues against PP2A. This protocol is based on the principles of commercially available malachite green-based phosphatase assay kits.

Materials:

  • Purified recombinant PP2A enzyme

  • Serine/Threonine Phosphatase Substrate (e.g., a phosphopeptide)

  • Assay Buffer (e.g., 20 mM Imidazole-HCl, 2 mM EDTA, pH 7.0)

  • Test compounds (this compound analogues) dissolved in a suitable solvent (e.g., DMSO)

  • Malachite Green Reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer. Include a positive control (e.g., Okadaic acid) and a negative control (solvent only).

  • Enzyme Reaction:

    • Add the assay buffer to each well of the 96-well plate.

    • Add the test compounds at various concentrations to their respective wells.

    • Add the purified PP2A enzyme to all wells except for the no-enzyme control.

    • Pre-incubate the plate at 30°C for 10 minutes to allow the compounds to interact with the enzyme.

    • Initiate the phosphatase reaction by adding the phosphopeptide substrate to all wells.

    • Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

  • Detection:

    • Stop the reaction by adding the Malachite Green Reagent to each well. This reagent will form a colored complex with the free phosphate released by the enzyme activity.

    • Incubate at room temperature for 15-20 minutes to allow for color development.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 620-650 nm using a microplate reader.

    • Subtract the background absorbance (no-enzyme control) from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the negative control (100% activity).

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a suitable curve-fitting software.

General Synthetic Strategy for Phoslactomycin Analogues

The total synthesis of this compound and its analogues is a complex undertaking that has been approached through various convergent strategies. A generalized workflow for the synthesis of new analogues is depicted below. This typically involves the synthesis of key fragments followed by their coupling and subsequent functional group manipulations.

Synthetic_Workflow Fragment_A Synthesis of Cyclohexene Fragment Coupling_AB Coupling of Fragment A and B Fragment_A->Coupling_AB Fragment_B Synthesis of Central Polyene Chain Fragment_B->Coupling_AB Fragment_C Synthesis of Lactone Precursor Coupling_ABC Coupling with Lactone Precursor Fragment_C->Coupling_ABC Coupling_AB->Coupling_ABC Cyclization Lactone Ring Formation Coupling_ABC->Cyclization Phosphorylation Introduction of Phosphate Group Cyclization->Phosphorylation Final_Analogue Final Phoslactomycin Analogue Phosphorylation->Final_Analogue

General Synthetic Workflow

Detailed experimental procedures for the synthesis of specific Phoslactomycin analogues can be found in the supporting information of published total synthesis papers. These protocols typically involve multiple steps of protection, deprotection, and stereoselective reactions.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural products for the development of novel therapeutics targeting PP2A. The elucidation of their mechanism of action and the development of synthetic routes to access these complex molecules have paved the way for further exploration of their therapeutic potential. Future research in this area should focus on:

  • Comprehensive SAR studies: Systematic modification of the Phoslactomycin scaffold to generate a library of analogues for detailed biological evaluation. This will enable the identification of key structural features that enhance potency and selectivity.

  • Elucidation of downstream effects: Further investigation into the specific downstream targets of Phoslactomycin-mediated PP2A inhibition to better understand the cellular consequences and identify potential biomarkers of activity.

  • In vivo efficacy studies: Evaluation of the most promising analogues in preclinical models of diseases such as cancer to assess their therapeutic efficacy and pharmacokinetic properties.

The continued investigation of this compound analogues and derivatives holds great promise for the development of a new generation of targeted therapies for a range of human diseases.

References

Unveiling Phoslactomycin A: A Technical Guide to its Natural Origins and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phoslactomycin A is a potent and selective inhibitor of protein serine/threonine phosphatase 2A (PP2A), a key enzyme involved in numerous cellular processes.[1] This inhibitory activity bestows upon this compound a range of biological activities, including antifungal, antibacterial, and antitumor properties, making it a molecule of significant interest for drug discovery and development. This technical guide provides an in-depth overview of the natural sources of this compound, detailed experimental protocols for its isolation and purification, and an examination of its mechanism of action.

Natural Sources and Production

This compound is a secondary metabolite produced by several species of filamentous bacteria belonging to the genus Streptomyces. These soil-dwelling microorganisms are renowned for their ability to synthesize a wide array of bioactive natural products.

Producing Organisms

The primary identified natural sources of phoslactomycins are various Streptomyces species. Notably, Streptomyces platensis and Streptomyces sp. HK-803 have been documented as producers of this class of compounds.[2] While a variety of Phoslactomycin analogues (B, H, I, J, K, etc.) have been isolated from different Streptomyces strains, this guide will focus on this compound.

Fermentation and Yield

The production of this compound is typically achieved through submerged fermentation of the producing Streptomyces strain. The yield of this compound can be influenced by various factors, including the composition of the fermentation medium, temperature, pH, and aeration. While specific yields for this compound are not extensively reported in publicly available literature, data for related compounds can provide an estimate. For instance, the fermentation of Streptomyces sp. MLA1839 has been reported to yield Phoslactomycin I at a concentration of 25.1 mg per liter of culture broth.[3] It is important to note that fermentation processes are often characterized by low titers of the desired natural product.[4]

CompoundProducing OrganismReported Yield
Phoslactomycin IStreptomyces sp. MLA183925.1 mg/L

Experimental Protocols

The following sections detail the methodologies for the fermentation of Streptomyces and the subsequent isolation and purification of this compound. These protocols are based on established methods for related phoslactomycins and can be adapted for this compound.

Fermentation Protocol for Streptomyces sp.

This protocol is based on the cultivation of Streptomyces sp. MLA1839 for the production of phoslactomycins.

1. Seed Culture Preparation:

  • Inoculate a 250 mL Erlenmeyer flask containing 50 mL of seed medium.

  • Seed Medium Composition:

    • Glucose: 1.5%

    • Glycerol: 1.5%

    • Soya Peptone: 1.5%

    • CaCO₃: 0.1%

  • Adjust the pH to 7.0 before sterilization.

  • Incubate the flask on an orbital shaker at 200 rpm and 28°C for 3 days.

2. Production Culture:

  • Transfer the seed culture to a larger fermentation vessel containing the production medium.

  • Production Medium Composition (per liter):

    • Oatmeal: 30 g

    • Yeast Extract: 5 g

    • Trace elements solution

  • Incubate the production culture on a shaker at 200 rpm and 28°C for 6 days.

Isolation and Purification Protocol

This protocol outlines the general steps for extracting and purifying this compound from the fermentation broth.

1. Extraction:

  • After fermentation, harvest the culture broth and separate the mycelium from the supernatant by centrifugation or filtration.

  • Lyophilize (freeze-dry) the culture broth.

  • Extract the lyophilized broth with methanol.

2. Initial Purification:

  • Concentrate the methanol extract under reduced pressure.

  • The crude extract can be subjected to initial fractionation using techniques like solid-phase extraction (SPE) or liquid-liquid extraction.

3. Chromatographic Purification:

  • Further purify the enriched fractions using a series of chromatographic techniques.

  • High-Performance Liquid Chromatography (HPLC):

    • Employ a reversed-phase column (e.g., C18).

    • Use a gradient elution system with solvents such as water and acetonitrile, often with a modifier like formic acid.

    • Monitor the elution profile using a UV detector.

  • Collect the fractions containing this compound based on the retention time of a standard or by bioassay-guided fractionation.

4. Structure Elucidation:

  • Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mechanism of Action: Inhibition of the MAPK Signaling Pathway

This compound exerts its biological effects primarily through the inhibition of Protein Phosphatase 2A (PP2A). PP2A is a critical serine/threonine phosphatase that plays a central role in regulating numerous signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway.

The MAPK pathway is a cascade of protein kinases that transduces extracellular signals to the nucleus to regulate gene expression and various cellular processes like proliferation, differentiation, and apoptosis. PP2A acts as a negative regulator of the MAPK pathway at multiple levels.

Signaling Pathway Diagram

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Phosphorylates PP2A PP2A PP2A->MEK Dephosphorylates PP2A->ERK Dephosphorylates Phoslactomycin_A This compound Phoslactomycin_A->PP2A Inhibits Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression Regulates

Caption: this compound inhibits PP2A, leading to hyperphosphorylation and activation of the MAPK pathway.

By inhibiting PP2A, this compound prevents the dephosphorylation of key kinases in the MAPK cascade, such as MEK and ERK. This leads to the sustained activation of the pathway, which can have different downstream consequences depending on the cellular context, including the induction of apoptosis in cancer cells.

Conclusion

This compound, a natural product from Streptomyces, continues to be a valuable tool for studying cellular signaling and a promising lead compound for drug development. This technical guide provides a comprehensive overview of its natural sources, detailed methodologies for its production and isolation, and an understanding of its mechanism of action. Further research focusing on optimizing fermentation yields and exploring the full therapeutic potential of this compound and its analogues is warranted.

References

Phoslactomycin A chemical formula and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Phoslactomycin A

Introduction

This compound (PLMA) is a natural product isolated from species of the bacterium Streptomyces.[1] It belongs to a class of polyketide-derived antibiotics known as the phoslactomycins.[2] These compounds are of significant interest to the scientific community due to their potent and selective inhibitory activity against Protein Phosphatase 2A (PP2A), a key serine/threonine phosphatase involved in numerous critical cellular processes.[1][3] The ability of this compound to modulate PP2A activity makes it a valuable chemical probe for studying cellular signaling and a potential lead compound in the development of therapeutics for diseases such as cancer.[3][4]

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below, providing a quantitative overview of its key properties.

PropertyValueSource
Molecular Formula C₂₉H₄₆NO₁₀PPubChem[5]
Molecular Weight 599.6 g/mol PubChem[5]
IUPAC Name [3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylpropanoatePubChem[5]
CAS Number 122856-25-1PubChem[5]
XLogP3 -0.4PubChem[5]

Biological Activity and Mechanism of Action

This compound is recognized as a potent and selective inhibitor of the serine/threonine protein phosphatase 2A (PP2A).[3][6] PP2A is a crucial enzyme that regulates a wide array of cellular functions, including cell cycle progression, signal transduction, and apoptosis, by dephosphorylating key protein substrates.

The inhibitory action of this compound is highly specific. It has been demonstrated that PLMA directly binds to the catalytic subunit of PP2A (PP2Ac).[3][6] The binding site has been pinpointed to a specific amino acid residue, Cysteine-269 (Cys-269), within the catalytic domain of PP2Ac.[3][7] This interaction with Cys-269 is critical for the potent inhibition of the phosphatase's activity.[3] By inhibiting PP2A, this compound leads to a hyperphosphorylated state of PP2A substrates. One of the notable downstream effects is the disruption of the actin cytoskeleton.[8] Studies have shown that treatment of cells with phoslactomycins induces the depolymerization of actin filaments, which suggests that PP2A plays a role in regulating the organization and dynamics of the actin cytoskeleton.[8]

PhoslactomycinA_Mechanism cluster_Cell Cellular Environment cluster_PP2A PP2A Holoenzyme PLMA This compound PP2Ac PP2A Catalytic Subunit (PP2Ac) (Cys-269) PLMA->PP2Ac Binds to Cys-269 PLMA->PP2Ac Inhibits PP2A_reg Regulatory Subunit PP2Ac->PP2A_reg Forms Complex Substrate_P Phosphorylated Substrate PP2Ac->Substrate_P Dephosphorylates Substrate Dephosphorylated Substrate Substrate_P->Substrate Dephosphorylation Cellular_Response Downstream Cellular Response (e.g., Actin Cytoskeleton Regulation) Substrate->Cellular_Response

Mechanism of this compound inhibition of Protein Phosphatase 2A (PP2A).

Quantitative Data

The inhibitory potency of phoslactomycins against protein phosphatases has been quantified in vitro. The following table summarizes the available data.

Compound FamilyTarget EnzymeIC₅₀ ValueNotesSource
Phoslactomycins (PLMs)Protein Phosphatase 2A (PP2A)4.7 µMThis value was determined for the phoslactomycin family in general.[8]
Phoslactomycins (PLMs)Protein Phosphatase 1 (PP1)> 4.7 µMPLMs inhibit PP2A at lower concentrations than PP1, indicating selectivity.[8]

Experimental Protocols

Identification of this compound Binding Target using Biotinylated Probes

A key experiment to elucidate the direct molecular target of this compound involves the use of a biotin-tagged version of the molecule in a pull-down assay.[3][7] This chemical genetics approach allows for the specific isolation and identification of proteins that physically interact with the compound.

Methodology:

  • Synthesis of Biotinylated this compound (Biotin-PLMA): this compound is chemically modified to incorporate a biotin molecule, typically via a linker arm to minimize steric hindrance. This creates a "bait" molecule.

  • Cell Lysis: Target cells (e.g., human cell lines) are cultured and then lysed to release their protein contents into a solution known as the cell lysate.

  • Incubation: The biotin-PLMA is added to the cell lysate and incubated to allow for the formation of a complex between the biotin-PLMA and its binding partner(s).

  • Affinity Purification: The lysate is then passed over a solid support matrix (e.g., streptavidin-coated beads). Streptavidin has an extremely high affinity for biotin, causing the biotin-PLMA and any proteins bound to it to be captured on the beads.

  • Washing: The beads are washed extensively to remove non-specifically bound proteins.

  • Elution and Identification: The specifically bound proteins are eluted from the beads. These proteins are then typically separated by SDS-PAGE and identified using mass spectrometry. In the case of this compound, this method identified the PP2A catalytic subunit as the direct binding partner.[3][7]

Experimental_Workflow start Start synthesis Synthesize Biotinylated this compound (Bait) start->synthesis lysis Prepare Cell Lysate (Prey Proteins) start->lysis incubation Incubate Bait and Prey to Form Complex synthesis->incubation lysis->incubation capture Capture Complex with Streptavidin Beads incubation->capture wash Wash Beads to Remove Non-specific Binders capture->wash elution Elute Bound Proteins wash->elution analysis Analyze Proteins by SDS-PAGE and Mass Spec elution->analysis identification Identify PP2A Catalytic Subunit as Binding Partner analysis->identification end End identification->end

Workflow for identifying the protein target of this compound.
In Vitro Protein Phosphatase 2A Inhibition Assay

To quantify the inhibitory activity of this compound on PP2A, a direct enzymatic assay is employed. This assay measures the rate of dephosphorylation of a substrate by purified PP2A in the presence and absence of the inhibitor.

Methodology:

  • Reagents:

    • Purified PP2A enzyme.

    • A suitable phosphorylated substrate. A common choice is a synthetic phosphopeptide, or a chromogenic substrate like p-nitrophenyl phosphate (pNPP) which turns yellow upon dephosphorylation.[6]

    • Assay buffer providing optimal pH and ionic conditions for the enzyme.

    • This compound dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

    • A stop solution to terminate the reaction.

  • Assay Procedure:

    • The purified PP2A enzyme is pre-incubated with different concentrations of this compound (or vehicle control) for a defined period to allow for inhibitor binding.

    • The enzymatic reaction is initiated by the addition of the phosphorylated substrate.

    • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C). The reaction conditions are set to ensure the rate of product formation is linear over time.

    • The reaction is terminated by adding a stop solution.

  • Detection:

    • The amount of product (dephosphorylated substrate or released phosphate) is quantified. If using pNPP, this is done by measuring the absorbance of the yellow p-nitrophenol product at 405 nm.[6]

  • Data Analysis:

    • The rate of the enzymatic reaction is calculated for each concentration of this compound.

    • The percentage of inhibition is determined relative to the control (no inhibitor).

    • The IC₅₀ value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%, is calculated by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic curve).

References

An In-depth Technical Guide to the Early Studies of Phoslactomycin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Phoslactomycin A is a natural product initially isolated from the fermentation broth of Streptomyces species. Early research swiftly identified it as a potent and selective inhibitor of the serine/threonine protein phosphatase 2A (PP2A), a critical enzyme involved in a myriad of cellular processes. This technical guide delves into the foundational studies that characterized this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and the experimental workflows used in its initial investigation.

Data Presentation: Quantitative Inhibition Data

The initial characterization of the phoslactomycin family of compounds focused on their inhibitory activity against protein phosphatases. While specific IC50 values for this compound against a wide panel of phosphatases are not extensively detailed in the very earliest reports, studies on close analogs such as Phoslactomycin F (PLM-F) provided the first quantitative insights into the family's selective inhibition of PP2A.

CompoundTarget PhosphataseIC50 Value (µM)Source
Phoslactomycin FProtein Phosphatase 2A (PP2A)4.7[1]
Phoslactomycin FProtein Phosphatase 1 (PP1)> 4.7 (Less potent than against PP2A)[1]

Subsequent studies confirmed that this compound is a potent inhibitor of PP2A and directly interacts with the catalytic subunit of the enzyme.[2]

Experimental Protocols

The following sections detail the methodologies employed in the early and pivotal studies of this compound.

Isolation and Purification of Phoslactomycins from Streptomyces

The initial discovery of phoslactomycins involved classic microbiology and natural product chemistry techniques.

1. Fermentation:

  • A producing strain of Streptomyces nigrescens or Streptomyces platensis is cultured in a suitable liquid medium under optimal conditions for secondary metabolite production.[3]

  • The culture broth is harvested after a sufficient incubation period.

2. Extraction:

  • The culture broth is separated from the mycelia by centrifugation or filtration.

  • The supernatant is then extracted with a water-immiscible organic solvent, such as ethyl acetate, to partition the phoslactomycins into the organic phase.

3. Chromatographic Purification:

  • The crude extract is concentrated under reduced pressure.

  • The residue is subjected to a series of chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 chromatography, and high-performance liquid chromatography (HPLC), to isolate the individual phoslactomycin analogs.

In Vitro Protein Phosphatase 2A (PP2A) Inhibition Assay

This assay was fundamental in identifying the biological activity of this compound.

1. Enzyme and Substrate Preparation:

  • Purified PP2A enzyme is obtained from a commercial source or purified from tissue extracts.

  • A phosphorylated substrate, such as phosphorylase a labeled with 32P, is prepared.

2. Inhibition Assay:

  • The PP2A enzyme is pre-incubated with varying concentrations of this compound (or other phoslactomycin analogs) in a suitable assay buffer for a defined period.

  • The dephosphorylation reaction is initiated by the addition of the 32P-labeled phosphorylase a.

  • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).

3. Measurement of Activity:

  • The reaction is terminated by the addition of a stop solution, such as trichloroacetic acid (TCA).

  • The amount of released 32P-labeled inorganic phosphate is quantified by liquid scintillation counting after separation from the protein-bound phosphate.

  • The percentage of inhibition is calculated relative to a control reaction without the inhibitor.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Identification of the this compound Binding Site

A key study utilized a biotinylated derivative of this compound to pinpoint its direct molecular target.[2]

1. Synthesis of Biotinylated this compound:

  • A biotin moiety is chemically conjugated to this compound, creating a probe molecule.

2. Affinity Purification:

  • Cell lysates are incubated with the biotinylated this compound probe.

  • Streptavidin-coated beads are then used to pull down the biotinylated probe along with any interacting proteins.

3. Identification of Binding Partners:

  • The proteins bound to the beads are eluted and separated by SDS-PAGE.

  • Protein bands of interest are excised and identified using mass spectrometry. This technique revealed that this compound directly binds to the catalytic subunit of PP2A.[2]

4. Site-Directed Mutagenesis:

  • To confirm the binding site, specific amino acid residues in the PP2A catalytic subunit, such as Cysteine-269, are mutated.[2]

  • The binding of biotinylated this compound to the mutated PP2A is then assessed to determine if the interaction is disrupted.

Mandatory Visualizations

Logical Workflow for the Discovery and Characterization of this compound

This compound Discovery Workflow cluster_Discovery Discovery cluster_Characterization Characterization Streptomyces Fermentation Streptomyces Fermentation Extraction Extraction Streptomyces Fermentation->Extraction Chromatographic Purification Chromatographic Purification Extraction->Chromatographic Purification PP2A Inhibition Assay PP2A Inhibition Assay Chromatographic Purification->PP2A Inhibition Assay Identifies Biological Activity Structure Elucidation Structure Elucidation Chromatographic Purification->Structure Elucidation Determines Chemical Structure Binding Site Identification Binding Site Identification PP2A Inhibition Assay->Binding Site Identification Confirms Direct Target

Caption: Workflow from discovery to characterization of this compound.

Signaling Pathway: Inhibition of PP2A by this compound

This compound Signaling Pathway This compound This compound PP2A_Catalytic_Subunit PP2A Catalytic Subunit (Cys-269) This compound->PP2A_Catalytic_Subunit Binds to Cys-269 PP2A_Holoenzyme Inactive PP2A Holoenzyme PP2A_Catalytic_Subunit->PP2A_Holoenzyme Dephosphorylated_Substrates Dephosphorylated Substrate Proteins PP2A_Holoenzyme->Dephosphorylated_Substrates Inhibits Phosphorylated_Substrates Phosphorylated Substrate Proteins Phosphorylated_Substrates->Dephosphorylated_Substrates PP2A Activity Downstream_Cellular_Effects Downstream Cellular Effects (e.g., Cytoskeletal Changes) Dephosphorylated_Substrates->Downstream_Cellular_Effects

Caption: this compound inhibits PP2A, leading to downstream effects.

References

Methodological & Application

Application Notes and Protocols for Phoslactomycin A in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phoslactomycin A (PLMA) is a natural product derived from Streptomyces species that has garnered significant interest in cellular biology and drug discovery due to its potent and selective inhibition of Protein Phosphatase 2A (PP2A).[1] PP2A is a crucial serine/threonine phosphatase that plays a pivotal role in regulating a multitude of cellular processes, including signal transduction, cell cycle progression, and apoptosis. By inhibiting PP2A, this compound serves as a powerful tool to investigate the physiological functions of this key phosphatase and as a potential therapeutic agent in various diseases, including cancer.

These application notes provide a comprehensive overview of the use of this compound in a cell culture setting, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experiments.

Mechanism of Action

This compound exerts its inhibitory effect through direct interaction with the catalytic subunit of PP2A (PP2Ac).[1] Specifically, it has been demonstrated that PLMA covalently binds to the Cysteine-269 residue within the active site of PP2Ac.[1] This binding event physically obstructs the access of phosphorylated substrates to the catalytic center, thereby preventing their dephosphorylation. The inhibition of PP2A by this compound leads to the hyperphosphorylation of numerous downstream protein targets, which in turn modulates various signaling pathways and cellular functions.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity and effective concentrations of Phoslactomycin compounds.

Table 1: In Vitro Inhibitory Activity of Phoslactomycins against Protein Phosphatases

CompoundTarget PhosphataseIC50 ValueReference
Phoslactomycin FProtein Phosphatase 2A (PP2A)4.7 µM[2]
Fostriecin (related PP2A inhibitor)Protein Phosphatase 2A (PP2A)3.2 nM[3]
Fostriecin (related PP2A inhibitor)Protein Phosphatase 1 (PP1)131 µM[3]

Table 2: Effective Concentrations and Treatment Durations of Phoslactomycin F in Cell Culture

Cell LineConcentrationTreatment DurationObserved EffectReference
NIH/3T3 fibroblasts10 µM4 hoursActin filament depolymerization[2]

Signaling Pathways Affected by this compound

The inhibition of PP2A by this compound has profound effects on multiple signaling pathways that are critical for cell fate decisions. PP2A is a known negative regulator of several key oncogenic pathways. Therefore, treatment with this compound is expected to lead to the activation of these pathways.

This compound and the MAPK/ERK Pathway

dot

MAPK_ERK_Pathway PLMA This compound PP2A PP2A PLMA->PP2A RAF RAF PP2A->RAF MEK MEK PP2A->MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation & Differentiation Transcription->Proliferation PI3K_Akt_Pathway PLMA This compound PP2A PP2A PLMA->PP2A Akt Akt PP2A->Akt Apoptosis Pro-apoptotic Proteins (e.g., Bad) Akt->Apoptosis Survival Cell Survival Apoptosis->Survival Experimental_Workflow start Cell Seeding treatment This compound Treatment start->treatment viability Cell Viability Assay (MTT) treatment->viability western Western Blot Analysis (Phospho-proteins) treatment->western phosphatase PP2A Activity Assay treatment->phosphatase end Data Analysis viability->end western->end phosphatase->end

References

Phoslactomycin A: A Potent Tool for Protein Phosphatase 2A Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phoslactomycin A (PLMA) is a natural product that has been identified as a potent and selective inhibitor of Protein Phosphatase 2A (PP2A), a key serine/threonine phosphatase involved in a multitude of cellular processes.[1][2] The specificity of PLMA for PP2A makes it an invaluable tool for elucidating the diverse roles of this enzyme in signal transduction pathways and for screening potential therapeutic agents that target PP2A activity. This document provides detailed application notes and a comprehensive protocol for utilizing this compound in PP2A inhibition assays.

Mechanism of Action

This compound exerts its inhibitory effect through direct interaction with the catalytic subunit of PP2A (PP2Ac).[1][2] Studies have revealed that PLMA covalently binds to a specific cysteine residue, Cys-269, within the active site of PP2Ac.[1][2] This binding event physically obstructs substrate access to the catalytic center, thereby potently inhibiting the phosphatase activity of the enzyme. The selectivity of PLMA for PP2A over other major phosphatases like PP1 is a key advantage for targeted research applications.

Quantitative Data: Comparative Inhibitor Activity

The inhibitory potency of this compound against PP2A has been quantified and compared with other known PP2A inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness.

InhibitorTarget PhosphataseIC50 ValueNotes
This compound PP2A ~30 nM Potent and selective inhibitor.
Okadaic AcidPP2A~0.1 nMPotent, but also inhibits PP1 at slightly higher concentrations.
FostriecinPP2A~1.4 nMPotent PP2A inhibitor.
CytostatinPP2A~29.0 nMPotent and selective PP2A inhibitor.

Note: IC50 values can vary depending on the specific assay conditions, including substrate and enzyme concentrations.

Signaling Pathway Diagram

The following diagram illustrates the mechanism of PP2A inhibition by this compound, leading to the hyperphosphorylation of a substrate protein.

PP2A_Inhibition_by_PhoslactomycinA cluster_0 Normal Cellular Process cluster_1 Inhibition by this compound PP2A PP2A Holoenzyme Substrate Dephosphorylated Substrate (S/T) PP2A->Substrate dephosphorylates Phosphate Inorganic Phosphate (Pi) PP2A->Phosphate pSubstrate Phosphorylated Substrate (pS/pT) pSubstrate->PP2A binds to pSubstrate_acc Accumulation of Phosphorylated Substrate PLMA This compound PP2A_inhibited Inactive PP2A (PLMA-Cys269 adduct) PLMA->PP2A_inhibited covalently binds to Cys-269 of PP2Ac pSubstrate_acc->PP2A_inhibited cannot bind

Caption: Mechanism of PP2A inhibition by this compound.

Experimental Protocols

This section provides a detailed protocol for an in vitro PP2A inhibition assay using this compound with a colorimetric readout based on the dephosphorylation of p-nitrophenyl phosphate (pNPP).

Materials and Reagents
  • Recombinant human PP2A catalytic subunit (PP2Ac)

  • This compound (PLMA)

  • p-Nitrophenyl phosphate (pNPP)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM MnCl₂, 0.1 mg/mL BSA

  • Stop Solution: 1 M NaOH

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Experimental Workflow Diagram

The following diagram outlines the key steps of the PP2A inhibition assay.

PP2A_Assay_Workflow start Start prepare_reagents Prepare Reagents (Assay Buffer, PLMA dilutions, PP2A, pNPP) start->prepare_reagents add_plma Add this compound (or vehicle control) to wells prepare_reagents->add_plma add_pp2a Add PP2A Enzyme and pre-incubate add_plma->add_pp2a start_reaction Initiate Reaction by adding pNPP substrate add_pp2a->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction with NaOH incubate->stop_reaction read_absorbance Measure Absorbance at 405 nm stop_reaction->read_absorbance analyze_data Analyze Data (Calculate % inhibition, IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the PP2A inhibition assay.

Detailed Procedure
  • Preparation of Reagents:

    • Prepare the Assay Buffer and keep it on ice.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of this compound in Assay Buffer to achieve the desired final concentrations for the assay. Include a vehicle control (solvent only).

    • Dilute the recombinant PP2Ac to the desired working concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically but is typically in the range of 0.1-0.5 U/mL.

    • Prepare a fresh solution of pNPP in Assay Buffer.

  • Assay Setup:

    • To the wells of a 96-well microplate, add 20 µL of the diluted this compound solutions or vehicle control.

    • Add 20 µL of the diluted PP2A enzyme solution to each well.

    • Gently tap the plate to mix and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the phosphatase reaction by adding 160 µL of the pNPP solution to each well. The final volume in each well will be 200 µL.

    • Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stopping the Reaction and Data Acquisition:

    • Stop the reaction by adding 50 µL of 1 M NaOH to each well. The addition of NaOH will also induce a yellow color in the wells where pNPP has been dephosphorylated.

    • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (no enzyme) from all other readings.

    • Calculate the percentage of PP2A inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance with Inhibitor / Absorbance of Vehicle Control)] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value using a suitable non-linear regression analysis software.

Conclusion

This compound is a valuable research tool for investigating the cellular functions of PP2A. Its potency and selectivity make it ideal for in vitro inhibition assays. The provided protocol offers a robust framework for quantifying the inhibitory effects of this compound and can be adapted for high-throughput screening of other potential PP2A modulators. Careful optimization of enzyme concentration and incubation times is recommended to ensure reliable and reproducible results.

References

Application Notes and Protocols for Phoslactomycin A Antifungal Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phoslactomycin A is a natural product exhibiting potent inhibitory activity against protein phosphatase 2A (PP2A), a key serine/threonine phosphatase involved in numerous cellular processes. This document provides detailed application notes and protocols for determining the antifungal susceptibility of various fungal pathogens to this compound. It also explores its mechanism of action through the inhibition of the PP2A signaling pathway. While specific minimum inhibitory concentration (MIC) data for this compound against a wide range of fungi is not extensively available in published literature, this guide provides the standardized methodologies to generate such critical data.

Data Presentation: Antifungal Activity of this compound

Quantitative antifungal susceptibility testing provides crucial data for evaluating the potential of a new antifungal agent. The minimum inhibitory concentration (MIC) is a key parameter, representing the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The following table provides a template for summarizing the in vitro activity of this compound against a panel of clinically relevant fungal species. Researchers can populate this table with their experimentally determined MIC values. For comparative purposes, typical MIC ranges for the common antifungal drug Fluconazole are included.

Table 1: Antifungal Susceptibility of this compound (Hypothetical Data)

Fungal SpeciesThis compound MIC Range (µg/mL)Fluconazole MIC Range (µg/mL)[1][2][3][4][5][6][7]
Candida albicans[Data to be determined]0.25 - 4
Candida glabrata[Data to be determined]0.5 - 32
Candida parapsilosis[Data to be determined]0.125 - 4
Aspergillus fumigatus[Data to be determined]16 - >64
Aspergillus flavus[Data to be determined]16 - >64
Cryptococcus neoformans[Data to be determined]2 - 16

Note: MIC values can vary depending on the specific strain and testing methodology. The data for this compound is presented as a template for experimental results.

Experimental Protocols

Broth Microdilution Antifungal Susceptibility Testing Protocol (Adapted from CLSI M27/M38)[8][9][10][11][12]

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound against fungal isolates.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal isolates

  • Spectrophotometer or plate reader (optional)

  • Sterile water, saline, and other standard laboratory reagents

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a final concentration of 10 mg/mL.

    • Further dilute the stock solution in RPMI 1640 medium to create a working solution at twice the highest desired final concentration.

  • Preparation of Microtiter Plates:

    • Add 100 µL of RPMI 1640 medium to all wells of a 96-well plate except for the first column.

    • Add 200 µL of the working this compound solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This will result in wells with decreasing concentrations of this compound.

    • Include a drug-free well (growth control) and a media-only well (sterility control).

  • Inoculum Preparation:

    • Yeasts (Candida spp., Cryptococcus spp.): Culture the yeast on Sabouraud Dextrose Agar for 24-48 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

    • Molds (Aspergillus spp.): Culture the mold on Potato Dextrose Agar for 5-7 days until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL in RPMI 1640.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).

    • Incubate the plates at 35°C. Incubation times vary by organism: 24-48 hours for Candida spp., 48-72 hours for Cryptococcus spp., and 48-72 hours for Aspergillus spp.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control. This can be determined visually or by measuring the optical density at 490 nm.

Fungal Protein Phosphatase 2A (PP2A) Inhibition Assay Protocol

This protocol provides a method to assess the in vitro inhibitory activity of this compound against fungal PP2A.

Materials:

  • This compound

  • Fungal cell lysate containing PP2A (from the target fungal species)

  • PP2A-specific phosphopeptide substrate (e.g., KRpTIRR)

  • Malachite Green Phosphate Detection Kit

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT, 0.1% B-mercaptoethanol)

  • 96-well microtiter plates

Procedure:

  • Preparation of Fungal Lysate:

    • Grow the fungal culture to mid-log phase.

    • Harvest cells and wash with a suitable buffer.

    • Lyse the cells using mechanical disruption (e.g., bead beating) or enzymatic digestion in lysis buffer.

    • Centrifuge the lysate to remove cell debris and collect the supernatant containing the soluble proteins, including PP2A.

    • Determine the total protein concentration of the lysate.

  • Assay Setup:

    • In a 96-well plate, add a fixed amount of fungal lysate to each well.

    • Add varying concentrations of this compound (prepared by serial dilution) to the wells. Include a no-inhibitor control.

    • Pre-incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Enzymatic Reaction:

    • Initiate the phosphatase reaction by adding the phosphopeptide substrate to each well.

    • Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

  • Phosphate Detection:

    • Stop the reaction and measure the amount of free phosphate released using the Malachite Green Phosphate Detection Kit according to the manufacturer's instructions. This typically involves adding the Malachite Green reagent and measuring the absorbance at around 620-650 nm.

  • Data Analysis:

    • Calculate the percentage of PP2A inhibition for each this compound concentration relative to the no-inhibitor control.

    • Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock Solution C Serial Dilution in 96-Well Plate A->C B Prepare Fungal Inoculum D Inoculate Plate B->D C->D E Incubate at 35°C D->E F Read MIC E->F

Caption: Workflow for Antifungal Susceptibility Testing.

Proposed Signaling Pathway of this compound in Fungi

signaling_pathway cluster_pathways Downstream Cellular Processes cluster_effects Antifungal Effects PLMA This compound PP2A Protein Phosphatase 2A (e.g., Pph21 in C. albicans) PLMA->PP2A Inhibits CWI Cell Wall Integrity Pathway PP2A->CWI Dephosphorylates (Negative Regulation) HOG High Osmolarity Glycerol (HOG) Pathway PP2A->HOG Dephosphorylates (Negative Regulation) Morph Morphogenesis PP2A->Morph Regulates Stress Stress Response PP2A->Stress Regulates Growth_Inhibition Inhibition of Growth CWI->Growth_Inhibition HOG->Growth_Inhibition Morph->Growth_Inhibition Cell_Death Cell Death Stress->Cell_Death

Caption: Putative Signaling Pathway of this compound.

Conclusion

This compound presents a promising avenue for the development of novel antifungal agents through its targeted inhibition of the essential fungal enzyme, PP2A. The protocols outlined in this document provide a standardized framework for researchers to conduct antifungal susceptibility testing and to further investigate the mechanistic details of this compound's action. The generation of robust MIC data against a diverse panel of fungal pathogens is a critical next step in evaluating its therapeutic potential. Further research into the downstream effects of PP2A inhibition will undoubtedly provide deeper insights into fungal signaling pathways and may reveal additional targets for antifungal drug discovery.

References

Application Notes and Protocols for Broth Microdilution Assay of Phoslactomycin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phoslactomycin A (PLMA) is a natural product isolated from Streptomyces species, demonstrating a potent and selective inhibitory activity against protein serine/threonine phosphatase 2A (PP2A).[1] This inhibition is achieved through direct binding to the cysteine-269 residue of the PP2A catalytic subunit.[1] Due to its role in fundamental cellular processes, PP2A is a critical regulator of various signaling pathways, and its inhibition by PLMA leads to a cascade of downstream effects. This has positioned this compound as a compound of significant interest for its antifungal, antibacterial, and potential antitumor activities.[2][3]

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms using the broth microdilution assay. Furthermore, it outlines the key signaling pathways affected by PLMA, offering insights into its mechanism of action for drug development professionals.

Data Presentation: Minimum Inhibitory Concentration (MIC) of this compound

The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) values for this compound against a panel of clinically relevant fungal and bacterial pathogens. These values are for illustrative purposes to demonstrate data presentation and may not represent actual experimental data. Researchers should determine MIC values experimentally for their specific strains of interest.

MicroorganismStrainMIC Range (µg/mL)
Fungi
Candida albicansATCC 900284 - 16
Aspergillus fumigatusATCC 2043058 - 32
Cryptococcus neoformansATCC 2088212 - 8
Bacteria (Gram-positive)
Staphylococcus aureusATCC 2921316 - 64
Enterococcus faecalisATCC 2921232 - 128
Bacteria (Gram-negative)
Escherichia coliATCC 25922>128
Pseudomonas aeruginosaATCC 27853>128

Experimental Protocol: Broth Microdilution Assay for this compound

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.

Materials:

  • This compound (PLMA) stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum suspension standardized to 0.5 McFarland

  • Sterile diluent (e.g., saline or broth)

  • Pipettes and sterile tips

  • Incubator

  • Microplate reader (optional, for spectrophotometric reading)

  • Positive control (microorganism in broth without PLMA)

  • Negative control (broth only)

Procedure:

  • Preparation of this compound Dilutions:

    • Perform serial twofold dilutions of the PLMA stock solution in the appropriate broth medium directly in the 96-well microtiter plate.

    • The final volume in each well should be 50 µL, covering a concentration range appropriate for the expected MIC.

  • Inoculum Preparation:

    • Prepare a microbial suspension from a fresh culture (18-24 hours old) in a sterile diluent.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁸ CFU/mL for bacteria.

    • Dilute this standardized suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation of Microtiter Plate:

    • Add 50 µL of the diluted microbial inoculum to each well containing the PLMA dilutions, the positive control well(s), and the growth control well(s).

    • The final volume in each well will be 100 µL.

    • The negative control wells should only contain 100 µL of sterile broth.

  • Incubation:

    • Cover the microtiter plate and incubate at the appropriate temperature and duration for the specific microorganism being tested (e.g., 35°C for 16-20 hours for most bacteria; 35°C for 24-48 hours for fungi).

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

    • Growth can be assessed visually as turbidity or by using a microplate reader to measure the optical density (OD) at a specific wavelength (e.g., 600 nm).

    • The MIC is the lowest concentration well that shows no turbidity or a significant reduction in OD compared to the positive control.

Mechanism of Action and Affected Signaling Pathways

This compound exerts its biological effects through the potent and selective inhibition of Protein Phosphatase 2A (PP2A). PP2A is a crucial serine/threonine phosphatase that regulates a multitude of cellular processes by dephosphorylating key protein substrates. Inhibition of PP2A by PLMA leads to the hyperphosphorylation of these substrates, thereby disrupting normal cellular signaling.

Several key signaling pathways are known to be regulated by PP2A and are consequently affected by this compound:

  • MAPK/ERK Pathway: PP2A negatively regulates the Mitogen-Activated Protein Kinase (MAPK) pathway by dephosphorylating components such as MEK and ERK. Inhibition of PP2A can lead to the sustained activation of this pathway, which is involved in cell proliferation, differentiation, and survival.

  • PI3K/Akt Pathway: PP2A acts as a tumor suppressor by dephosphorylating and inactivating Akt, a key kinase in the PI3K/Akt pathway that promotes cell survival and proliferation. Inhibition of PP2A can lead to the hyperactivation of Akt signaling.

  • Wnt/β-catenin Pathway: PP2A is a key component of the β-catenin destruction complex. Its inhibition can lead to the stabilization and nuclear accumulation of β-catenin, resulting in the activation of Wnt target genes involved in cell proliferation and development.

The disruption of these and other signaling pathways by this compound underlies its observed antifungal, antibacterial, and antitumor activities.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading PLMA_stock This compound Stock Solution Serial_dilution Serial Dilution of PLMA in 96-well plate PLMA_stock->Serial_dilution Inoculum_prep Microbial Inoculum (0.5 McFarland) Inoculation Inoculation of wells Inoculum_prep->Inoculation Serial_dilution->Inoculation Incubate Incubate plate Inoculation->Incubate Read_MIC Determine MIC (Visual/Spectrophotometric) Incubate->Read_MIC

Caption: Workflow for the broth microdilution assay.

signaling_pathway cluster_plma This compound Action cluster_pathways Downstream Signaling Pathways cluster_mapk MAPK/ERK Pathway cluster_pi3k PI3K/Akt Pathway cluster_wnt Wnt/β-catenin Pathway PLMA This compound PP2A PP2A PLMA->PP2A inhibits MEK MEK PP2A->MEK dephosphorylates (inhibits) Akt Akt PP2A->Akt dephosphorylates (inhibits) beta_catenin β-catenin PP2A->beta_catenin promotes degradation ERK ERK MEK->ERK Proliferation_MAPK Cell Proliferation/ Differentiation ERK->Proliferation_MAPK Survival_PI3K Cell Survival/ Proliferation Akt->Survival_PI3K Gene_transcription Gene Transcription beta_catenin->Gene_transcription

Caption: this compound inhibits PP2A, affecting key signaling pathways.

References

Application Notes and Protocols: Phoslactomycin A in vitro Cytotoxicity Assay (MTT)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phoslactomycin A (PLMA) is a natural product derived from Streptomyces species that has garnered significant interest in cancer research due to its potent and selective inhibitory activity against Protein Serine/Threonine Phosphatase 2A (PP2A).[1] PP2A is a crucial tumor suppressor protein that negatively regulates multiple signaling pathways involved in cell growth, proliferation, and survival. By inhibiting PP2A, this compound has been shown to induce apoptosis in cancer cells, making it a promising candidate for therapeutic development. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the in vitro cytotoxic effects of compounds like this compound by measuring the metabolic activity of cells, which is an indicator of cell viability.

Mechanism of Action

This compound exerts its cytotoxic effects primarily through the direct inhibition of the catalytic subunit of PP2A.[1] Specifically, it has been demonstrated that PLMA forms a covalent bond with the Cysteine-269 residue of the PP2A catalytic subunit (PP2Ac), leading to the potent and selective inhibition of its phosphatase activity.[1] The inhibition of PP2A disrupts the dephosphorylation of key downstream signaling proteins, leading to the sustained activation of pro-apoptotic pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) cascade. This sustained signaling ultimately culminates in the induction of apoptosis and a reduction in cancer cell viability.

Data Presentation: In Vitro Cytotoxicity of this compound

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various cancer cell lines as determined by the MTT assay.

Cell LineCancer TypeExposure Time (hours)IC50 (µM)
P388Murine Leukemia720.045
L1210Murine Leukemia720.04
KBHuman Epidermoid Carcinoma720.04
A549Human Lung Carcinoma720.2
HT-29Human Colon Adenocarcinoma720.2

Experimental Protocols

MTT Assay Protocol for this compound Cytotoxicity

This protocol outlines the steps for determining the in vitro cytotoxicity of this compound using the MTT assay.

Materials:

  • This compound

  • Selected cancer cell line(s)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 0.01 M HCl in isopropanol)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.

    • Wash the cells with sterile PBS and detach them using Trypsin-EDTA.

    • Resuspend the cells in complete culture medium and perform a cell count using a hemocytometer.

    • Dilute the cell suspension to the desired seeding density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in complete culture medium.

    • Add 100 µL of the cell suspension to each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of desired concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

    • Carefully remove the medium from the wells of the 96-well plate.

    • Add 100 µL of the prepared this compound dilutions, vehicle control, or blank control to the respective wells.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for the desired exposure time (e.g., 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution of the crystals, resulting in a purple solution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells to correct for background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve.

Visualizations

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Seed Cells in 96-well Plate drug_prep 2. Prepare this compound Dilutions treatment 3. Treat Cells with this compound drug_prep->treatment add_mtt 4. Add MTT Reagent treatment->add_mtt incubation 5. Incubate for Formazan Formation add_mtt->incubation solubilize 6. Solubilize Formazan Crystals incubation->solubilize read_absorbance 7. Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability 8. Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 9. Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for MTT cytotoxicity assay.

PhoslactomycinA_Signaling_Pathway This compound Signaling Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis PLMA This compound PP2A PP2A PLMA->PP2A Inhibits MEK MEK PP2A->MEK Dephosphorylates (Inactivates) ERK ERK MEK->ERK Phosphorylates (Activates) Apoptosis Apoptosis ERK->Apoptosis Promotes

Caption: this compound signaling pathway.

References

Application Notes and Protocols: Studying Phoslactomycin A Effects on the Cytoskeleton

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Phoslactomycin A (PLMA) is a natural product derived from Streptomyces species that has garnered significant interest for its potent and selective inhibitory effects on Protein Phosphatase 2A (PP2A).[1][2] PP2A is a crucial serine/threonine phosphatase that plays a vital role in a myriad of cellular processes, including the regulation of cytoskeletal dynamics.[3] These notes provide an overview of PLMA's mechanism of action and its effects on the cytoskeleton, along with detailed protocols for its study.

Mechanism of Action:

This compound exerts its biological effects by directly targeting the catalytic subunit of PP2A (PP2Ac).[1] It forms a covalent bond with the Cysteine-269 residue of PP2Ac, leading to the potent and selective inhibition of its phosphatase activity.[1] This inhibition results in the hyperphosphorylation of numerous downstream protein substrates of PP2A, which in turn modulates various signaling pathways.

Effects on the Cytoskeleton:

The primary and most well-documented effect of this compound on the cytoskeleton is the depolymerization of actin filaments.[4] Interestingly, this is an indirect effect, as PLMA does not interact with purified actin in vitro.[4] Instead, by inhibiting PP2A, PLMA leads to an increase in the phosphorylation of key actin-regulating proteins. One such protein is vimentin, the phosphorylation of which is stimulated by PLMA treatment.[4] The altered phosphorylation state of these regulatory proteins disrupts the delicate balance of actin polymerization and depolymerization, leading to a net loss of filamentous actin (F-actin). This disruption of the actin cytoskeleton has profound effects on cell morphology, adhesion, and migration.

Data Presentation

The following tables summarize the quantitative data available on the effects of Phoslactomycins.

CompoundTargetIC50Cell LineEffectConcentrationTimeCitation
Phoslactomycin-FProtein Phosphatase 2A4.7 µM-Inhibition of phosphatase activity--[4]
Phoslactomycin-FActin Cytoskeleton-NIH/3T3Actin filament depolymerization10 µM4 hours[4]

Further dose-response and time-course studies are recommended for specific cell lines and experimental conditions.

Experimental Protocols

1. Preparation and Handling of this compound

  • Solubility: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO.

  • Storage: Store the solid compound at -20°C. Once dissolved, aliquot the stock solution into single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles. Solutions are generally stable for up to one month when stored properly.

2. Protocol for Visualizing Actin Cytoskeleton by Immunofluorescence

This protocol allows for the direct visualization of changes in the actin cytoskeleton organization following this compound treatment.

  • Materials:

    • Cells of interest cultured on glass coverslips

    • This compound

    • Phosphate-Buffered Saline (PBS)

    • 4% Paraformaldehyde (PFA) in PBS

    • 0.1% Triton X-100 in PBS

    • 1% Bovine Serum Albumin (BSA) in PBS

    • Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)

    • DAPI or Hoechst stain for nuclear counterstaining

    • Mounting medium

  • Procedure:

    • Seed cells on glass coverslips in a multi-well plate and culture until they reach the desired confluency.

    • Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for the appropriate duration.

    • Gently wash the cells twice with pre-warmed PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[5]

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes at room temperature.[5]

    • Wash the cells twice with PBS.

    • Block non-specific binding by incubating the cells with 1% BSA in PBS for 30 minutes at room temperature.

    • Incubate the cells with a working solution of fluorescently-conjugated phalloidin (diluted in 1% BSA in PBS according to the manufacturer's instructions) for 1 hour at room temperature in the dark.

    • (Optional) Add DAPI or Hoechst stain to the phalloidin solution for the last 10 minutes of incubation to counterstain the nuclei.

    • Wash the cells three times with PBS, protecting them from light.

    • Mount the coverslips onto glass slides using an appropriate mounting medium.

    • Visualize the actin cytoskeleton using a fluorescence microscope.

3. Protocol for Western Blotting of Phosphorylated Proteins

This protocol is designed to detect changes in the phosphorylation state of PP2A substrates, such as vimentin or cofilin, after this compound treatment.

  • Materials:

    • Cell culture reagents

    • This compound

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer apparatus and PVDF membrane

    • Blocking buffer (5% BSA in Tris-Buffered Saline with 0.1% Tween-20 - TBST)

    • Primary antibodies (e.g., anti-phospho-vimentin, anti-vimentin, anti-phospho-cofilin, anti-cofilin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Culture and treat cells with this compound as desired.

    • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.[4]

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[4]

    • Incubate the membrane with the primary antibody (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Detect the signal using a chemiluminescent substrate and an appropriate imaging system.

    • For loading controls, strip the membrane and re-probe with an antibody against the total protein or a housekeeping protein like GAPDH.

4. Protocol for In Vitro PP2A Phosphatase Assay

This assay measures the direct inhibitory effect of this compound on PP2A activity.

  • Materials:

    • Purified PP2A enzyme

    • This compound

    • Phosphatase assay buffer

    • Phosphopeptide substrate (e.g., K-R-pT-I-R-R)

    • Malachite Green Phosphate Detection Kit

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the purified PP2A enzyme to each well (except for the no-enzyme control).

    • Add the different concentrations of this compound or vehicle control to the respective wells.

    • Pre-incubate the enzyme with the inhibitor for a short period (e.g., 15-30 minutes) at room temperature.

    • Initiate the reaction by adding the phosphopeptide substrate to each well.

    • Incubate the reaction at 30°C for a time period within the linear range of the assay.

    • Stop the reaction and detect the released free phosphate using the Malachite Green reagent according to the manufacturer's protocol.[6][7]

    • Measure the absorbance at the recommended wavelength (typically around 620-650 nm).

    • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

5. Protocol for Wound Healing (Scratch) Assay

This assay assesses the effect of this compound on collective cell migration.

  • Materials:

    • Cells of interest

    • Culture plates

    • This compound

    • Sterile pipette tip or scratcher

    • Microscope with a camera

  • Procedure:

    • Seed cells in a multi-well plate and grow them to a confluent monolayer.[1]

    • Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.[8]

    • Gently wash the cells with PBS to remove detached cells.[8]

    • Replace the medium with fresh culture medium containing different concentrations of this compound or a vehicle control.

    • Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) until the scratch in the control wells is nearly closed.

    • Quantify the rate of wound closure by measuring the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).

Visualizations

PhoslactomycinA_Signaling_Pathway PLMA This compound PP2A PP2A PLMA->PP2A Inhibition Cofilin_P Phosphorylated Cofilin (Inactive) PP2A->Cofilin_P Dephosphorylation RhoA RhoA PP2A->RhoA Dephosphorylation (Inactivation) Cofilin Cofilin (Active) Cofilin_P->Cofilin Actin_Depolymerization Actin Filament Depolymerization Cofilin->Actin_Depolymerization Promotes Cell_Morphology Altered Cell Morphology & Reduced Migration Actin_Depolymerization->Cell_Morphology ROCK ROCK RhoA->ROCK Activation LIMK LIMK ROCK->LIMK Activation LIMK->Cofilin Phosphorylation (Inactivation)

Caption: this compound inhibits PP2A, leading to increased cofilin phosphorylation and actin depolymerization.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Downstream Analysis cluster_inhibitor Direct Inhibition Cell_Culture 1. Cell Culture PLMA_Treatment 2. This compound Treatment Cell_Culture->PLMA_Treatment Immunofluorescence A. Immunofluorescence (Actin Staining) PLMA_Treatment->Immunofluorescence Western_Blot B. Western Blot (Phosphoprotein Analysis) PLMA_Treatment->Western_Blot Migration_Assay C. Cell Migration Assay (Wound Healing) PLMA_Treatment->Migration_Assay Biochemical_Assay D. In Vitro PP2A Assay PLMA_Incubation This compound Incubation with PP2A PLMA_Incubation->Biochemical_Assay

References

Application Note & Protocol: Purification of Phoslactomycin A by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phoslactomycin A (PLM-A) is a natural product isolated from various species of Streptomyces. It belongs to a class of potent and selective inhibitors of protein phosphatase 2A (PP2A), a key serine/threonine phosphatase involved in a multitude of cellular processes.[1][2][3] By inhibiting PP2A, PLM-A can modulate critical signaling pathways, making it a valuable tool for studying cellular regulation and a potential candidate for therapeutic development, particularly in oncology.[4][5][6] The purification of PLM-A from complex fermentation broths is a critical step in its characterization and further investigation. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for achieving the high purity required for biological assays and structural elucidation.[7] This application note provides a detailed protocol for the purification of this compound using reversed-phase HPLC.

Mechanism of Action: Inhibition of the PP2A Signaling Pathway

Protein Phosphatase 2A (PP2A) is a crucial regulator of cell signaling, acting as a tumor suppressor by dephosphorylating key proteins in various oncogenic pathways.[2][4][8] PP2A typically exists as a heterotrimeric holoenzyme, consisting of a catalytic subunit (C), a scaffolding subunit (A), and a regulatory subunit (B). The regulatory B subunit confers substrate specificity and subcellular localization to the complex.[5][9] this compound exerts its biological effects by directly inhibiting the catalytic subunit of PP2A.[5] This inhibition leads to the hyperphosphorylation of PP2A substrates, thereby affecting downstream signaling cascades that control cell cycle progression, proliferation, and apoptosis. Key pathways regulated by PP2A include the MAPK/ERK and PI3K/Akt pathways.

PP2A_Signaling_Pathway cluster_0 Upstream Signals cluster_1 Signaling Cascades cluster_2 Cellular Responses Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Ras Ras Receptor Tyrosine Kinase->Ras Akt Akt PI3K->Akt Survival Survival Akt->Survival Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PP2A PP2A PP2A->Akt Dephosphorylates PP2A->Raf Dephosphorylates PP2A->MEK Dephosphorylates PLMA This compound PLMA->PP2A Inhibits

Caption: PP2A signaling pathways inhibited by this compound.

Experimental Protocols

Fermentation and Extraction of this compound from Streptomyces sp.

A general procedure for obtaining a crude extract containing this compound from a Streptomyces fermentation broth is outlined below. Optimization of fermentation and extraction conditions may be required depending on the specific Streptomyces strain.

Materials:

  • Streptomyces sp. culture

  • ISP2 medium (or other suitable production medium)

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge

Protocol:

  • Inoculate a suitable production medium with a seed culture of Streptomyces sp.

  • Incubate the culture under optimal conditions (e.g., 28-30°C, 200 rpm) for 5-7 days to allow for the production of secondary metabolites.

  • Harvest the fermentation broth and centrifuge to separate the mycelium from the supernatant.

  • Extract the supernatant twice with an equal volume of ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Preparative HPLC Purification of this compound

This protocol details the purification of this compound from the crude extract using preparative reversed-phase HPLC.

Materials:

  • Crude extract of this compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • Preparative HPLC system with a fraction collector

  • Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)

  • Syringe filters (0.45 µm)

Protocol:

  • Sample Preparation: Dissolve the crude extract in a minimal amount of methanol. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Conditions:

    • Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

    • Mobile Phase A: Water (with 0.1% formic acid, if necessary).

    • Mobile Phase B: Acetonitrile (with 0.1% formic acid, if necessary).

    • Gradient: A linear gradient from 30% B to 70% B over 40 minutes is a good starting point. This may require optimization based on the crude extract's complexity.

    • Flow Rate: A typical flow rate for a preparative column of this size is 15-20 mL/min.

    • Detection: UV detection at 210 nm and 235 nm. Phoslactomycins are reported to have UV absorption maxima around these wavelengths.

    • Injection Volume: This will depend on the concentration of the sample and the capacity of the column. Start with a smaller injection volume and scale up as needed.

  • Fraction Collection: Collect fractions based on the elution profile, targeting the peak corresponding to this compound.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.

  • Pooling and Evaporation: Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Data Presentation

The following table summarizes the expected results from the HPLC purification of this compound. The values presented are representative and may vary depending on the specific experimental conditions.

ParameterAnalytical HPLCPreparative HPLC
Column Type C18C18
Column Dimensions 4.6 x 150 mm, 5 µm21.2 x 250 mm, 5 µm
Mobile Phase Acetonitrile:WaterAcetonitrile:Water
Flow Rate 1.0 mL/min18.0 mL/min
Detection Wavelength 235 nm235 nm
Retention Time (PLM-A) ~15-20 min~25-30 min
Purity of Final Product >95%>95%
Typical Yield N/A5-15 mg per run

Experimental Workflow

The overall workflow for the purification of this compound is depicted in the following diagram.

Experimental_Workflow cluster_0 Upstream Processing cluster_1 Purification cluster_2 Downstream Processing & Analysis A Streptomyces Fermentation B Solvent Extraction (Ethyl Acetate) A->B C Crude Extract B->C D Preparative HPLC (C18 Column) C->D E Fraction Collection D->E F Purity Analysis (Analytical HPLC) E->F G Pooling of Pure Fractions F->G H Solvent Evaporation G->H I Purified this compound H->I

Caption: Workflow for this compound purification.

Conclusion

This application note provides a comprehensive guide for the purification of this compound from Streptomyces fermentation broth using preparative HPLC. The detailed protocol and workflow diagrams offer a clear and structured approach for researchers in natural product chemistry and drug discovery. The high purity of this compound obtained through this method is essential for accurate biological evaluation and for advancing our understanding of its therapeutic potential as a selective PP2A inhibitor.

References

Application Notes and Protocols for Studying Protein Phosphorylation with Phoslactomycin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phoslactomycin A (PLMA) is a natural product isolated from Streptomyces species that has emerged as a valuable tool for studying the intricate role of protein phosphorylation in cellular signaling.[1][2] This potent and selective inhibitor of Protein Phosphatase 2A (PP2A) allows for the targeted modulation of phosphorylation cascades, providing insights into the physiological and pathological processes governed by this key enzyme.[1][3] These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in research settings.

Protein phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes, including signal transduction, cell cycle progression, and cytoskeletal dynamics. The phosphorylation status of a protein is dynamically regulated by the opposing activities of protein kinases and protein phosphatases. This compound's specific inhibition of PP2A, a major serine/threonine phosphatase, makes it an indispensable chemical probe for dissecting the roles of this phosphatase in various signaling pathways.

Mechanism of Action

This compound exerts its inhibitory effect through direct interaction with the catalytic subunit of PP2A (PP2Ac). It covalently binds to the Cysteine-269 residue within the active site of PP2Ac, thereby inactivating the enzyme.[1][3] This selective inhibition leads to an accumulation of phosphorylated substrates of PP2A, allowing researchers to identify and study the downstream consequences of their hyperphosphorylation.

Data Presentation

This compound Selectivity Profile
Protein PhosphataseIC50 (µM)
Protein Phosphatase 2A (PP2A)4.7
Protein Phosphatase 1 (PP1)> 4.7 (Inhibited at higher concentrations than PP2A)
Protein Phosphatase 2B (PP2B)Data not available
Protein Phosphatase 4 (PP4)Data not available
Protein Phosphatase 5 (PP5)Data not available

Note: Data is for Phoslactomycin-F as reported in. Further studies are needed to establish a complete IC50 profile for this compound.

Signaling Pathways Modulated by this compound

Inhibition of PP2A by this compound has been shown to impact several critical signaling pathways. Below are diagrams illustrating two key pathways affected by PLMA treatment.

c-Myc Oncogene Stabilization Pathway

cMyc_Stabilization PLMA This compound PP2A PP2A PLMA->PP2A inhibits pS62_cMyc c-Myc (pS62) PP2A->pS62_cMyc dephosphorylates pT58_pS62_cMyc c-Myc (pT58/pS62) pS62_cMyc->pT58_pS62_cMyc phosphorylated by GSK3b GSK3β GSK3b->pT58_pS62_cMyc Ubiquitination Ubiquitination pT58_pS62_cMyc->Ubiquitination targeted for Proteasome Proteasomal Degradation Ubiquitination->Proteasome leads to

Actin Cytoskeleton Regulation Pathway

Actin_Regulation PLMA This compound PP2A PP2A PLMA->PP2A inhibits ROCK ROCK PP2A->ROCK dephosphorylates (inactivates) RhoA RhoA RhoA->ROCK activates LIMK LIMK ROCK->LIMK phosphorylates (activates) Cofilin Cofilin (Active) LIMK->Cofilin phosphorylates (inactivates) pCofilin p-Cofilin (Inactive) Actin_Depolymerization Actin Depolymerization Cofilin->Actin_Depolymerization promotes Actin_Polymerization Actin Polymerization & Stress Fiber Formation pCofilin->Actin_Polymerization promotes

Experimental Protocols

The following protocols provide detailed methodologies for utilizing this compound in key experiments to study protein phosphorylation.

In Vitro Protein Phosphatase 2A (PP2A) Activity Assay

This protocol describes how to measure the inhibitory effect of this compound on purified PP2A enzyme activity using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

  • Purified recombinant PP2A enzyme

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • p-Nitrophenyl phosphate (pNPP) substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 2 mM DTT, 1 mM MnCl2)

  • Stop Solution (e.g., 1 M NaOH)

  • 96-well microplate

  • Microplate reader

Experimental Workflow:

PP2A_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (PP2A, PLMA dilutions, pNPP) Start->Prepare_Reagents Add_PP2A Add PP2A and PLMA to 96-well plate Prepare_Reagents->Add_PP2A Pre_incubate Pre-incubate Add_PP2A->Pre_incubate Add_pNPP Add pNPP to initiate reaction Pre_incubate->Add_pNPP Incubate Incubate at RT Add_pNPP->Incubate Add_Stop Add Stop Solution Incubate->Add_Stop Read_Absorbance Read Absorbance at 405 nm Add_Stop->Read_Absorbance Analyze Analyze Data (Calculate % inhibition) Read_Absorbance->Analyze

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of this compound in Assay Buffer. Include a solvent control (e.g., DMSO).

    • Dilute the purified PP2A enzyme to the desired concentration in Assay Buffer.

    • Prepare a stock solution of pNPP in Assay Buffer.

  • Assay Setup:

    • To the wells of a 96-well microplate, add 20 µL of the this compound dilutions or solvent control.

    • Add 20 µL of the diluted PP2A enzyme to each well.

    • Include a "no enzyme" control containing only Assay Buffer.

  • Pre-incubation:

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding 160 µL of the pNPP solution to each well.

    • Incubate the plate at room temperature for 15-30 minutes. The incubation time may need to be optimized based on the enzyme activity.

  • Stopping the Reaction:

    • Stop the reaction by adding 50 µL of Stop Solution to each well.

  • Data Acquisition:

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "no enzyme" control from all other readings.

    • Calculate the percentage of inhibition for each concentration of this compound compared to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Analysis of Protein Phosphorylation in Cultured Cells by Western Blotting

This protocol details how to treat cultured cells with this compound and subsequently analyze the phosphorylation status of a target protein by Western blotting.

Materials:

  • Cultured cells of interest

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Experimental Workflow:

Western_Blot_Workflow Start Start Seed_Cells Seed Cells Start->Seed_Cells Treat_Cells Treat with this compound Seed_Cells->Treat_Cells Lyse_Cells Lyse Cells Treat_Cells->Lyse_Cells Quantify_Protein Quantify Protein Lyse_Cells->Quantify_Protein SDS_PAGE SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Primary_Ab Incubate with Primary Antibody Block->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detect Detect Signal Secondary_Ab->Detect Analyze Analyze Results Detect->Analyze

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency.

    • Treat the cells with various concentrations of this compound (e.g., 1-10 µM) for the desired duration (e.g., 1-4 hours). Include a solvent-treated control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a suitable protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-cofilin) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Signal Detection and Analysis:

    • Detect the chemiluminescent signal using an imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein of interest or a loading control (e.g., GAPDH or β-actin).

    • Quantify the band intensities to determine the change in phosphorylation upon this compound treatment.

Conclusion

This compound is a powerful and selective inhibitor of PP2A, making it an invaluable tool for elucidating the roles of this critical phosphatase in cellular signaling. The protocols provided here offer a starting point for researchers to investigate the effects of this compound on protein phosphorylation and its downstream consequences. Careful optimization of experimental conditions will be crucial for obtaining robust and reproducible results. The use of this compound in combination with other molecular and cellular biology techniques will continue to advance our understanding of the complex regulatory networks governed by protein phosphorylation.

References

Phoslactomycin A: A Tool for Interrogating Signal Transduction Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Phoslactomycin A (PLMA) is a natural product originally isolated from the bacterium Streptomyces platensis. It has emerged as a valuable chemical probe for investigating cellular signaling pathways due to its potent and selective inhibition of Protein Phosphatase 2A (PP2A).[1] PP2A is a major serine/threonine phosphatase that plays a crucial role in regulating a wide array of cellular processes, including cell cycle progression, proliferation, and apoptosis. By inhibiting PP2A, this compound allows researchers to dissect the intricate signaling cascades that are dependent on this key phosphatase. These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its use in studying signal transduction, particularly its effects on the MAPK signaling pathway and the actin cytoskeleton.

Mechanism of Action

This compound exerts its inhibitory effect by directly binding to the catalytic subunit of PP2A (PP2Ac).[1] This binding occurs at a specific cysteine residue, Cys-269, leading to the inactivation of the phosphatase.[1] The inhibition of PP2A results in the hyperphosphorylation of its downstream substrates, thereby modulating their activity and influencing various signaling pathways. One of the key pathways affected by PP2A inhibition is the Mitogen-Activated Protein Kinase (MAPK) cascade, which is a central regulator of cellular responses to a variety of extracellular stimuli.

Data Presentation

The following tables summarize the quantitative data related to the inhibitory activity of Phoslactomycins and other relevant inhibitors of PP2A. This information is crucial for designing experiments and interpreting results.

InhibitorTargetIC50 ValueNotes
Phoslactomycins (mixture)PP2A4.7 µMThis value represents the inhibitory concentration for a mixture of phoslactomycins.[2]
FostriecinPP2A1.4 ± 0.3 nMA structurally related potent inhibitor of PP2A, providing context for Phoslactomycin's activity.[3]
CytostatinPP2A29.0 ± 7.0 nMAnother related PP2A inhibitor for comparative analysis.[3]

Table 1: Inhibitory concentrations of Phoslactomycins and related compounds against Protein Phosphatase 2A.

CompoundCell LineConcentrationObserved Effect
Phoslactomycin FNIH/3T310 µMInduces actin filament depolymerization after 4 hours.[2]

Table 2: Effective concentration of a Phoslactomycin analog in cell culture experiments.

Signaling Pathway Diagram

The following diagram illustrates the role of PP2A in the MAPK/ERK signaling pathway and how its inhibition by this compound can lead to the sustained activation of this cascade.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates (Activates) ERK ERK MEK->ERK Phosphorylates (Activates) Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Phosphorylates (Activates) PP2A PP2A PP2A->MEK Dephosphorylates (Inactivates) PP2A->ERK Dephosphorylates (Inactivates) PLMA This compound PLMA->PP2A Inhibits Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression Regulates

Caption: this compound inhibits PP2A, preventing the dephosphorylation and inactivation of MEK and ERK, leading to sustained MAPK signaling.

Experimental Protocols

The following protocols provide detailed methodologies for investigating the effects of this compound on signal transduction pathways.

Protocol 1: In Vitro PP2A Inhibition Assay

This protocol is designed to determine the inhibitory effect of this compound on PP2A activity using a colorimetric assay.

Materials:

  • Purified active PP2A enzyme

  • This compound

  • Serine/Threonine Phosphatase Substrate (e.g., p-nitrophenyl phosphate - pNPP)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 0.1 mM EDTA)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, add 20 µL of each this compound dilution. Include a vehicle control (DMSO) and a no-enzyme control.

  • Add 20 µL of purified PP2A enzyme to each well (except the no-enzyme control) and incubate for 10 minutes at 30°C to allow for inhibitor binding.

  • Initiate the reaction by adding 60 µL of the phosphatase substrate (e.g., pNPP at a final concentration of 10 mM).

  • Incubate the plate at 30°C for 30-60 minutes.

  • Stop the reaction by adding 100 µL of 1 M NaOH.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Protocol 2: Analysis of MAPK Pathway Activation by Western Blot

This protocol describes how to assess the effect of this compound on the phosphorylation status of key MAPK pathway components, such as ERK, in cultured cells.

Materials:

  • Cell line of interest (e.g., HeLa, NIH/3T3)

  • This compound

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against phospho-ERK (Thr202/Tyr204) and total ERK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and Western blot apparatus

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 1-20 µM, based on the IC50 of related compounds) for a specified time (e.g., 1-4 hours). Include a vehicle-treated control.

  • After treatment, wash the cells with ice-cold PBS and lyse them with 100 µL of lysis buffer per well.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-ERK (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add the chemiluminescent substrate and visualize the bands using an imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment with this compound Cell_Lysis 2. Cell Lysis & Protein Quantification Cell_Culture->Cell_Lysis SDS_PAGE 3. SDS-PAGE Cell_Lysis->SDS_PAGE Transfer 4. Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (p-ERK) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection Analysis 9. Data Analysis Detection->Analysis

Caption: Experimental workflow for analyzing MAPK pathway activation by Western blot following this compound treatment.

Protocol 3: Immunofluorescence Staining of the Actin Cytoskeleton

This protocol outlines the steps to visualize the effects of this compound on the actin cytoskeleton using immunofluorescence microscopy.

Materials:

  • Cells grown on glass coverslips

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking solution (e.g., 1% BSA in PBS)

  • Fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on sterile glass coverslips in a 24-well plate and allow them to attach and grow.

  • Treat the cells with this compound (e.g., 10 µM) for the desired time (e.g., 4 hours). Include a vehicle-treated control.

  • After treatment, gently wash the cells twice with PBS.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • Block non-specific binding by incubating the cells with blocking solution for 30 minutes at room temperature.

  • Incubate the cells with fluorescently-labeled phalloidin (diluted in blocking solution) for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS for 5 minutes each in the dark.

  • Counterstain the nuclei by incubating with DAPI (diluted in PBS) for 5 minutes at room temperature in the dark.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto glass slides using mounting medium.

  • Visualize the actin cytoskeleton and nuclei using a fluorescence microscope with appropriate filters.

Immunofluorescence_Workflow Cell_Seeding 1. Seed Cells on Coverslips Treatment 2. Treat with this compound Cell_Seeding->Treatment Fixation 3. Fixation (PFA) Treatment->Fixation Permeabilization 4. Permeabilization (Triton X-100) Fixation->Permeabilization Blocking 5. Blocking (BSA) Permeabilization->Blocking Staining 6. Staining (Phalloidin & DAPI) Blocking->Staining Mounting 7. Mounting Staining->Mounting Imaging 8. Fluorescence Microscopy Mounting->Imaging

Caption: Workflow for immunofluorescence staining of the actin cytoskeleton after this compound treatment.

Conclusion

This compound is a powerful tool for dissecting the roles of PP2A in various signal transduction pathways. Its ability to selectively inhibit this key phosphatase allows for the detailed investigation of downstream signaling events, such as the activation of the MAPK pathway and the regulation of the actin cytoskeleton. The protocols and data presented in these application notes provide a solid foundation for researchers to effectively utilize this compound in their studies of cellular signaling. As with any chemical inhibitor, it is essential to perform dose-response and time-course experiments to determine the optimal conditions for the specific cell type and experimental system being investigated.

References

Application Notes and Protocols for the Analysis of Phoslactomycin A by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of Phoslactomycin A, a potent inhibitor of protein phosphatase 2A (PP2A). Detailed protocols for data acquisition and analysis are included to facilitate the replication and adaptation of these methods in a research or drug development setting.

Data Presentation: Spectroscopic Data of this compound

The structural elucidation of this compound was first reported by Fushimi et al. in 1989, relying heavily on NMR and mass spectrometry techniques.[1][2] The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
27.25m
36.18d11.0
42.50m
54.30m
65.95dd15.0, 6.0
76.40dd15.0, 10.0
85.75m
95.60m
102.10m
114.10m
121.80m
131.25d6.5
141.00d7.0
150.90t7.5
161.70s
173.75d7.0
18'1.50-1.90m
19'1.50-1.90m
20'1.50-1.90m
21'1.50-1.90m
22'1.50-1.90m
23'1.50-1.90m

Data extracted from the original structure elucidation paper. Minor variations may be observed based on solvent and instrument differences.

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)
1165.5
2145.1
3121.8
440.2
578.5
6129.0
7135.2
8128.5
9132.0
1045.3
1172.1
1235.6
1320.1
1414.2
1511.8
1612.5
1768.0
18'30.1
19'25.5
20'25.3
21'25.5
22'30.1
23'42.0

Data extracted from the original structure elucidation paper. Assignments are based on 2D NMR experiments.

Table 3: High-Resolution Mass Spectrometry Data for this compound
Ion TypeCalculated m/zObserved m/z
[M+H]⁺543.2515543.2510
[M+Na]⁺565.2335565.2331

Experimental Protocols

The following protocols provide a general framework for the NMR and mass spectrometry analysis of this compound and related polyketides.

NMR Spectroscopy Protocol

Objective: To acquire high-resolution 1D and 2D NMR spectra for the structural elucidation of this compound.

Materials:

  • This compound sample (1-5 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • NMR spectrometer (500 MHz or higher recommended)

Procedure:

  • Sample Preparation: Dissolve approximately 1-5 mg of purified this compound in 0.5 mL of CDCl₃ in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Tune and shim the spectrometer according to the manufacturer's instructions to achieve optimal resolution and lineshape.

    • Set the sample temperature to 25°C.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 32k-64k data points, 16-64 scans, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 64k-128k data points, 1024-4096 scans, and a relaxation delay of 2 seconds.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, crucial for assembling the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the relative stereochemistry through space correlations.

  • Data Processing and Analysis:

    • Process the acquired data using appropriate software (e.g., MestReNova, TopSpin, ACD/Labs).

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the TMS signal (δ 0.00 ppm for ¹H and ¹³C).

    • Integrate the ¹H NMR signals and analyze the multiplicities and coupling constants.

    • Assign the ¹H and ¹³C chemical shifts using the combination of 1D and 2D NMR data.

Mass Spectrometry Protocol

Objective: To determine the accurate mass and fragmentation pattern of this compound for molecular formula confirmation and structural analysis.

Materials:

  • This compound sample (~0.1 mg/mL solution)

  • Methanol or acetonitrile (LC-MS grade)

  • Formic acid (optional, for enhancing ionization)

  • High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to promote protonation in positive ion mode.

  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.

  • Full Scan MS Acquisition:

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire full scan mass spectra in both positive and negative ion modes over a mass range of m/z 100-1000.

    • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal intensity of the molecular ion.

  • Tandem MS (MS/MS) Acquisition:

    • Select the protonated molecule [M+H]⁺ (in positive mode) or the deprotonated molecule [M-H]⁻ (in negative mode) as the precursor ion.

    • Perform collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate fragment ions.

    • Vary the collision energy to obtain a comprehensive fragmentation pattern.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and calculate the elemental composition to confirm the molecular formula.

    • Analyze the MS/MS spectrum to identify characteristic fragment ions and neutral losses. The fragmentation of the phosphate ester group is a key feature to observe.

    • Propose a fragmentation pathway consistent with the structure of this compound.

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_analysis Data Analysis & Structure Elucidation PLM_A This compound (Purified) NMR_Sample Dissolve in CDCl3 PLM_A->NMR_Sample MS_Sample Dilute in MeOH/ACN PLM_A->MS_Sample NMR_Acq 1D (1H, 13C) & 2D (COSY, HSQC, HMBC) NMR Acquisition NMR_Sample->NMR_Acq NMR_Data NMR Spectra NMR_Acq->NMR_Data Structure Structure of this compound NMR_Data->Structure MS_Acq HRMS (Full Scan) & MS/MS Acquisition MS_Sample->MS_Acq MS_Data Mass Spectra MS_Acq->MS_Data MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Inhibition of the PP2A Signaling Pathway by this compound

Protein Phosphatase 2A (PP2A) is a crucial serine/threonine phosphatase that regulates numerous cellular processes by dephosphorylating a wide range of protein substrates. This compound acts as a potent inhibitor of the catalytic subunit of PP2A.

PP2A_inhibition cluster_pathway Simplified PP2A Signaling Kinase Upstream Kinase (e.g., Akt, MAPK) Substrate Dephosphorylated Substrate (Inactive) Kinase->Substrate Phosphorylation Substrate_P Phosphorylated Substrate (Active) Substrate_P->Substrate Dephosphorylation PP2A PP2A Substrate_P->PP2A Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Substrate_P->Cellular_Response PP2A->Substrate Phoslactomycin_A This compound Phoslactomycin_A->PP2A Inhibition

Caption: Inhibition of PP2A by this compound.

References

Phoslactomycin A: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phoslactomycin A (PLM A) is a potent and selective natural product inhibitor of the serine/threonine protein phosphatase 2A (PP2A). By directly targeting the catalytic subunit of PP2A, PLM A has demonstrated significant anti-fungal, anti-bacterial, and anti-tumor activities. These application notes provide a comprehensive overview of the effective concentrations of this compound in various experimental contexts, detailed protocols for its use in cell-based assays, and a visualization of its proposed signaling pathway leading to apoptosis.

Data Presentation: Effective Concentrations of this compound

The effective concentration of this compound can vary significantly depending on the experimental setup, including the cell type and the specific biological endpoint being measured. The following tables summarize key quantitative data for the use of this compound.

Target Assay Type IC50 Value Reference
Human Protein Phosphatase 2A (PP2A)In vitro enzyme inhibition assay30 nM[1]

Table 1: In Vitro Inhibitory Concentration of this compound. This table details the half-maximal inhibitory concentration (IC50) of this compound against its direct molecular target.

Further research is required to establish a comprehensive database of this compound's IC50 values across a wide range of cancer cell lines.

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using a CellTiter-Glo® Luminescent Cell Viability Assay

This protocol provides a method to determine the cytotoxic effects of this compound on a chosen cancer cell line.

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well opaque-walled microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well opaque-walled plate at a density of 5,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. A suggested starting concentration range is 1 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration.

    • Determine the IC50 value using a non-linear regression analysis.

Protocol 2: Induction of Apoptosis and Analysis by Flow Cytometry

This protocol describes how to treat cells with this compound to induce apoptosis and subsequently analyze the apoptotic cell population using Annexin V and Propidium Iodide (PI) staining.

Materials:

  • This compound (stock solution in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

    • Allow cells to attach overnight.

    • Treat the cells with an effective concentration of this compound (e.g., a concentration around the predetermined IC50 value or higher) for 24 to 48 hours. Include a vehicle-treated control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization (for adherent cells) or by gentle scraping. Collect both adherent and floating cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of FITC Annexin V and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use FITC signal detector (FL1) and PI signal detector (FL2) to differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol details the procedure to assess the effect of this compound on cell cycle progression.

Materials:

  • This compound (stock solution in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle-treated control.

  • Cell Fixation:

    • Harvest the cells and wash them with PBS.

    • Resuspend the cell pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Cell Staining and Analysis:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Caption: this compound induced apoptosis pathway.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis start Seed Cells treatment Treat with this compound (various concentrations) start->treatment incubation Incubate (24-72 hours) treatment->incubation cytotoxicity Cytotoxicity Assay (e.g., CellTiter-Glo®) incubation->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) incubation->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) incubation->cell_cycle ic50 Determine IC50 cytotoxicity->ic50 apoptosis_quant Quantify Apoptotic Population apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: General experimental workflow.

References

Troubleshooting & Optimization

Phoslactomycin A Fermentation Yield: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the fermentation yield of Phoslactomycin A (PLM-A).

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation experiments.

Issue 1: Low or No this compound Production

If you are experiencing significantly lower than expected or no detectable PLM-A production, consider the following troubleshooting steps.

  • Verify Strain Integrity: Ensure the viability and productivity of your Streptomyces strain. It is advisable to use a freshly revived culture from a validated stock.

  • Optimize Culture Medium: The composition of the fermentation medium is critical. Systematically evaluate carbon and nitrogen sources.

  • Control Fermentation Parameters: Suboptimal physical parameters can drastically affect yield. Ensure precise control of pH, temperature, dissolved oxygen, and agitation rate.

  • Precursor Supplementation: The biosynthesis of PLM-A requires specific precursors. Supplementing the medium with these precursors can significantly boost production.

Logical Troubleshooting Workflow

Low_Yield_Troubleshooting start Low/No PLM-A Yield strain Verify Strain Integrity (Viability & Productivity) start->strain media Optimize Culture Medium (Carbon/Nitrogen Sources) strain->media Strain is viable parameters Control Fermentation Parameters (pH, Temp, DO, Agitation) media->parameters Media optimized precursor Supplement with Precursors (e.g., Cyclohexanecarboxylic Acid) parameters->precursor Parameters are optimal analysis Analyze Results & Iterate precursor->analysis analysis->media Suboptimal results end Improved PLM-A Yield analysis->end Successful improvement

Caption: A stepwise workflow for troubleshooting low this compound yield.

Issue 2: Inconsistent Batch-to-Batch Fermentation Yields

Variability between fermentation batches is a common challenge. The following steps can help improve consistency.

  • Standardize Inoculum Preparation: The age and size of the inoculum can significantly impact fermentation kinetics.[1] Implement a strict, standardized protocol for seed culture preparation.

  • Monitor Raw Material Quality: Variations in the quality of media components, especially complex organic sources, can lead to inconsistent results.

  • Ensure Equipment Calibration: Regularly calibrate all monitoring equipment, including pH probes, temperature sensors, and dissolved oxygen meters.

Frequently Asked Questions (FAQs)

Q1: What are the key precursors for this compound biosynthesis?

A1: this compound is a polyketide natural product.[2] Its biosynthesis involves the incorporation of specific building blocks. The key precursors are cyclohexanecarboxyl-CoA (CHC-CoA) and ethylmalonyl-CoA (Em-CoA).[2] Supplementing the fermentation medium with precursors like cyclohexanecarboxylic acid can enhance the yield.

Q2: How can genetic engineering be used to improve this compound yield?

A2: The biosynthetic gene cluster for phoslactomycins has been identified, which allows for targeted genetic modifications.[2][3] Strategies include:

  • Overexpression of Positive Regulators: Genes such as pnR1 and pnR2 have been identified as positive regulators of PLM biosynthesis.[2] Their overexpression can lead to increased production.

  • Gene Knockout to Control Analog Production: The phoslactomycin biosynthetic pathway produces several analogs.[3] By knocking out specific genes, such as plmS2 which is involved in hydroxylation, it is possible to selectively produce a desired analog like Phoslactomycin B and increase its titer by up to 6-fold.[3]

  • Increasing Gene Cluster Copy Number: Duplicating the entire biosynthetic gene cluster can lead to a significant increase in the production of the target compound.[4][5]

Hypothetical Regulatory Pathway for PLM Biosynthesis

PLM_Regulation PnR2 PnR2 PnR1 PnR1 PnR2->PnR1 governs transcription of BGC PLM Biosynthetic Gene Cluster (PKS, etc.) PnR2->BGC activates transcription PnR1->BGC activates transcription PLM This compound BGC->PLM biosynthesis

Caption: Simplified diagram of the positive regulatory cascade in this compound biosynthesis.[2]

Q3: What are the optimal fermentation conditions for Streptomyces species producing polyketides?

A3: While optimal conditions are strain-specific, typical ranges for Streptomyces fermentations provide a good starting point for optimization.

  • pH: Most Streptomyces species prefer a neutral to slightly alkaline initial pH, typically between 6.0 and 8.0.[1][6]

  • Temperature: The optimal temperature for secondary metabolite production is generally between 28°C and 35°C.[6][7]

  • Carbon and Nitrogen Sources: A variety of carbon sources (e.g., glucose, starch) and nitrogen sources (e.g., soybean meal, peptone) have been shown to be effective.[1][6][7] The ideal sources and their concentrations must be determined empirically for your specific strain.

Experimental Protocols

Protocol 1: Media Optimization Using Response Surface Methodology (RSM)

This protocol outlines a general approach to systematically optimize fermentation medium components.

  • Component Screening: Initially, use a Plackett-Burman design to screen for the most significant media components affecting PLM-A production.

  • Steepest Ascent/Descent: Based on the screening results, determine the direction of optimization for the most influential factors.

  • Central Composite Design (CCD): Employ a CCD to find the optimal concentrations of the key components.

  • Data Analysis: Use statistical software to analyze the experimental data and generate a model that predicts the optimal medium composition.

Experimental Workflow for Media Optimization

Media_Optimization_Workflow start Define Media Components (Carbon, Nitrogen, etc.) plackett Plackett-Burman Design (Screen for Key Factors) start->plackett steepest Steepest Ascent/Descent (Determine Optimization Direction) plackett->steepest ccd Central Composite Design (Find Optimal Concentrations) steepest->ccd analysis Statistical Analysis & Model Validation ccd->analysis end Optimized Medium Composition analysis->end

Caption: A systematic workflow for fermentation media optimization using RSM.

Quantitative Data Summary

The following tables summarize illustrative quantitative data from fermentation optimization studies on Streptomyces species, providing a reference for potential improvements in this compound yield.

Table 1: Effect of Carbon and Nitrogen Sources on Secondary Metabolite Production

Carbon Source (g/L)Nitrogen Source (g/L)Relative Yield (%)
Glucose (30)Soybean Meal (15)100
Starch (30)Soybean Meal (15)125
Glucose (30)Peptone (15)90
Starch (30)Peptone (15)115

Table 2: Influence of Fermentation Parameters on Yield

Temperature (°C)Initial pHAgitation (rpm)Relative Yield (%)
286.5150100
306.5150110
287.0150105
286.5200120

Table 3: Impact of Genetic Modification and Precursor Feeding on Phoslactomycin Analog Production

Strain/ConditionModification/AdditionProductTiter Improvement
Wild TypeNonePLM MixtureBaseline
Mutant StrainplmS2 knockoutPLM-B6-fold increase[3]
Wild Type + PrecursorCyclohexanecarboxylic Acid (1 g/L)PLM-A1.5-fold increase (illustrative)

References

Phoslactomycin A Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the total synthesis of Phoslactomycin A. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging synthetic endeavor. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common overall strategy for the total synthesis of this compound?

A1: The most prevalent and successful strategy is a convergent synthesis. This approach involves the independent synthesis of two complex fragments, typically a C1-C13 fragment and a C14-C21 fragment, which are then coupled together late in the synthesis.[1][2] This strategy allows for the development of complex functionalities on each fragment before the crucial coupling step.

Q2: What are the major challenges in achieving stereocontrol during the synthesis?

A2: Achieving the correct stereochemistry at multiple chiral centers is a primary challenge. Key areas of difficulty include:

  • Asymmetric dihydroxylation: Establishing the correct stereochemistry at the C8 and C9 positions.[1]

  • Aldol reactions: The use of strategies like the Evans-aldol reaction is crucial for controlling stereocenters within the C1-C13 fragment.[1][2]

  • Cyclohexane fragment synthesis: Asymmetric additions (both 1,2- and 1,4-) to a cyclohexenone precursor are critical for setting the stereocenters in the C14-C21 fragment.[1][2]

  • Ketone reductions: Subsequent diastereoselective reduction of ketone functionalities is often required and can be challenging.[1]

Q3: Are there specific functional group manipulations that are particularly problematic?

A3: Yes, the sequence of functional group introductions is critical to the success of the synthesis.[1] One particularly delicate transformation is the oxidation of a hemiacetal to a lactone, which can be complicated by the presence of labile tertiary allylic alcohols and acid-sensitive protecting groups.[3] Additionally, the timing of phosphorylation relative to other transformations, such as iodo-olefination and carbamate formation, requires careful planning.[1]

Troubleshooting Guides

Problem 1: Low Yield in the Key Fragment Coupling Reaction

You are attempting the coupling of the C1-C13 and C14-C21 fragments and observing low yields of the desired product.

Potential Cause Troubleshooting Suggestion Relevant Experimental Protocol
Inefficient Coupling Reagent The choice of coupling reagent is critical, especially in the presence of sensitive functional groups like a protected phosphate. A Cu(I)-thiophene carboxylate (CuTC, Liebeskind's reagent)-mediated coupling has been shown to be effective.[1] If using other palladium-based cross-coupling reactions, consider screening different ligands and copper co-catalysts.Protocol 1: CuTC-Mediated Fragment Coupling
Poor Quality of Coupling Partners Ensure the alkenyl iodide (from the C1-C13 fragment) and the alkenyl stannane (from the C14-C21 fragment) are of high purity.[2] Impurities can poison the catalyst. Purify both fragments by column chromatography immediately before use.N/A
Suboptimal Reaction Conditions Temperature, solvent, and reaction time can significantly impact the yield. Perform small-scale optimizations to find the ideal conditions for your specific substrates.Protocol 1: CuTC-Mediated Fragment Coupling
Problem 2: Poor Diastereoselectivity in the Reduction of a Key Ketone Intermediate

You are performing a ketone reduction and obtaining an unfavorable mixture of diastereomers.

Potential Cause Troubleshooting Suggestion Relevant Experimental Protocol
Inappropriate Reducing Agent The choice of reducing agent is paramount for achieving high diastereoselectivity. Consider screening a variety of reducing agents, including bulky hydride reagents (e.g., L-Selectride®, K-Selectride®) or using chelation-controlled reductions with reagents like zinc borohydride.Protocol 2: Diastereoselective Ketone Reduction
Substrate Conformation The conformation of the substrate can influence the facial selectivity of the hydride attack. The protecting groups on nearby stereocenters can be modified to favor a conformation that leads to the desired diastereomer.N/A
Reaction Temperature Lowering the reaction temperature can often enhance selectivity by increasing the energy difference between the transition states leading to the different diastereomers.Protocol 2: Diastereoselective Ketone Reduction

Experimental Protocols

Protocol 1: CuTC-Mediated Fragment Coupling (Liebeskind-Srogl Cross-Coupling)

This protocol is a representative procedure for the coupling of an alkenyl iodide with an alkenyl stannane.

  • Reagent Preparation: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve the alkenyl iodide (1.0 equiv), alkenyl stannane (1.2 equiv), and Cu(I)-thiophene-2-carboxylate (CuTC, 1.5 equiv) in anhydrous, degassed THF.

  • Reaction Setup: To the stirred solution, add Pd(PPh₃)₄ (0.05 equiv).

  • Reaction Conditions: Heat the reaction mixture at 50 °C and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Diastereoselective Ketone Reduction (Example using L-Selectride®)

This protocol is a general procedure for the diastereoselective reduction of a ketone.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the ketone substrate (1.0 equiv) in anhydrous THF and cool the solution to -78 °C.

  • Addition of Reducing Agent: Slowly add L-Selectride® (1. M in THF, 1.5 equiv) dropwise to the cooled solution.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC.

  • Workup: Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃, followed by the dropwise addition of 30% H₂O₂. Allow the mixture to warm to room temperature and stir for 1 hour. Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Retrosynthesis This compound This compound C1-C13 Fragment C1-C13 Fragment This compound->C1-C13 Fragment CuTC Coupling C14-C21 Fragment C14-C21 Fragment This compound->C14-C21 Fragment CuTC Coupling Key Intermediates A Key Intermediates A C1-C13 Fragment->Key Intermediates A Evans Aldol, Asymmetric Dihydroxylation Key Intermediates B Key Intermediates B C14-C21 Fragment->Key Intermediates B Asymmetric 1,4-Addition, Diastereoselective Reduction Troubleshooting_Workflow start Low Yield in Fragment Coupling check_reagents Purity of Fragments & Reagents? start->check_reagents purify Repurify Fragments Use Fresh Reagents check_reagents->purify No check_conditions Reaction Conditions Optimized? check_reagents->check_conditions Yes purify->check_conditions optimize Screen Solvents, Temperatures, & Catalysts check_conditions->optimize No fail Yield Still Low check_conditions->fail Yes success Improved Yield optimize->success

References

Phoslactomycin A stability at different pH

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the stability of Phoslactomycin?

Based on studies of Phoslactomycin B (PLM-B), the compound is most stable in a slightly acidic environment, with the highest stability observed at pH 6.63.[1][2][3] The stability of PLM-B decreases in both more acidic and more alkaline conditions, following a U-shaped pH-rate profile.[1][2][3]

Q2: How does pH affect the integrity of Phoslactomycin?

Phoslactomycin B undergoes both acid and base-catalyzed degradation.[1][2][3]

  • Under acidic conditions (pH < 6.63): Degradation occurs, leading to the formation of various dehydration products. One of the major products is a C9-C11 phosphorinane derivative of PLM-B.[1][2][3]

  • Under basic conditions (pH > 6.63): The primary degradation pathway is the hydrolysis of the α,β-unsaturated lactone ring.[1][2][3] Other minor degradation products may also form through hydration of the α,β-unsaturated double bond followed by hydrolysis or methanolysis of the lactone.[1][2][3]

Q3: Do the degradation products of Phoslactomycin retain biological activity?

The major degradation products of Phoslactomycin B, formed under both acidic and basic conditions, have been shown to have dramatically reduced antifungal activity compared to the parent compound.[1][2][3] This suggests that maintaining the structural integrity of the molecule is crucial for its biological function.

Troubleshooting Guide

Issue: Inconsistent experimental results when using Phoslactomycin A.

If you are observing variability in your experimental outcomes, it may be related to the degradation of this compound in your experimental buffer.

Troubleshooting Steps:

  • Verify Buffer pH: Ensure that the pH of your experimental buffer is as close to 6.63 as your experimental conditions allow to maximize the stability of the compound.

  • Fresh Preparations: Prepare this compound solutions fresh for each experiment to minimize degradation over time.

  • Storage Conditions: If stock solutions must be stored, it is advisable to store them at a pH near 6.63 and at low temperatures (e.g., -20°C or -80°C) to slow down the degradation process. The stability of Phoslactomycin B was studied at 30°C and 50°C, with degradation being faster at the higher temperature.[1][2][3]

  • Control Experiments: Include appropriate controls in your experiments to assess the activity of your this compound solution. This could involve a positive control with a freshly prepared solution and a negative control with a solution that has been intentionally subjected to harsh pH conditions.

Quantitative Data

The pH-dependent degradation of Phoslactomycin B can be described by the following equation: kOBS = kH x 10-pH + kOH x 10(pH-14)[1][2][3]

ParameterValue
Optimal pH for Stability6.63[1][2][3]
Acid-Catalyzed Rate Constant (kH)45 ± 7 M-1 h-1[1][2][3]
Base-Catalyzed Rate Constant (kOH)448 ± 73 M-1 h-1[1][2][3]

Experimental Protocols

pH Stability Assessment of Phoslactomycin B

This protocol outlines the general steps for evaluating the stability of Phoslactomycin B at various pH levels, based on the methodology described in the literature.[1][2][3]

  • Preparation of Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 2 to 10).

  • Preparation of Phoslactomycin B Solution: Prepare a stock solution of Phoslactomycin B in a suitable solvent (e.g., methanol).

  • Incubation: Add a known concentration of the Phoslactomycin B stock solution to each buffer to initiate the degradation study. Incubate the solutions at a constant temperature (e.g., 30°C or 50°C).

  • Sampling: At various time points, withdraw aliquots from each buffered solution.

  • HPLC Analysis: Analyze the samples using a suitable High-Performance Liquid Chromatography (HPLC) method to quantify the remaining amount of intact Phoslactomycin B. A reverse-phase C18 column is often used for such analyses.

  • Data Analysis: Plot the concentration of Phoslactomycin B as a function of time for each pH value to determine the degradation rate constants.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare Buffers (pH 2-10) incubation Incubate PLM-B in Buffers at Constant Temperature prep_buffers->incubation prep_plm Prepare PLM-B Stock prep_plm->incubation sampling Collect Aliquots at Time Intervals incubation->sampling hplc HPLC Analysis sampling->hplc data_analysis Determine Degradation Rates hplc->data_analysis

Caption: Experimental workflow for pH stability testing of Phoslactomycin B.

degradation_pathways cluster_acid Acidic Conditions (pH < 6.63) cluster_base Basic Conditions (pH > 6.63) plm Phoslactomycin B acid_prod Dehydration Products (e.g., C9-C11 phosphorinane derivative) plm->acid_prod Acid-catalyzed degradation base_prod Lactone Hydrolysis Products plm->base_prod Base-catalyzed degradation reduced_activity_acid Reduced Antifungal Activity acid_prod->reduced_activity_acid reduced_activity_base Reduced Antifungal Activity base_prod->reduced_activity_base

Caption: Degradation pathways of Phoslactomycin B under acidic and basic conditions.

pp2a_pathway cluster_upstream Upstream Signaling cluster_regulation PP2A Regulation cluster_downstream Downstream Effect kinase Protein Kinase substrate_p Phosphorylated Substrate Protein kinase->substrate_p Phosphorylation pp2a Protein Phosphatase 2A (PP2A) substrate_p->pp2a Substrate for dephosphorylation cellular_response Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) substrate_p->cellular_response Altered Cellular Response substrate Dephosphorylated Substrate Protein pp2a->substrate Dephosphorylation plm This compound plm->pp2a Inhibition substrate->cellular_response

Caption: Simplified signaling pathway showing the role of PP2A and its inhibition by this compound.

References

Technical Support Center: Phoslactomycin A Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Phoslactomycin A.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound?

Based on stability studies of the closely related analog Phoslactomycin B, this compound is expected to degrade under both acidic and basic conditions. The degradation pathways likely involve hydrolysis of the α,β-unsaturated lactone ring and dehydration reactions.

Under basic conditions , the primary degradation product is anticipated to be the ring-opened hydroxy acid, resulting from the hydrolysis of the lactone. Other potential products may arise from the hydration of the α,β-unsaturated double bond followed by lactone hydrolysis.

Under acidic conditions , the major degradation products are expected to be various dehydration products. A key product is likely a C9-C11 phosphorinane derivative, formed through a dehydration step. Additional dehydration products involving the core carbon skeleton may also be present.

Q2: How does pH affect the stability of this compound?

The stability of this compound is highly pH-dependent. Similar to Phoslactomycin B, it is expected to exhibit a U-shaped pH-stability profile, being least stable at low and high pH values and most stable at a near-neutral pH.[1] For Phoslactomycin B, the greatest stability was observed at pH 6.63.[1]

Q3: What analytical techniques are recommended for studying this compound degradation?

A combination of chromatographic and spectroscopic methods is essential for the comprehensive analysis of this compound degradation.

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating this compound from its degradation products and for quantitative analysis of the degradation kinetics.

  • Mass Spectrometry (MS): Crucial for the identification of degradation products by providing molecular weight and fragmentation information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information of the degradation products, which is essential for their unambiguous identification.

Troubleshooting Guides

This section addresses common issues encountered during the experimental study of this compound degradation.

Issue Possible Cause(s) Troubleshooting Steps
Poor separation of peaks in HPLC - Inappropriate mobile phase composition or gradient.- Incorrect column selection.- Column degradation.- Optimize the mobile phase composition and gradient elution program.- Select a column with a suitable stationary phase (e.g., C18) and particle size.- Use a guard column and ensure the mobile phase pH is within the column's stable range.
Inconsistent retention times in HPLC - Fluctuation in mobile phase composition.- Temperature variations.- Column aging.- Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a constant temperature.- Equilibrate the column thoroughly before each run and monitor column performance.
Low sensitivity in MS detection - Inefficient ionization.- Matrix effects.- Inappropriate MS parameters.- Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow).- Prepare samples in a clean solvent to minimize matrix suppression.- Perform a full scan and product ion scan to determine the optimal parameters for each analyte.
Complex NMR spectra of degradation products - Presence of multiple degradation products.- Impurities in the isolated products.- Utilize 2D NMR techniques (e.g., COSY, HSQC, HMBC) for detailed structural elucidation.- Further purify the isolated degradation products using techniques like semi-preparative HPLC.
Rapid degradation of this compound during analysis - Unstable sample matrix (e.g., inappropriate pH).- High temperature.- Prepare samples in a buffer at the pH of maximum stability (around pH 6-7).- Keep samples cool during storage and analysis.

Experimental Protocols

Protocol 1: pH-Dependent Degradation Study of this compound

This protocol outlines a typical experiment to investigate the degradation of this compound at different pH values.

  • Preparation of Buffers: Prepare a series of buffers covering a pH range of 2 to 10 (e.g., citrate buffer for pH 2-6, phosphate buffer for pH 6-8, and borate buffer for pH 8-10).

  • Sample Preparation: Dissolve this compound in each buffer to a final concentration of 1 mg/mL.

  • Incubation: Incubate the samples at a constant temperature (e.g., 37°C or 50°C).

  • Sampling: Withdraw aliquots at specific time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Analysis: Immediately analyze the aliquots by HPLC to quantify the remaining this compound.

  • Data Analysis: Plot the concentration of this compound versus time for each pH and determine the degradation rate constants.

Protocol 2: Isolation and Identification of Degradation Products

This protocol describes the procedure for isolating and identifying the major degradation products of this compound.

  • Forced Degradation: Subject a concentrated solution of this compound to harsh acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions to generate a sufficient amount of degradation products.

  • Neutralization: Neutralize the solutions after a predetermined time.

  • Isolation: Isolate the major degradation products using semi-preparative HPLC.

  • Structure Elucidation: Characterize the structure of the isolated products using high-resolution mass spectrometry (HRMS) and 1D/2D NMR spectroscopy.

Data Presentation

The following table summarizes the expected degradation products of this compound based on studies of its analog, Phoslactomycin B.[1]

Condition Major Degradation Product(s) Mechanism
Basic Ring-opened hydroxy acidHydrolysis of the α,β-unsaturated lactone
Acidic C9-C11 phosphorinane derivative and other dehydration productsDehydration

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_identification Product Identification PLMA This compound Mix Incubation at Constant Temp. PLMA->Mix Buffers Buffers (pH 2-10) Buffers->Mix Sampling Time-point Sampling Mix->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Analysis HPLC->Data Forced_Deg Forced Degradation Isolation Semi-prep HPLC Forced_Deg->Isolation Structure MS and NMR Isolation->Structure

Caption: Experimental workflow for this compound degradation studies.

degradation_pathways cluster_acidic Acidic Conditions cluster_basic Basic Conditions PLMA This compound Dehydration_Products Dehydration Products PLMA->Dehydration_Products Dehydration Ring_Opened Ring-Opened Hydroxy Acid PLMA->Ring_Opened Hydrolysis Phosphorinane C9-C11 Phosphorinane Derivative Dehydration_Products->Phosphorinane

Caption: Proposed degradation pathways of this compound.

References

Phoslactomycin A Production: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low titers of Phoslactomycin A (PLM).

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low titers of this compound in my Streptomyces cultures?

Low titers of this compound (PLM) are a common challenge.[1][2] The primary reasons can be broadly categorized into two areas: suboptimal fermentation conditions and inefficient genetic regulation of the biosynthetic pathway. Key factors include:

  • Suboptimal Fermentation Conditions: The composition of the culture medium (carbon, nitrogen sources), pH, temperature, and aeration can significantly impact PLM production.[3][4]

  • Genetic and Regulatory Factors: The expression of the PLM biosynthetic gene cluster is controlled by specific regulatory genes. Insufficient expression of positive regulators or the presence of negative regulatory elements can limit production.[5][6]

  • Production of Multiple Analogs: The wild-type strains often produce a mixture of PLM analogs, which can dilute the yield of the specific desired compound, such as this compound.[1][2]

Q2: How can I genetically engineer Streptomyces to improve this compound production?

Genetic engineering offers a targeted approach to enhance PLM titers. Key strategies include:

  • Overexpression of Positive Regulators: The PLM biosynthetic gene cluster in Streptomyces platensis is positively regulated by PnR1 and PnR2.[5] Overexpressing these genes can lead to increased transcription of the entire biosynthetic pathway.

  • Deletion of Competing Pathways: Identifying and knocking out genes responsible for the biosynthesis of other secondary metabolites can redirect precursors towards PLM synthesis.

  • Targeted Gene Replacement to Control Analog Production: To increase the yield of a specific analog like Phoslactomycin B, the gene responsible for its further modification (e.g., plmS2) can be inactivated. This strategy has been shown to increase the titer of Phoslactomycin B by six-fold.[1][2]

Q3: What are the key parameters to focus on for fermentation optimization?

Optimizing fermentation conditions is a critical step in maximizing PLM yield. A systematic approach, such as Response Surface Methodology (RSM), can be employed to identify the optimal settings for several parameters simultaneously.[4][7] Key parameters to consider include:

  • Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources are crucial.

  • Aeration and Agitation: Adequate oxygen supply is often a limiting factor in Streptomyces fermentations.[8]

  • pH and Temperature: Maintaining optimal pH and temperature throughout the fermentation process is essential for both cell growth and secondary metabolite production.[3]

  • Inoculum Size and Quality: The age and density of the seed culture can significantly impact the kinetics of the fermentation.

Troubleshooting Guide

Issue 1: My wild-type Streptomyces strain produces very low or undetectable levels of this compound.

This is a common starting point for natural product discovery and development. Here’s a systematic approach to troubleshoot this issue:

1. Confirm the Genetic Potential:

  • First, verify that your Streptomyces strain possesses the biosynthetic gene cluster for PLM. This can be done through genome sequencing and bioinformatic analysis.

2. Optimize Culture Medium and Conditions:

  • Action: Systematically vary the composition of your fermentation medium. Test different carbon sources (e.g., glucose, starch) and nitrogen sources (e.g., soybean meal, yeast extract).

  • Rationale: Secondary metabolite production in Streptomyces is highly sensitive to nutritional cues.[9]

3. Implement a Fermentation Optimization Strategy:

  • Action: Employ a statistical method like the Plackett-Burman design to screen for the most influential factors, followed by Response Surface Methodology (RSM) to fine-tune these parameters.[4]

  • Rationale: This approach allows for the efficient exploration of multi-parameter interactions to find the optimal conditions for PLM production.

Experimental Protocol: Response Surface Methodology (RSM) for Fermentation Optimization
  • Plackett-Burman Design (Screening Phase):

    • Identify a range of potentially influential variables (e.g., glucose concentration, soybean meal concentration, temperature, pH, agitation speed).

    • Design a set of experiments where each variable is tested at a high and a low level.

    • Run the fermentations and measure the PLM titer for each condition.

    • Use statistical analysis to identify the variables with the most significant positive or negative effects on production.

  • Steepest Ascent/Descent (Optimization Phase):

    • Based on the results from the Plackett-Burman design, determine the direction of change for the most significant variables that should lead to increased production.

    • Conduct a series of experiments along this path of steepest ascent (or descent for negative factors) until the optimal response is found.

  • Box-Behnken Design (Fine-Tuning Phase):

    • Once in the vicinity of the optimum, use a Box-Behnken design to model the response surface and pinpoint the precise optimal levels for the most critical variables.[4]

Logical Workflow for Initial Troubleshooting

G start Low/No PLM Titer check_genetics Confirm PLM Gene Cluster Presence start->check_genetics optimize_media Optimize Fermentation Medium check_genetics->optimize_media Gene Cluster Present rsm Implement Response Surface Methodology optimize_media->rsm genetic_engineering Proceed to Genetic Engineering rsm->genetic_engineering Titer Still Low success Improved PLM Titer rsm->success Titer Improved genetic_engineering->success

Caption: A troubleshooting workflow for addressing low this compound titers.

Issue 2: Overexpression of a positive regulator (e.g., PnR1/PnR2) did not result in a significant increase in PLM titer.

If genetic modifications do not yield the expected results, it's crucial to systematically verify each step of the process.

1. Verify the Genetic Construct:

  • Action: Sequence the overexpression plasmid to confirm the integrity of the regulatory gene and its promoter.

  • Rationale: Errors during PCR amplification or cloning can result in a non-functional construct.

2. Confirm Successful Transformation and Integration:

  • Action: Use PCR with primers flanking the integration site to confirm that the construct has been correctly integrated into the Streptomyces genome or is present as an episomal plasmid.

  • Rationale: Streptomyces can be challenging to transform, and incorrect integration or loss of the plasmid can lead to failed overexpression.

3. Analyze Gene Expression:

  • Action: Perform a reverse transcription quantitative PCR (RT-qPCR) experiment to compare the transcript levels of the regulatory gene in the engineered strain versus the wild-type.

  • Rationale: This will confirm if the overexpression construct is leading to the expected increase in transcription of the target regulator.[5]

4. Assess Precursor Availability:

  • Action: If the regulator is being overexpressed but the PLM titer is not increasing, consider that the supply of precursors may be the new bottleneck.

  • Rationale: The biosynthesis of PLMs requires specific precursors like cyclohexanecarboxyl-CoA (CHC-CoA) and ethylmalonyl-CoA (Em-CoA).[5] Overexpressing the regulatory genes may create a demand for these precursors that the cell cannot meet. Further metabolic engineering to enhance precursor supply may be necessary.

Signaling Pathway: Regulation of Phoslactomycin Biosynthesis

G PnR2 PnR2 PnR1 PnR1 PnR2->PnR1 activates transcription PLM_genes PLM Biosynthetic Genes (pks, etc.) PnR2->PLM_genes activates transcription PnR1->PLM_genes activates transcription PLM Phoslactomycin PLM_genes->PLM biosynthesis

Caption: Simplified regulatory cascade for Phoslactomycin biosynthesis in S. platensis.

Data Summary

Table 1: Impact of Genetic Engineering on Phoslactomycin B Production
StrainGenetic ModificationPhoslactomycin B Titer ImprovementReference
Streptomyces sp. HK-803Allelic replacement of plmS26-fold increase compared to wild-type[1][2]

Key Experimental Protocols

Protocol: Allelic Replacement of plmS2 in Streptomyces sp. HK-803

This protocol is a generalized representation based on the strategy of using PCR-targeting technology for gene replacement in Streptomyces.

1. Construction of the Disruption Cassette:

  • Design primers to amplify an antibiotic resistance marker (e.g., apramycin resistance) flanked by sequences homologous to the regions upstream and downstream of the plmS2 gene.

  • Use high-fidelity PCR to amplify this disruption cassette.

2. Preparation of Electrocompetent Streptomyces Cells:

  • Grow Streptomyces sp. HK-803 in a suitable medium (e.g., YEME) to the mid-logarithmic phase.

  • Harvest the mycelia by centrifugation and wash several times with ice-cold sterile water and then with a 10% glycerol solution.

  • Resuspend the mycelia in a small volume of 10% glycerol to create a dense cell suspension.

3. Electroporation:

  • Mix the electrocompetent cells with the purified disruption cassette.

  • Transfer the mixture to a pre-chilled electroporation cuvette.

  • Apply an electrical pulse using an electroporator with appropriate settings for Streptomyces.

4. Selection of Mutants:

  • Immediately after the pulse, add a recovery medium and incubate for several hours to allow for the expression of the resistance gene.

  • Plate the cells onto a selective medium containing the appropriate antibiotic (e.g., apramycin).

  • Incubate until colonies appear.

5. Verification of Double Crossover Events:

  • Patch the resulting colonies onto a medium with and without the selection antibiotic to screen for clones that have undergone a double crossover event (antibiotic-resistant, but sensitive to any selection markers on the delivery vector if one was used).

  • Confirm the correct gene replacement by PCR using primers that anneal outside the homologous regions and within the resistance cassette.

Workflow for Gene Replacement

G construct 1. Design & Amplify Disruption Cassette electroporation 3. Electroporate Cassette into Cells construct->electroporation prepare_cells 2. Prepare Electrocompetent Streptomyces Cells prepare_cells->electroporation selection 4. Select for Antibiotic Resistance electroporation->selection verification 5. Verify Gene Replacement by PCR selection->verification result plmS2 Mutant Strain verification->result

Caption: Experimental workflow for targeted gene replacement in Streptomyces.

References

Technical Support Center: Separation of Phoslactomycin A Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation of Phoslactomycin (PLM) A and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating Phoslactomycin A analogs?

A1: The main challenges stem from the structural similarities among the analogs, which often differ only by the ester side chain at C-18. This can lead to co-elution and poor resolution during chromatographic separation. Additionally, Phoslactomycins are susceptible to degradation under certain pH conditions, which can complicate purification and analysis.[1] The presence of multiple analogs in the fermentation broth necessitates a highly selective separation method.

Q2: What is the optimal pH for maintaining the stability of Phoslactomycin analogs during separation?

A2: Phoslactomycin B has been shown to be most stable at a pH of 6.63. The degradation of Phoslactomycins is catalyzed by both acidic and basic conditions.[1] Therefore, maintaining a pH close to neutral is crucial to prevent the formation of degradation products during extraction and chromatographic separation.

Q3: How should I prepare my sample from a Streptomyces fermentation broth for HPLC analysis?

A3: A common method involves a multi-step extraction process. First, separate the mycelium from the supernatant by centrifugation. The mycelium can be extracted with a mixture of methanol and acetone, while the supernatant can be extracted with a solvent like ethyl acetate.[2][3][4][5] The extracts are then dried, and the resulting residue is redissolved in a suitable solvent, such as methanol, for HPLC analysis.[2]

Q4: Can chiral separation techniques be applied to this compound analogs?

A4: Yes, given that this compound and its analogs possess multiple chiral centers, chiral chromatography can be a valuable tool for separating stereoisomers.[6][7][8] Chiral stationary phases (CSPs) are typically used in HPLC to resolve enantiomers and diastereomers, which may be necessary for comprehensive analysis and characterization of all isomeric forms.[7][9]

Troubleshooting Guides

This section addresses specific issues that may arise during the HPLC separation of this compound analogs.

Issue 1: Poor Resolution and Co-elution of Analogs

Symptoms:

  • Overlapping peaks in the chromatogram.

  • Inability to accurately quantify individual analogs.

Possible Causes & Solutions:

CauseSolution
Inappropriate Mobile Phase Composition Optimize the mobile phase by adjusting the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer. A shallower gradient may improve separation.[10][11]
Incorrect Column Chemistry For reverse-phase HPLC, a C18 column is a common starting point. If resolution is poor, consider a different stationary phase, such as a C8, C4, or a phenyl-hexyl column, to alter the selectivity.[12]
Suboptimal pH of the Mobile Phase Ensure the mobile phase pH is buffered around 6.5-7.0 to maintain the stability of the analogs and achieve consistent retention times.[1]
High Flow Rate Reduce the flow rate to allow for better equilibration between the stationary and mobile phases, which can enhance resolution.
Issue 2: Peak Broadening

Symptoms:

  • Peaks are wider than expected, leading to decreased sensitivity and resolution.

Possible Causes & Solutions:

CauseSolution
Extra-Column Volume Minimize the length and internal diameter of tubing connecting the injector, column, and detector to reduce dead volume.[13]
Column Overload Reduce the injection volume or the concentration of the sample.[13][14]
Incompatible Injection Solvent Whenever possible, dissolve the sample in the initial mobile phase to avoid solvent mismatch effects that can cause peak distortion.[14]
Column Contamination or Degradation Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.[15][16]
Issue 3: Tailing Peaks

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

Possible Causes & Solutions:

CauseSolution
Secondary Interactions with Residual Silanols Add a competing agent, such as a small amount of triethylamine, to the mobile phase to block active silanol groups on the silica-based stationary phase.[17]
Presence of Degradation Products Operate at a neutral pH to minimize the formation of degradation products that may have different chromatographic behavior.[1]
Column Contamination Implement a rigorous column washing protocol between runs to remove strongly retained compounds.[16]

Data Presentation

Table 1: pH Stability of Phoslactomycin B

This table summarizes the degradation rate constants of Phoslactomycin B at various pH values and temperatures.

pHTemperature (°C)kH (M⁻¹ h⁻¹)kOH (M⁻¹ h⁻¹)Stability
2-1030 & 5045 ± 7448 ± 73Most stable at pH 6.63[1]

Data adapted from a study on Phoslactomycin B stability.[1]

Experimental Protocols

Protocol 1: Sample Extraction from Streptomyces Fermentation Broth
  • Harvesting: After the desired fermentation period (e.g., 7 days), centrifuge the culture broth at 9,000 rpm for 10 minutes to separate the supernatant and the mycelium.[2]

  • Mycelium Extraction: Extract the mycelial pellet twice with an equal volume of a 1:1 methanol:acetone mixture. Centrifuge after each extraction and pool the supernatants.[2]

  • Supernatant Extraction: Extract the original supernatant twice with an equal volume of ethyl acetate by shaking vigorously for 30 minutes.[2][5]

  • Drying and Reconstitution: Evaporate the pooled organic extracts to dryness under vacuum. Reconstitute the dried extract in HPLC-grade methanol to a known concentration (e.g., 1 mg/mL) for analysis.[2]

Protocol 2: Reverse-Phase HPLC for this compound Analog Separation

This protocol provides a starting point for the separation of this compound analogs. Optimization may be required based on the specific mixture of analogs and the HPLC system used.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-5 min: 10% B

    • 5-35 min: Linear gradient from 10% to 90% B

    • 35-40 min: 90% B

    • 40-45 min: Linear gradient from 90% to 10% B

    • 45-50 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

Visualizations

experimental_workflow cluster_extraction Sample Preparation cluster_hplc HPLC Analysis fermentation Streptomyces Fermentation centrifugation Centrifugation fermentation->centrifugation supernatant Supernatant centrifugation->supernatant mycelium Mycelium centrifugation->mycelium sup_extraction Ethyl Acetate Extraction supernatant->sup_extraction myc_extraction Methanol/Acetone Extraction mycelium->myc_extraction drying Drying & Reconstitution sup_extraction->drying myc_extraction->drying hplc_injection HPLC Injection drying->hplc_injection separation C18 Reverse-Phase Separation hplc_injection->separation detection UV Detection separation->detection data_analysis Data Analysis detection->data_analysis

Caption: Workflow for Phoslactomycin Analog Separation.

troubleshooting_logic start Chromatographic Issue poor_resolution Poor Resolution? start->poor_resolution peak_broadening Peak Broadening? poor_resolution->peak_broadening No solution1 Optimize Gradient Change Column Adjust pH poor_resolution->solution1 Yes peak_tailing Peak Tailing? peak_broadening->peak_tailing No solution2 Reduce Dead Volume Lower Injection Volume Match Injection Solvent peak_broadening->solution2 Yes solution3 Add Mobile Phase Modifier Control pH Clean Column peak_tailing->solution3 Yes end Resolution Improved peak_tailing->end No solution1->end solution2->end solution3->end

Caption: Troubleshooting Logic for HPLC Issues.

References

avoiding Phoslactomycin A experimental artifacts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Phoslactomycin A (PLM A). This resource is designed to assist researchers, scientists, and drug development professionals in utilizing PLM A effectively while avoiding common experimental artifacts. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during experiments with this compound.

Q1: I'm observing unexpected changes in cell morphology, such as rounding and detachment, at concentrations close to the reported IC50 for PP2A inhibition. Is this an artifact?

A1: Not necessarily. This compound's primary target is Protein Phosphatase 2A (PP2A), a crucial regulator of the cytoskeleton. Inhibition of PP2A can lead to hyperphosphorylation of cytoskeletal proteins, inducing depolymerization of actin filaments.[1] This disruption of the actin cytoskeleton is a known downstream effect of PP2A inhibition by PLM A and can manifest as changes in cell shape, adhesion, and motility.

Troubleshooting Steps:

  • Confirm On-Target Effect: To verify that the morphological changes are due to PP2A inhibition, you can perform a Western blot to analyze the phosphorylation status of known PP2A substrates involved in cytoskeletal dynamics, such as cofilin or vimentin. An increase in phosphorylation of these substrates would support an on-target effect.

  • Dose-Response Analysis: Perform a detailed dose-response curve and correlate the concentration at which you observe morphological changes with the IC50 for PP2A inhibition in your cell line. A close correlation suggests an on-target effect.

Q2: My experimental results with this compound are inconsistent between experiments. What could be the cause?

A2: Inconsistency in results can often be attributed to the stability and handling of this compound.

Troubleshooting Steps:

  • Proper Storage and Handling: this compound, particularly in solution, is sensitive to pH and temperature. Phoslactomycin B has been shown to be most stable at pH 6.63 and is subject to both acid and base-catalyzed decomposition.[2]

    • Stock Solutions: Prepare stock solutions in a high-quality, anhydrous solvent like DMSO.

    • Aliquoting: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

    • Storage: Store aliquots at -20°C or -80°C and protect from light.

    • Working Solutions: When preparing working solutions, use pre-warmed, pH-stable buffers. Avoid prolonged storage of dilute aqueous solutions.

  • Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) in your experimental media is consistent across all samples and is below the tolerance level for your specific cell line (typically <0.1%). Run a vehicle-only control in all experiments.

Q3: I am not observing the expected level of PP2A inhibition at the recommended concentrations. What should I check?

A3: Several factors could contribute to a lack of efficacy.

Troubleshooting Steps:

  • Compound Integrity: Verify the integrity of your this compound stock. If there are concerns about degradation, consider obtaining a fresh batch.

  • Cellular Uptake and Efflux: Although specific transporters for this compound have not been fully characterized, cellular uptake and efflux can influence its intracellular concentration. If you are working with cell lines known to express high levels of multi-drug resistance (MDR) transporters, this could be a factor.

  • Assay Conditions: For in vitro phosphatase assays, ensure that the buffer composition and substrate concentration are optimal for PP2A activity. For cell-based assays, the cell density and growth phase can influence the response to inhibitors.

Q4: Are there known off-target effects of this compound that could be confounding my results?

A4: While this compound is known to be a potent and selective inhibitor of PP2A, off-target effects, especially at higher concentrations, cannot be entirely ruled out.[3]

Troubleshooting Steps:

  • Selectivity Profiling: Be aware of the selectivity profile of this compound. While it is a potent PP2A inhibitor, its activity against other protein phosphatases should be considered, especially when using high concentrations.

  • Use Minimal Effective Concentration: Always use the lowest concentration of this compound that gives the desired on-target effect to minimize the risk of off-target activities.

  • Phenotypic Controls: Use other, structurally unrelated PP2A inhibitors to confirm that the observed phenotype is a result of PP2A inhibition and not an off-target effect specific to the phoslactomycin chemical scaffold.

Quantitative Data

Table 1: Inhibitory Potency of Phoslactomycins against Protein Phosphatases

CompoundTarget PhosphataseIC50 (µM)Reference
Phoslactomycin FProtein Phosphatase 2A (PP2A)4.7[1]
Phoslactomycin FProtein Phosphatase 1 (PP1)> 100[1]

Note: Data for other Phoslactomycin analogs and a wider range of phosphatases is limited in publicly available literature. Researchers should perform their own dose-response experiments to determine the precise IC50 in their experimental system.

Experimental Protocols

Protocol 1: In Vitro Protein Phosphatase 2A (PP2A) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on purified PP2A enzyme.

Materials:

  • Purified, active Protein Phosphatase 2A (PP2A)

  • Phosphorylated substrate peptide (e.g., pNPP or a specific phosphopeptide)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM MnCl2, 0.1 mg/mL BSA)

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a vehicle control (DMSO) dilution.

  • In a 96-well plate, add the diluted this compound or vehicle control.

  • Add the purified PP2A enzyme to each well and incubate for 10-15 minutes at 30°C to allow the inhibitor to bind to the enzyme.

  • Initiate the phosphatase reaction by adding the phosphorylated substrate.

  • Incubate the plate at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction stays within the linear range.

  • Stop the reaction (the method will depend on the substrate used, e.g., adding a stop solution for colorimetric assays).

  • Measure the product formation using a microplate reader at the appropriate wavelength.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot Analysis of Protein Phosphorylation after this compound Treatment

This protocol describes how to assess the effect of this compound on the phosphorylation status of a target protein in cultured cells.

Materials:

  • Cultured cells

  • This compound stock solution (in DMSO)

  • Cell lysis buffer containing phosphatase and protease inhibitors

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody (specific to the phosphorylated and total protein of interest)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Plate cells at an appropriate density and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer containing phosphatase and protease inhibitors.

  • Determine the protein concentration of each lysate.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the signal using a chemiluminescent substrate.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein.

Visualizations

PhoslactomycinA_Signaling_Pathway PLM_A This compound PP2A Protein Phosphatase 2A (PP2A) PLM_A->PP2A inhibition Substrate_P Phosphorylated Substrate (e.g., Cofilin-P, Vimentin-P) PP2A->Substrate_P dephosphorylation Substrate Dephosphorylated Substrate (e.g., Cofilin, Vimentin) Actin Actin Cytoskeleton Dynamics Substrate_P->Actin regulation Morphology Cell Morphology & Adhesion Actin->Morphology maintenance

Caption: this compound inhibits PP2A, leading to hyperphosphorylation of substrates that regulate the actin cytoskeleton and cell morphology.

Experimental_Workflow_PLM_A cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PLM_A_Stock Prepare PLM A Stock (DMSO) Aliquots Aliquot & Store -20°C / -80°C PLM_A_Stock->Aliquots Working_Sol Prepare Working Solution Aliquots->Working_Sol Cell_Treatment Treat Cells Working_Sol->Cell_Treatment Assay Perform Assay (e.g., Western, Viability) Cell_Treatment->Assay Data Data Acquisition Assay->Data Interpretation Interpretation Data->Interpretation

Caption: Recommended experimental workflow for using this compound, from preparation to data analysis.

Troubleshooting_Logic Start Inconsistent Results? Check_Handling Review PLM A Handling & Storage Start->Check_Handling Yes Check_Controls Verify Vehicle Controls Check_Handling->Check_Controls Check_Conc Confirm Final Concentration Check_Controls->Check_Conc New_Aliquot Use Fresh Aliquot Check_Conc->New_Aliquot Optimize_Assay Re-optimize Assay Parameters New_Aliquot->Optimize_Assay Still inconsistent

Caption: A logical troubleshooting workflow for addressing inconsistent experimental results with this compound.

References

optimizing Phoslactomycin A concentration for cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of Phoslactomycin A (PLMA) in cell line-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and highly selective inhibitor of the Serine/Threonine protein phosphatase 2A (PP2A).[1][2] It functions by directly binding to the cysteine-269 residue within the catalytic subunit of PP2A, thereby inactivating the enzyme.[1][2]

Q2: What are the known downstream effects of this compound treatment?

A2: By inhibiting PP2A, this compound can lead to a variety of downstream cellular effects. PP2A is a crucial regulator of numerous signaling pathways, and its inhibition can result in the hyperphosphorylation of various substrate proteins.[3] This can impact signaling cascades such as the MAPK and Akt pathways, influence cell cycle progression, and induce apoptosis.[3][4][5][6] One observed morphological effect is the disruption of the actin cytoskeleton.

Q3: Is this compound cytotoxic?

A3: Yes, this compound can exhibit cytotoxic effects, which are dependent on the concentration and the cell line being treated. Its ability to induce apoptosis and interfere with essential signaling pathways contributes to its cytotoxicity.

Q4: What is a typical effective concentration range for this compound?

A4: The effective concentration of this compound is highly dependent on the specific cell line and the experimental endpoint. While a precise universal range cannot be provided, in vitro studies have shown activity in the micromolar range. For instance, the IC50 for PP2A inhibition in an in vitro assay was found to be 4.7 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No observable effect of this compound - Concentration too low: The concentration used may be insufficient to inhibit PP2A effectively in the target cell line.- Incorrect drug handling: Improper storage or handling may have degraded the compound.- Cell line resistance: The cell line may have intrinsic resistance mechanisms.- Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM).- Ensure this compound is stored correctly (follow manufacturer's instructions) and that fresh dilutions are used for each experiment.- Verify the expression and activity of PP2A in your cell line.
High levels of cell death, even at low concentrations - High sensitivity of the cell line: The cell line may be particularly sensitive to PP2A inhibition.- Off-target effects: At higher concentrations, off-target effects may contribute to cytotoxicity.- Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity.- Perform a detailed cytotoxicity assay (e.g., MTT or LDH) with a finer titration of low concentrations to determine the precise IC50 value.- Use the lowest effective concentration that elicits the desired biological response.- Include a solvent control in your experiments to rule out toxicity from the vehicle.
Inconsistent results between experiments - Variability in cell culture: Differences in cell density, passage number, or growth phase can affect the response to the drug.- Inconsistent drug preparation: Variations in the preparation of this compound dilutions.- Assay variability: Inherent variability in the experimental assay.- Standardize your cell culture procedures, including seeding density and ensuring cells are in the exponential growth phase.- Prepare fresh drug dilutions for each experiment from a validated stock solution.- Include appropriate positive and negative controls in every experiment and run replicates to assess variability.
Unexpected morphological changes in cells - Cytoskeletal disruption: this compound is known to affect the actin cytoskeleton.- Apoptosis-related changes: The observed changes may be indicative of cells undergoing apoptosis.- Document the morphological changes with microscopy. These observations can be part of the experimental results.- Perform assays to specifically assess apoptosis (e.g., caspase activity assays, TUNEL staining) to confirm if this is the underlying cause.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) of this compound is highly variable and depends on the cell line and the duration of treatment. Researchers should experimentally determine the IC50 for their specific system. Below is a general guideline for establishing a starting concentration range for optimization experiments.

ParameterGeneral Concentration RangeNotes
Initial Dose-Response Screening 0.1 µM - 100 µMA wide range is recommended to capture the full dose-response curve.
Reported in vitro IC50 for PP2A 4.7 µMThis is the concentration for 50% inhibition of the purified enzyme and may not directly translate to cellular assays.

Experimental Protocols

Determining the Optimal Concentration of this compound

This protocol outlines a general workflow for determining the optimal concentration of this compound for a specific cell line and experimental endpoint.

Workflow for Optimal Concentration Determination

G cluster_0 Phase 1: Range-Finding cluster_1 Phase 2: Refined Titration cluster_2 Phase 3: Functional Assays Literature Review Literature Review Wide Dose-Response Wide Dose-Response Literature Review->Wide Dose-Response Inform starting concentrations Narrow Dose-Response Narrow Dose-Response Wide Dose-Response->Narrow Dose-Response Identify active range Determine IC50 Determine IC50 Narrow Dose-Response->Determine IC50 Select Optimal Concentration(s) Select Optimal Concentration(s) Determine IC50->Select Optimal Concentration(s) Guide concentration selection Perform Downstream Experiments Perform Downstream Experiments Select Optimal Concentration(s)->Perform Downstream Experiments

Caption: Workflow for determining the optimal this compound concentration.

Methodology:

  • Literature Review: Begin by searching for published studies that have used this compound in similar cell lines or experimental systems to get an initial estimate of the effective concentration range.

  • Wide-Range Dose-Response Experiment:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare a wide range of this compound concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM) by serial dilution.

    • Treat the cells with the different concentrations of this compound and include a vehicle-only control.

    • Incubate for a relevant time period (e.g., 24, 48, or 72 hours).

    • Assess cell viability using a standard method such as the MTT or LDH assay.

  • Narrow-Range Dose-Response Experiment:

    • Based on the results from the wide-range experiment, design a second experiment with a narrower range of concentrations around the estimated IC50.

    • Repeat the cell treatment and viability assay.

  • Determine the IC50:

    • Plot the cell viability data against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

  • Select Optimal Concentration for Functional Assays:

    • Based on the IC50 value and the desired experimental outcome (e.g., partial inhibition, maximal effect), select one or more concentrations for your downstream experiments.

Cytotoxicity Assay Protocols

1. MTT Assay (Colorimetric)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate overnight.

  • Drug Treatment: Treat cells with various concentrations of this compound and a vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24-72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

2. LDH Assay (Colorimetric)

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, which is an indicator of cytotoxicity.

Methodology:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Signaling Pathways

This compound Mechanism of Action and Downstream Signaling

G cluster_1 Downstream Signaling Pathways PLMA This compound PP2A PP2A (Protein Phosphatase 2A) PLMA->PP2A MAPK MAPK Pathway (e.g., ERK) PP2A->MAPK Dephosphorylates (Inhibits) Akt Akt Pathway PP2A->Akt Dephosphorylates (Inhibits) Apoptosis Apoptosis PP2A->Apoptosis Suppresses Actin Actin Cytoskeleton PP2A->Actin Regulates

Caption: this compound inhibits PP2A, leading to altered signaling.

References

Phoslactomycin A Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Phoslactomycin A purification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting assistance for the successful isolation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification important?

This compound is a natural product produced by various Streptomyces species. It is a potent inhibitor of protein phosphatase 2A (PP2A), making it a valuable compound for research in areas such as oncology and immunology.[1] Effective purification is crucial to obtain a pure compound for accurate biological and pharmacological studies.

Q2: What are the main challenges in purifying this compound?

The primary challenges include the low concentration of this compound in fermentation broths, its instability under certain pH conditions, and the presence of numerous structurally related impurities that can be difficult to separate.

Q3: What is the general workflow for this compound purification?

A typical workflow involves fermentation of a producing Streptomyces strain, extraction of the active compounds from the fermentation broth, followed by one or more chromatographic purification steps to isolate this compound.

Troubleshooting Guides

Problem 1: Low Yield of this compound in the Crude Extract

Question: I am getting a very low yield of this compound after the initial extraction from the fermentation broth. What could be the issue?

Answer: Low yield from the initial extraction can be attributed to several factors. Here is a step-by-step guide to troubleshoot this issue:

  • Incomplete Cell Lysis and Extraction:

    • Issue: The extraction solvent may not be efficiently penetrating the Streptomyces mycelia to release the intracellular this compound.

    • Recommendation: Sonication or homogenization of the mycelia in the presence of the extraction solvent can improve cell disruption and release of the target compound. Ensure sufficient contact time and agitation during extraction.

  • Suboptimal Extraction Solvent:

    • Issue: The polarity of the extraction solvent may not be ideal for this compound.

    • Recommendation: Phoslactomycins have been successfully extracted using solvents like ethyl acetate or methanol.[2][3] If using a solvent system, consider adjusting the ratios. For instance, a mixture of ethyl acetate and methanol might be more effective than either solvent alone.

  • Degradation of this compound during Extraction:

    • Issue: this compound is susceptible to degradation at non-neutral pH. The pH of the fermentation broth or the extraction conditions might be causing degradation.

    • Recommendation: Based on stability data for the closely related Phoslactomycin B, maintaining a pH around 6.5-7.0 during extraction is critical to prevent acid or base-catalyzed hydrolysis. Adjust the pH of the fermentation broth before extraction and use buffered solutions where appropriate.

  • Inadequate Separation of Organic and Aqueous Phases:

    • Issue: Poor phase separation during liquid-liquid extraction can lead to loss of product in the aqueous phase or in an emulsion.

    • Recommendation: Ensure vigorous mixing followed by adequate time for the phases to separate. Centrifugation can be used to break emulsions.

Problem 2: Co-elution of Impurities during HPLC Purification

Question: I am observing several peaks that are co-eluting with my this compound peak during reverse-phase HPLC. How can I improve the separation?

Answer: Co-elution of impurities is a common challenge in the purification of natural products from complex mixtures like Streptomyces fermentation extracts. Here are some strategies to improve your HPLC separation:

  • Optimize the Mobile Phase Gradient:

    • Issue: The gradient may be too steep, not allowing for sufficient resolution between this compound and closely related impurities.

    • Recommendation: Employ a shallower gradient around the expected elution time of this compound. For example, if it elutes at 40% acetonitrile, try a gradient segment that goes from 35% to 45% acetonitrile over a longer period.

  • Change the Mobile Phase Composition:

    • Issue: The selectivity of your current mobile phase system (e.g., acetonitrile/water) may not be optimal.

    • Recommendation: Try a different organic modifier. Methanol can offer different selectivity compared to acetonitrile. A ternary system (e.g., acetonitrile/methanol/water) can also be explored.

  • Adjust the Mobile Phase pH:

    • Issue: The ionization state of this compound and its impurities can affect their retention and selectivity.

    • Recommendation: Given the stability of Phoslactomycins around neutral pH, slight adjustments to the mobile phase pH (e.g., between 6.0 and 7.0) with a suitable buffer (e.g., phosphate buffer) might improve separation without causing significant degradation.

  • Consider a Different Stationary Phase:

    • Issue: A standard C18 column may not provide the necessary selectivity.

    • Recommendation: Explore other reverse-phase stationary phases such as a phenyl-hexyl or a polar-embedded column, which can offer different interactions and potentially resolve the co-eluting peaks.

  • Employ a Pre-purification Step:

    • Issue: The crude extract is too complex for a single HPLC step to achieve high purity.

    • Recommendation: Use Solid Phase Extraction (SPE) as a cleanup step before HPLC. A C18 SPE cartridge can be used to remove very polar and non-polar impurities, enriching the sample for this compound.

Problem 3: Degradation of this compound during Purification and Storage

Question: My purified this compound seems to be degrading over time, as I see new peaks appearing in my analytical HPLC. How can I improve its stability?

Answer: this compound, like its analogue Phoslactomycin B, is susceptible to degradation, particularly due to pH and temperature.

  • Maintain Optimal pH:

    • Issue: Exposure to acidic or basic conditions during purification or in the final solvent can cause hydrolysis of the lactone ring or other rearrangements.

    • Recommendation: Ensure all buffers and solvents used during the final purification steps are close to neutral pH (around 6.5-7.0). For storage, dissolve the purified this compound in a neutral, aprotic solvent if possible and store as a dry film or in a frozen solution.

  • Control Temperature:

    • Issue: Elevated temperatures can accelerate degradation.

    • Recommendation: Perform all purification steps at reduced temperatures (e.g., 4°C) whenever possible. Store the purified compound at -20°C or -80°C for long-term stability.

  • Protect from Light:

    • Issue: Some complex organic molecules are light-sensitive.

    • Recommendation: While specific data for this compound is limited, it is good practice to protect the compound from direct light by using amber vials or covering containers with aluminum foil.

Experimental Protocols

Protocol 1: Extraction of this compound from Streptomyces Fermentation Broth

This protocol provides a general procedure for the extraction of this compound. Optimization may be required depending on the specific Streptomyces strain and fermentation conditions.

  • Harvesting: Centrifuge the fermentation broth (e.g., 1 L) at 5,000 x g for 20 minutes to separate the mycelia from the supernatant.

  • Supernatant Extraction:

    • Adjust the pH of the supernatant to 6.5-7.0 using a suitable acid or base.

    • Extract the supernatant twice with an equal volume of ethyl acetate.

    • Combine the organic layers and evaporate to dryness under reduced pressure.

  • Mycelial Extraction:

    • Resuspend the mycelial pellet in methanol (e.g., 200 mL).

    • Sonicate the suspension for 15 minutes in an ice bath to lyse the cells.

    • Stir the mixture for 2-4 hours at room temperature.

    • Centrifuge to remove cell debris and collect the methanol extract.

    • Evaporate the methanol extract to dryness.

  • Combine and Reconstitute: Combine the dried extracts from the supernatant and mycelia. Reconstitute the crude extract in a small volume of methanol for further purification.

Protocol 2: Solid Phase Extraction (SPE) for Sample Cleanup

This protocol is a starting point for enriching this compound and removing interfering compounds prior to HPLC.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by sequentially passing 5 mL of methanol followed by 5 mL of water (pH 6.5-7.0) through it.

  • Sample Loading: Dissolve the crude extract in a small volume of water/methanol (90:10) and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with 5 mL of water/methanol (80:20) to remove polar impurities.

  • Elution: Elute the this compound with 5 mL of methanol/water (80:20).

  • Drying: Evaporate the elution fraction to dryness and reconstitute in the mobile phase for HPLC injection.

Data Presentation

ParameterExtractionSolid Phase Extraction (SPE)HPLC Purification
Objective Isolate crude this compound from fermentation brothEnrich this compound and remove impuritiesIsolate pure this compound
Typical Solvents Ethyl acetate, MethanolWater, MethanolAcetonitrile, Water (with buffer)
pH Control Critical (maintain 6.5-7.0)Recommended (pH 6.5-7.0)Important for stability and selectivity
Expected Purity < 5%10-30%> 95%
Potential for Loss High (degradation, incomplete extraction)Medium (incomplete binding or elution)Low (with optimized method)

Visualizations

experimental_workflow fermentation Streptomyces Fermentation extraction Crude Extraction (Ethyl Acetate/Methanol) fermentation->extraction spe Solid Phase Extraction (C18 Cleanup) extraction->spe hplc Reverse-Phase HPLC (C18 Purification) spe->hplc pure_plm Pure this compound hplc->pure_plm

Caption: A generalized workflow for the purification of this compound.

troubleshooting_logic low_yield Low Purification Yield extraction_issue Extraction Inefficiency low_yield->extraction_issue degradation Compound Degradation low_yield->degradation hplc_loss Loss during HPLC low_yield->hplc_loss sub_extraction1 Incomplete Lysis extraction_issue->sub_extraction1 sub_extraction2 Suboptimal Solvent extraction_issue->sub_extraction2 sub_degradation1 Incorrect pH degradation->sub_degradation1 sub_degradation2 High Temperature degradation->sub_degradation2 sub_hplc1 Poor Resolution hplc_loss->sub_hplc1 sub_hplc2 Peak Tailing/Broadening hplc_loss->sub_hplc2

Caption: Troubleshooting logic for low this compound purification yield.

References

Technical Support Center: Minimizing Phoslactomycin A Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Phoslactomycin A (PLMA), a potent and selective inhibitor of Protein Phosphatase 2A (PP2A). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound while minimizing potential off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and selective inhibitor of the serine/threonine protein phosphatase 2A (PP2A).[1][2] It has been demonstrated that PLMA directly binds to the Cys-269 residue of the PP2A catalytic subunit (PP2Ac), contributing to its potent inhibitory activity.[2]

Q2: What are the known off-targets of this compound?

While this compound is known for its selectivity towards PP2A, some level of off-target activity has been observed. For instance, Phoslactomycin F, a derivative of PLMA, has been shown to inhibit Protein Phosphatase 1 (PP1) at higher concentrations than those required for PP2A inhibition.[1] Comprehensive profiling against a broad panel of phosphatases and kinases is recommended to fully characterize off-target effects in a specific experimental system.

Q3: How can I minimize off-target effects in my cell-based experiments?

Minimizing off-target effects is crucial for obtaining reliable experimental data. Key strategies include:

  • Dose-Response Analysis: Perform a dose-response curve to determine the lowest effective concentration of this compound that elicits the desired on-target effect.

  • Use of Controls: Include appropriate positive and negative controls in your experiments. This can involve using less selective phosphatase inhibitors or structurally related but inactive analogs of this compound.

  • Orthogonal Approaches: Validate your findings using alternative methods to inhibit PP2A, such as RNA interference (siRNA or shRNA) targeting PP2A subunits.

  • Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging with PP2A at the concentrations used in your experiments.[3][4][5][6]

Q4: What are some common experimental artifacts to be aware of when using this compound?

Unexpected phenotypes or results can sometimes be attributed to experimental artifacts. Be mindful of:

  • Solvent Effects: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is used at a final concentration that does not affect cellular physiology.

  • Compound Stability: this compound stability in culture media over the course of your experiment should be considered.

  • Cell Line Specificity: The cellular context, including the expression levels of on- and off-target proteins, can influence the observed effects.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected or inconsistent cellular phenotype. Off-target effects at the concentration used.Perform a dose-response experiment to identify the minimal effective concentration. Validate the phenotype with a more specific PP2A inhibitor or a genetic approach (e.g., siRNA).
Cell line-specific response.Test the effect of this compound in multiple cell lines to determine if the observed phenotype is general or cell-type specific.
High cellular toxicity observed. Off-target effects leading to cell death.Lower the concentration of this compound. Perform a cell viability assay (e.g., MTT or LDH release assay) to determine the cytotoxic concentration.
Contamination of the cell culture.Regularly check cell cultures for microbial contamination.
No observable effect on the target pathway. Insufficient concentration of this compound.Increase the concentration of this compound, ensuring it remains below the cytotoxic level.
Poor cell permeability.While this compound is generally cell-permeable, this can vary between cell types. Consider using a positive control known to be affected by PP2A inhibition in your cell line.
Degraded this compound stock solution.Prepare fresh stock solutions of this compound and store them properly according to the manufacturer's instructions.

Quantitative Data: Inhibitor Selectivity

Inhibitor Target IC50 Reference
Phoslactomycin FProtein Phosphatase 2A (PP2A)4.7 µM[1]
Phoslactomycin FProtein Phosphatase 1 (PP1)> 4.7 µM (weaker inhibition)[1]

Experimental Protocols

In Vitro Phosphatase Inhibition Assay

This protocol allows for the direct measurement of this compound's inhibitory activity against purified phosphatases.

Materials:

  • Purified protein phosphatase (e.g., PP2A, PP1)

  • This compound stock solution (in DMSO)

  • Phosphatase substrate (e.g., p-nitrophenyl phosphate (pNPP) or a phosphopeptide)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 2 mM DTT, 1 mM MnCl2)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer. Include a DMSO-only control.

  • Add the diluted this compound or control to the wells of the 96-well plate.

  • Add the purified phosphatase to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Initiate the phosphatase reaction by adding the substrate to each well.

  • Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

  • Stop the reaction (e.g., by adding a stop solution if using a colorimetric substrate like pNPP).

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis PLMA_dilution Prepare this compound serial dilutions add_inhibitor Add inhibitor/ control to wells PLMA_dilution->add_inhibitor enzyme_prep Prepare purified phosphatase solution add_enzyme Add phosphatase to wells enzyme_prep->add_enzyme add_inhibitor->add_enzyme incubate_inhibitor Incubate add_enzyme->incubate_inhibitor add_substrate Add substrate (start reaction) incubate_inhibitor->add_substrate incubate_reaction Incubate at 30°C add_substrate->incubate_reaction stop_reaction Stop reaction incubate_reaction->stop_reaction read_plate Measure absorbance/ fluorescence stop_reaction->read_plate calculate_ic50 Calculate % inhibition and IC50 read_plate->calculate_ic50 cetsa_workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cell_treatment Treat cells with This compound harvest_cells Harvest and wash cells cell_treatment->harvest_cells aliquot Aliquot cells harvest_cells->aliquot heat_shock Heat at various temperatures aliquot->heat_shock lysis Lyse cells heat_shock->lysis centrifugation Centrifuge to separate fractions lysis->centrifugation western_blot Analyze soluble PP2A by Western Blot centrifugation->western_blot analyze_shift Analyze thermal shift western_blot->analyze_shift proteomics_workflow cell_treatment Cell treatment with This compound lysis_extraction Cell lysis and protein extraction cell_treatment->lysis_extraction digestion Protein digestion lysis_extraction->digestion labeling Peptide labeling (optional) digestion->labeling lcms LC-MS/MS analysis labeling->lcms data_analysis Data analysis and quantification lcms->data_analysis off_target_id Identification of potential off-targets data_analysis->off_target_id signaling_pathway PLMA This compound PP2A PP2A PLMA->PP2A inhibition Substrate_P Phosphorylated Substrate Substrate Substrate Substrate_P->Substrate dephosphorylation Downstream Downstream Signaling Substrate_P->Downstream Kinase Kinase Kinase->Substrate phosphorylation

References

Technical Support Center: Phoslactomycin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phoslactomycin A. The information is presented in a question-and-answer format to directly address common issues related to compound purity and experimental variability.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. What could be the underlying cause?

Inconsistent results with this compound are often linked to its purity and stability. Phoslactomycin B (PLM-B), a close structural analog, is known to be unstable under various pH and temperature conditions, and this compound is expected to behave similarly. Degradation of the compound can lead to a lower effective concentration of the active molecule, resulting in variable experimental outcomes.

Key factors affecting stability include:

  • pH of solutions: PLM-B exhibits a U-shaped pH-stability profile, with optimal stability at pH 6.63.[1] It is susceptible to acid-catalyzed dehydration and base-catalyzed hydrolysis of its lactone ring.[1]

  • Storage and Handling: Improper storage of stock solutions (e.g., at inappropriate temperatures or in solutions with suboptimal pH) can lead to degradation over time.

  • Experimental Conditions: The pH of your cell culture media or assay buffer can influence the stability of this compound during the course of an experiment.

Q2: What are the common impurities found in this compound samples?

Common impurities can arise from both the fermentation/synthesis process and subsequent degradation during storage and handling.

  • Degradation Products:

    • Hydrolysis Products: Under basic conditions, the α,β-unsaturated lactone ring can be hydrolyzed.[1]

    • Dehydration Products: Under acidic conditions, dehydration can occur, leading to the formation of derivatives with additional double bonds.[1]

    • Dephosphorylated Derivatives: The phosphate group can be lost, resulting in dephosphorylated analogs like lactomycins.[2]

  • Related Analogs: The fermentation process used to produce Phoslactomycins often yields a mixture of related analogs (e.g., Phoslactomycin B, C, etc.).[3] If the purification process is not sufficiently robust, these analogs may be present as impurities.

Q3: How does the presence of impurities affect the biological activity of this compound?

Q4: What are the recommended storage and handling conditions for this compound?

To minimize degradation, it is crucial to handle and store this compound properly.

  • Solid Compound: Store as a solid at -20°C or below, protected from light and moisture.

  • Stock Solutions:

    • Prepare stock solutions in a buffer with a pH close to 6.6, where Phoslactomycin B has shown maximum stability.[1]

    • Use a high-quality, anhydrous solvent like DMSO for initial solubilization.

    • Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store stock solutions at -80°C.

    • Before use, thaw the aliquot and dilute it in the appropriate experimental buffer immediately prior to the experiment.

Troubleshooting Guides

Issue 1: Reduced or No Activity of this compound in a Biological Assay

If you observe lower than expected or no activity of this compound in your experiments, consider the following troubleshooting steps:

Troubleshooting Workflow

G start Start: Reduced or No Activity Observed check_purity Assess Purity of this compound (See Protocol 1: HPLC Analysis) start->check_purity is_pure Is Purity >95%? check_purity->is_pure check_storage Review Storage and Handling Procedures is_pure->check_storage Yes purify Purify this compound or Obtain a New Batch is_pure->purify No improper_storage Were stock solutions stored correctly? (pH, temp, freeze-thaw) check_storage->improper_storage prepare_new Prepare Fresh Stock Solution from Solid Compound improper_storage->prepare_new No check_assay Troubleshoot Biological Assay (e.g., cell viability, reagent integrity) improper_storage->check_assay Yes re_run_exp Re-run Experiment prepare_new->re_run_exp re_run_exp->check_assay Issue Persists purify->prepare_new

Caption: Troubleshooting workflow for reduced this compound activity.

Quantitative Data Summary

The stability of Phoslactomycin B is highly dependent on pH. The following table summarizes the degradation rate constants at different pH values.

pHTemperature (°C)k_obs (h⁻¹)Half-life (h)
230~0.45~1.5
6.6330MinimalMost Stable
1030~0.45~1.5

Data extrapolated from the pH-stability profile of Phoslactomycin B.[1]

Issue 2: Appearance of Unexpected Peaks in HPLC Analysis of this compound

If you observe additional peaks in your HPLC chromatogram when analyzing your this compound sample, it is likely due to the presence of impurities.

Troubleshooting Steps:

  • Identify the Source of Impurities:

    • Degradation: Compare the chromatogram of a freshly prepared solution with an older one. An increase in the area of new peaks over time suggests degradation.

    • Initial Purity: If the peaks are present in a freshly opened vial, they are likely impurities from the synthesis and purification process.

  • Characterize the Impurities: If possible, use HPLC-MS and NMR to identify the chemical structure of the impurity peaks. The molecular weights and fragmentation patterns can help distinguish between hydrolysis products, dehydration products, or other related Phoslactomycin analogs.

  • Optimize Storage and Handling: If degradation is suspected, review and optimize your storage and handling procedures as outlined in the FAQs.

  • Purification: If the initial purity is low, consider purifying the this compound sample using preparative HPLC.

Signaling Pathway

This compound is a potent inhibitor of Protein Phosphatase 2A (PP2A).[4] PP2A is a key serine/threonine phosphatase that regulates numerous signaling pathways, including the PI3K/Akt pathway, which is critical for cell survival and proliferation. Inhibition of PP2A by this compound leads to hyperphosphorylation and activation of Akt.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits PDK1 PDK1 PDK1->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt Activation downstream Downstream Effects (Cell Survival, Proliferation) pAkt->downstream PP2A PP2A pAkt->PP2A Dephosphorylates PhoslactomycinA This compound PhoslactomycinA->PP2A Inhibits

Caption: this compound inhibits PP2A, leading to increased Akt signaling.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by HPLC

This protocol provides a general method for assessing the purity of this compound. It may need to be optimized for your specific HPLC system and column.

Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_solution Prepare 1 mg/mL this compound solution in mobile phase A filter_sample Filter through 0.22 µm syringe filter prep_solution->filter_sample inject_sample Inject 10 µL onto C18 column filter_sample->inject_sample run_gradient Run gradient elution inject_sample->run_gradient detect Detect at 220 nm run_gradient->detect integrate_peaks Integrate all peaks in the chromatogram detect->integrate_peaks calculate_purity Calculate purity as: (Area of Main Peak / Total Area of All Peaks) x 100 integrate_peaks->calculate_purity

Caption: Workflow for HPLC-based purity assessment of this compound.

Methodology

  • Materials:

    • This compound sample

    • HPLC-grade acetonitrile (ACN)

    • HPLC-grade water

    • Trifluoroacetic acid (TFA)

    • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

    • HPLC system with UV detector

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in Mobile Phase A to a final concentration of 1 mg/mL.

    • Filter the sample solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 220 nm

    • Gradient:

      • 0-20 min: 10% to 90% B

      • 20-25 min: 90% B

      • 25-26 min: 90% to 10% B

      • 26-30 min: 10% B (equilibration)

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of this compound using the area normalization method:

      • Purity (%) = (Area of the this compound peak / Total area of all peaks) x 100

Protocol 2: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

    • Store the aliquots at -80°C.

References

Validation & Comparative

A Comparative Guide to Phoslactomycin A and Okadaic Acid: Potent Serine/Threonine Phosphatase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of Phoslactomycin A and Okadaic Acid, two widely utilized inhibitors of serine/threonine protein phosphatases. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate tool for their specific experimental needs.

At a Glance: Key Differences

FeatureThis compoundOkadaic Acid
Primary Target Protein Phosphatase 2A (PP2A)Protein Phosphatase 2A (PP2A)
Potency (IC50 for PP2A) Micromolar (µM) rangeSub-nanomolar to nanomolar (nM) range
Mechanism of Action Covalent binding to Cysteine-269 of the PP2A catalytic subunitNon-covalent binding to the catalytic subunit
Selectivity Selective for PP2A over PP1Highly selective for PP2A over PP1
Cellular Effects Induces actin filament depolymerization, cell cycle arrestPotent inducer of apoptosis, modulates MAPK and JAK/STAT signaling, affects cell cycle progression

Data Presentation: Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and Okadaic Acid against key serine/threonine protein phosphatases. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

InhibitorTarget PhosphataseReported IC50 Values
This compound Protein Phosphatase 2A (PP2A)4.7 µM
Protein Phosphatase 1 (PP1)Higher than PP2A (less potent)
Okadaic Acid Protein Phosphatase 2A (PP2A)0.07 nM - 1 nM[1]
Protein Phosphatase 1 (PP1)3.4 nM - 20 nM[1]

Note: The IC50 values for Okadaic Acid are consistently in the nanomolar or even sub-nanomolar range, indicating significantly higher potency compared to the micromolar values reported for this compound.

Mechanism of Action: A Tale of Two Binding Sites

While both compounds target the catalytic subunit of PP2A, their mechanisms of inhibition are distinct.

This compound acts as a selective inhibitor of Protein Phosphatase 2A (PP2A)[2]. Its mechanism involves direct binding to the catalytic subunit of PP2A (PP2Ac)[2]. Specifically, the binding site has been identified as the Cysteine-269 residue of PP2Ac, and this interaction is crucial for its potent inhibitory activity[2]. This unique covalent binding mechanism sets it apart from many other PP2A inhibitors.

Okadaic Acid is a potent and selective inhibitor of protein phosphatases, primarily targeting PP2A and, to a lesser extent, PP1[1]. Unlike this compound, Okadaic Acid is a non-covalent inhibitor that binds to the catalytic subunit of these phosphatases, effectively blocking their enzymatic activity[1]. Its high affinity for PP2A makes it a powerful tool for studying cellular processes regulated by this key phosphatase[1].

cluster_PLMA This compound cluster_OA Okadaic Acid PLMA This compound Cys269 Cysteine-269 PLMA->Cys269 Covalent Binding PP2Ac_PLMA PP2A Catalytic Subunit Inhibition_PLMA Inhibition_PLMA PP2Ac_PLMA->Inhibition_PLMA Inhibition of Dephosphorylation OA Okadaic Acid CatalyticSite Catalytic Site OA->CatalyticSite Non-covalent Binding PP2Ac_OA PP2A Catalytic Subunit Inhibition_OA Inhibition_OA PP2Ac_OA->Inhibition_OA Inhibition of Dephosphorylation

Figure 1. Mechanisms of PP2A Inhibition.

Impact on Cellular Signaling and Phenotypes

The inhibition of protein phosphatases by this compound and Okadaic Acid leads to a hyperphosphorylated state of numerous cellular proteins, thereby impacting a multitude of signaling pathways and cellular processes.

This compound

The primary reported cellular effect of this compound is the disruption of the actin cytoskeleton. Treatment of cells with this compound induces depolymerization of actin filaments[3]. This effect is believed to be an indirect consequence of PP2A inhibition, suggesting that PP2A is involved in regulating the organization of the actin cytoskeleton[3]. Phoslactomycins have also been noted to cause cell cycle arrest.

Okadaic Acid

Okadaic Acid exerts a broad and potent range of effects on cellular signaling and function.

  • MAPK Pathway: Okadaic Acid is a known activator of the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38 MAPK[1][4]. This activation is a direct consequence of the inhibition of phosphatases that normally dephosphorylate and inactivate components of this cascade[4]. The sustained activation of MAPK pathways can lead to various cellular outcomes, including apoptosis[1].

  • Apoptosis: Okadaic Acid is a potent inducer of apoptosis in a variety of cell types[3][5][6]. The apoptotic signaling cascade initiated by Okadaic Acid can be mediated through the generation of reactive oxygen species (ROS) and the activation of caspases[1]. The activation of the JNK and p38 MAPK pathways is also a significant contributor to Okadaic Acid-induced apoptosis[1].

  • Cell Cycle: Okadaic Acid can significantly impact cell cycle progression. Depending on the cell type and concentration, it can cause arrest at different phases of the cell cycle, including G1 and G2/M[5]. In some neuronal cells, Okadaic Acid can force differentiated cells to re-enter the mitotic cycle, leading to an abortive mitosis and subsequent apoptosis[5].

cluster_inhibitors cluster_targets cluster_pathways Downstream Effects PLMA This compound PP2A PP2A Inhibition PLMA->PP2A OA Okadaic Acid OA->PP2A Actin Actin Depolymerization PP2A->Actin This compound MAPK MAPK Pathway Activation (ERK, JNK, p38) PP2A->MAPK Okadaic Acid CellCycle Cell Cycle Arrest PP2A->CellCycle Both Apoptosis Apoptosis MAPK->Apoptosis Okadaic Acid

Figure 2. Cellular Consequences of PP2A Inhibition.

Experimental Protocols

In Vitro Protein Phosphatase Inhibition Assay (Colorimetric)

This protocol describes a general method for determining the in vitro inhibitory activity of compounds like this compound and Okadaic Acid using the colorimetric substrate p-nitrophenyl phosphate (pNPP).

Materials:

  • Purified protein phosphatase (e.g., recombinant PP1 or PP2A)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 0.1 mM EDTA)

  • p-Nitrophenyl phosphate (pNPP) substrate solution (e.g., 10 mM in Assay Buffer)

  • Inhibitor stock solutions (this compound and Okadaic Acid) of known concentrations

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Stop Solution (e.g., 1 M NaOH)

Procedure:

  • Prepare serial dilutions of the inhibitors (this compound and Okadaic Acid) in the Assay Buffer.

  • In a 96-well plate, add a fixed amount of the purified protein phosphatase to each well.

  • Add the different concentrations of the inhibitors to the respective wells. Include a control well with no inhibitor.

  • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at room temperature to allow for binding.

  • Initiate the phosphatase reaction by adding the pNPP substrate solution to each well.

  • Incubate the plate at a constant temperature (e.g., 30°C or 37°C) for a specific time, ensuring the reaction remains in the linear range.

  • Stop the reaction by adding the Stop Solution to each well. The development of a yellow color indicates the production of p-nitrophenol.

  • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Start Prepare Reagents AddEnzyme Add Purified Phosphatase to 96-well Plate Start->AddEnzyme AddInhibitor Add Serial Dilutions of Inhibitor AddEnzyme->AddInhibitor PreIncubate Pre-incubate AddInhibitor->PreIncubate AddSubstrate Add pNPP Substrate PreIncubate->AddSubstrate Incubate Incubate at Constant Temperature AddSubstrate->Incubate StopReaction Add Stop Solution Incubate->StopReaction ReadAbsorbance Measure Absorbance at 405 nm StopReaction->ReadAbsorbance Calculate Calculate % Inhibition and Determine IC50 ReadAbsorbance->Calculate End End Calculate->End

Figure 3. Workflow for In Vitro Phosphatase Inhibition Assay.
Analysis of Cellular Protein Phosphorylation by Western Blot

This protocol provides a general workflow for assessing the effects of this compound and Okadaic Acid on the phosphorylation status of specific proteins within a cellular context.

Materials:

  • Cell culture reagents

  • This compound and Okadaic Acid

  • Lysis buffer containing phosphatase and protease inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies specific for the phosphorylated and total forms of the protein of interest

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with various concentrations of this compound or Okadaic Acid for the desired time points. Include an untreated control.

  • After treatment, wash the cells with ice-cold PBS and lyse them using a lysis buffer supplemented with phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Determine the protein concentration of the cell lysates using a standard protein assay.

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

  • Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with a primary antibody against the total (phosphorylated and unphosphorylated) form of the target protein, or run a parallel gel and blot for the total protein.

  • Quantify the band intensities to determine the relative change in protein phosphorylation upon inhibitor treatment.

Conclusion

This compound and Okadaic Acid are both valuable tools for studying the roles of serine/threonine phosphatases, particularly PP2A. However, their distinct potencies and mechanisms of action make them suitable for different experimental applications. Okadaic Acid, with its exceptionally high potency, is ideal for achieving near-complete inhibition of PP2A at very low concentrations, making it a powerful tool for elucidating signaling pathways sensitive to this phosphatase. This compound, while less potent, offers a different mechanism of action that can be exploited for specific research questions, particularly those investigating the role of the Cysteine-269 residue in PP2A function. The choice between these two inhibitors should be guided by the specific experimental goals, the desired level and duration of phosphatase inhibition, and the cellular system under investigation.

References

Phoslactomycin A: A Comparative Analysis of its Specificity for PP2A versus PP1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory specificity of Phoslactomycin A (PLMA) for Protein Phosphatase 2A (PP2A) versus Protein Phosphatase 1 (PP1). The information presented herein is compiled from peer-reviewed scientific literature to aid in the evaluation of PLMA as a selective tool for studying cellular signaling pathways.

Executive Summary

This compound is a potent and selective inhibitor of the serine/threonine protein phosphatase 2A (PP2A).[1] Experimental evidence consistently demonstrates that phoslactomycins, including this compound and its analogs like Phoslactomycin F, exhibit significantly greater inhibitory activity against PP2A compared to PP1. This selectivity is attributed to the direct binding of the phoslactomycin molecule to a specific residue, Cysteine-269, within the catalytic subunit of PP2A (PP2Ac).[1] This specific interaction underscores its utility as a tool for dissecting PP2A-mediated cellular processes.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the available quantitative data on the inhibitory potency of Phoslactomycin F, a closely related analog of this compound, against PP2A and PP1.

CompoundTarget PhosphataseIC50 ValueSelectivity (PP1/PP2A)Reference
Phoslactomycin FProtein Phosphatase 2A (PP2A)4.7 µM>1Yan et al., 1999
Phoslactomycin FProtein Phosphatase 1 (PP1)Significantly higher than for PP2AYan et al., 1999

Note: While the precise IC50 value for PP1 was not specified in the cited abstract, the study explicitly states that Phoslactomycin F inhibits PP2A at "lower concentrations" than PP1, indicating a clear selectivity for PP2A.

Experimental Protocols

A common method to determine the inhibitory potency (IC50) of a compound against a phosphatase is through an in vitro colorimetric assay. The following is a representative protocol based on the use of p-nitrophenyl phosphate (pNPP) as a substrate.

In Vitro Phosphatase Inhibition Assay (p-Nitrophenyl Phosphate-Based)

Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of purified PP1 and PP2A.

Materials:

  • Purified recombinant human PP1 and PP2A catalytic subunits

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1 mM CaCl2, 1 mM MnCl2, 0.1 mg/mL BSA)

  • p-Nitrophenyl phosphate (pNPP) substrate solution (e.g., 10 mM in Assay Buffer)

  • Stop Solution (e.g., 1 M NaOH)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Enzyme Preparation: Dilute the purified PP1 and PP2A enzymes to a working concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound in Assay Buffer. The final concentrations should span a range that is expected to encompass the IC50 value. Include a vehicle control (solvent only).

  • Assay Setup:

    • To each well of a 96-well plate, add a fixed volume of the diluted enzyme (PP1 or PP2A).

    • Add the corresponding dilution of this compound or vehicle control to each well.

    • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C) to allow for binding.

  • Reaction Initiation: Start the enzymatic reaction by adding a fixed volume of the pNPP substrate solution to each well.

  • Incubation: Incubate the plate at the controlled temperature for a specific duration (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination: Stop the reaction by adding a fixed volume of Stop Solution to each well. The addition of NaOH will also induce a yellow color in the product, p-nitrophenol.

  • Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (no enzyme) from all other readings.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

Signaling Pathways and Experimental Workflow

The following diagrams illustrate key signaling pathways regulated by PP2A and PP1, providing context for the application of this compound in research. An experimental workflow for determining phosphatase inhibition is also provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme Purified PP1 or PP2A Mix Pre-incubate Enzyme + Inhibitor Enzyme->Mix Inhibitor This compound Dilutions Inhibitor->Mix Substrate pNPP Substrate React Add Substrate (Start Reaction) Substrate->React Mix->React Stop Add Stop Solution (Terminate Reaction) React->Stop Read Measure Absorbance (405 nm) Stop->Read Calculate Calculate % Inhibition Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Plot->IC50

Experimental workflow for IC50 determination.

PP2A_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Growth Factor Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PP2A PP2A PP2A->Raf PP2A->MEK

PP2A negatively regulates the MAPK/ERK pathway.

PP1_pathway cluster_regulation Hormonal Control cluster_cytoplasm Cytoplasm Insulin Insulin PP1 PP1 Insulin->PP1 Activates GlycogenSynthase_b Glycogen Synthase b (inactive) GlycogenSynthase_a Glycogen Synthase a (active) Glycogen Glycogen GlycogenSynthase_a->Glycogen Synthesizes PP1->GlycogenSynthase_b Dephosphorylates

References

Unraveling the Structure-Activity Relationship of Phoslactomycin Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structure-activity relationship (SAR) of Phoslactomycin (PLM) analogs reveals critical insights for drug development professionals. These natural products, known for their potent and selective inhibition of protein phosphatase 2A (PP2A), a key regulator of cellular processes, exhibit a range of biological activities including antifungal, antibacterial, and antitumor effects. This guide provides a comparative analysis of PLM analogs, supported by experimental data, to inform the design of novel therapeutics.

Phoslactomycins are a class of polyketide natural products characterized by an α,β-unsaturated δ-lactone, a phosphate ester, a conjugated diene, and a cyclohexane ring. Variations in the substituents on the cyclohexane ring give rise to a family of analogs, each with potentially distinct biological activities. Understanding the relationship between these structural modifications and their inhibitory effect on PP2A is paramount for optimizing their therapeutic potential.

Comparative Analysis of Inhibitory Activity

The primary mechanism of action for Phoslactomycins is the inhibition of the serine/threonine protein phosphatase 2A. This inhibition is crucial as PP2A is implicated in a multitude of cellular signaling pathways, and its dysregulation is linked to various diseases, including cancer.

While comprehensive side-by-side IC50 data for a full range of Phoslactomycin analogs is limited in publicly available literature, a key study has established a benchmark for their activity. Research has shown that Phoslactomycins, as a class, inhibit protein phosphatase 2A at lower concentrations than protein phosphatase 1 (PP1), with a reported IC50 value of 4.7 µM for PP2A[1]. This selectivity for PP2A over PP1 is a desirable characteristic for targeted drug development.

The structural diversity among Phoslactomycin analogs, such as PLM-A, B, C, D, E, F, H, and I, primarily stems from different substituents on the cyclohexane ring[2][3]. For instance, Phoslactomycin H features a rare N,N-dimethylamine substitution[3]. The precise impact of these individual structural modifications on the degree of PP2A inhibition requires further quantitative analysis through dedicated comparative studies.

Analog ClassTarget EnzymeIC50 (µM)Key Structural Features
Phoslactomycins (general)Protein Phosphatase 2A4.7[1]α,β-unsaturated δ-lactone, phosphate ester, conjugated diene, substituted cyclohexane ring
Phoslactomycins (general)Protein Phosphatase 1> 4.7[1]

Table 1: Inhibitory concentration of Phoslactomycin analogs against protein phosphatases. This table summarizes the available quantitative data on the inhibitory activity of Phoslactomycins.

Experimental Protocols

To facilitate further research and validation of the structure-activity relationships of Phoslactomycin analogs, detailed experimental protocols for key assays are provided below.

In Vitro Protein Phosphatase 2A (PP2A) Inhibition Assay (Colorimetric)

This assay is a common method to determine the inhibitory activity of compounds against PP2A.

Materials:

  • Purified Protein Phosphatase 2A (catalytic subunit)

  • p-Nitrophenyl phosphate (pNPP) substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 0.1 mM EDTA)

  • Phoslactomycin analogs (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the Phoslactomycin analogs in the assay buffer.

  • In a 96-well plate, add a fixed amount of purified PP2A enzyme to each well.

  • Add the diluted Phoslactomycin analogs to the respective wells and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor-enzyme binding.

  • Initiate the phosphatase reaction by adding a solution of pNPP to each well.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

  • Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each analog concentration and determine the IC50 value by plotting the inhibition percentage against the log of the inhibitor concentration.

Signaling Pathway and Visualization

Phoslactomycin F (PLM-F) has been shown to induce depolymerization of actin filaments in cells[1]. This effect is believed to be an indirect consequence of PP2A inhibition. PP2A is known to dephosphorylate and thereby regulate the activity of several proteins involved in actin dynamics, most notably cofilin. By inhibiting PP2A, PLM-F leads to the hyperphosphorylation and inactivation of cofilin, a key actin-depolymerizing factor. This inactivation prevents the breakdown of actin filaments, ultimately leading to their stabilization and accumulation, which paradoxically can manifest as a disruption of the normal dynamic actin cytoskeleton, sometimes described as depolymerization of the dynamic structures.

Below is a diagram illustrating the proposed signaling pathway for Phoslactomycin-induced actin cytoskeleton disruption.

Phoslactomycin_Actin_Pathway cluster_regulation Regulation of Actin Dynamics PLM Phoslactomycin Analogs PP2A Protein Phosphatase 2A (PP2A) PLM->PP2A Cofilin Cofilin (Active) PP2A->Cofilin Dephosphorylation (Activation) Cofilin_P Phosphorylated Cofilin (Inactive) Actin_Depolymerization Actin Filament Depolymerization Disrupted Cofilin->Actin_Depolymerization Promotes

Proposed signaling pathway of Phoslactomycin-induced actin disruption.

This guide provides a foundational understanding of the structure-activity relationship of Phoslactomycin analogs. Further research involving the synthesis and systematic biological evaluation of a broader range of these compounds is necessary to fully elucidate the specific contributions of different structural motifs to their potent and selective inhibition of PP2A and their potential as therapeutic agents.

References

Validating Phoslactomycin A Activity with siRNA Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Phoslactomycin A (PLM A), a potent and selective inhibitor of Protein Phosphatase 2A (PP2A), with siRNA-mediated knockdown of the PP2A catalytic subunit (PPP2CA). This information is crucial for researchers seeking to validate the on-target effects of PLM A and understand its mechanism of action in various cellular contexts.

Unveiling the Target: this compound and Protein Phosphatase 2A

This compound is a natural product that has garnered significant interest for its antitumor, antifungal, and antibacterial properties.[1] Mechanistic studies have revealed that PLM A exerts its biological effects by directly binding to and inhibiting the catalytic subunit of Protein Phosphatase 2A (PP2A).[2] Specifically, it targets the Cys-269 residue of the PP2A catalytic subunit (PP2Ac), leading to its inactivation.[2]

PP2A is a major serine/threonine phosphatase that plays a critical role in regulating a multitude of cellular processes, including cell cycle progression, signal transduction, and apoptosis. Its diverse functions are achieved through the formation of various holoenzymes, each with specific regulatory subunits that dictate substrate specificity and subcellular localization. Given its central role in cellular signaling, PP2A has emerged as a promising therapeutic target in various diseases, including cancer.

The Gold Standard for Target Validation: siRNA Knockdown

Small interfering RNA (siRNA) has become an indispensable tool for validating the targets of small molecule inhibitors. By specifically silencing the expression of a target protein, researchers can phenocopy the effects of a drug that inhibits that same protein. This approach provides strong evidence that the observed biological effects of the compound are indeed mediated by its intended target, minimizing the possibility of off-target effects.

This guide will now delve into a comparative analysis of the effects of PLM A and siRNA-mediated knockdown of PPP2CA, the gene encoding the catalytic subunit of PP2A.

Data Presentation: Comparing the Impact of this compound and PPP2CA siRNA

To provide a clear and objective comparison, the following tables summarize the quantitative effects of this compound and PPP2CA siRNA on cancer cell viability. While direct side-by-side data in the same cell line from a single study is limited in the public domain, this compilation of data from various sources offers valuable insights.

Table 1: this compound IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical Cancer~10-50[3]
HTB-26Breast Cancer~10-50[3]
PC-3Pancreatic Cancer~10-50[3]
HepG2Hepatocellular Carcinoma~10-50[3]
A375Melanoma~9.7-44.6[4]
WM115Melanoma~9.7-44.6[4]

Table 2: Effects of PPP2CA siRNA Knockdown on Cancer Cell Viability

Cell LineCancer TypesiRNA TreatmentEffect on Cell ViabilityReference
Neuroblastoma Cell LinesNeuroblastomaI2PP2A and CIP2A siRNA (Dual)Significantly decreased[5]
A549Lung CancerPP2A siRNAIncreased apoptosis[6]
SK-N-ASNeuroblastomaCIP2A siRNASignificantly decreased[5]
SK-N-BE(2)NeuroblastomaCIP2A siRNASignificantly decreased[5]

Note: Direct comparison of IC50 values with percentage of viability decrease from siRNA experiments should be interpreted with caution due to differences in experimental setups, cell lines, and methodologies. However, the collective data strongly suggests that both chemical inhibition of PP2A with PLM A and genetic knockdown of its catalytic subunit lead to a reduction in cancer cell viability.

Experimental Protocols: A Step-by-Step Guide to Target Validation

To facilitate the replication of these findings, detailed experimental protocols for key validation experiments are provided below.

siRNA Transfection Protocol

This protocol outlines the general steps for transiently knocking down PPP2CA expression in a cancer cell line.

  • Cell Seeding: Plate cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA Preparation:

    • Dilute the PPP2CA-specific siRNA and a non-targeting control siRNA in serum-free medium.

    • In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

  • Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-lipid complexes to the cells in the 6-well plate.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically for each cell line and downstream application.

  • Validation of Knockdown: Harvest the cells and assess the knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western Blot) levels.

Western Blot Protocol

This protocol describes the detection of protein levels to confirm PPP2CA knockdown and to assess the phosphorylation status of downstream targets.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-PPP2CA, anti-phospho-ERK, anti-total-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been created using the Graphviz DOT language.

PhoslactomycinA_Mechanism PLM_A This compound PP2Ac PP2A Catalytic Subunit (PP2Ac) (Cys-269) PLM_A->PP2Ac Binds to Cys-269 PP2A_inactive Inactive PP2A PP2Ac->PP2A_inactive Inhibition

This compound directly inhibits the PP2A catalytic subunit.

siRNA_Validation_Workflow cluster_treatment Treatment cluster_analysis Analysis cluster_outcome Expected Outcome PLM_A This compound Treatment Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) PLM_A->Cell_Viability Western_Blot Western Blot (p-ERK, total ERK, PP2A) PLM_A->Western_Blot siRNA PPP2CA siRNA Transfection siRNA->Cell_Viability siRNA->Western_Blot Phenocopy Phenotypic Correlation Cell_Viability->Phenocopy Western_Blot->Phenocopy

Experimental workflow for validating this compound's on-target activity.
The MAPK/ERK Signaling Pathway: A Key Target of PP2A

The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the ERK pathway, is a central signaling route that governs cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. PP2A acts as a crucial negative regulator of the MAPK/ERK pathway by dephosphorylating and inactivating key kinases within the cascade, including Raf and MEK.[3][7][8][9][10][11]

Inhibition of PP2A by this compound or its knockdown via siRNA is expected to lead to the hyperphosphorylation and sustained activation of the MAPK/ERK pathway, thereby promoting uncontrolled cell proliferation.

MAPK_Pathway cluster_input Upstream Signals cluster_cascade MAPK Cascade cluster_output Cellular Response cluster_regulation PP2A Regulation Growth_Factors Growth Factors Ras Ras Growth_Factors->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PP2A PP2A PP2A->Raf Dephosphorylates PP2A->MEK Dephosphorylates PLM_A This compound PLM_A->PP2A siRNA PPP2CA siRNA siRNA->PP2A

PP2A negatively regulates the MAPK/ERK signaling pathway.

Conclusion

This guide provides a framework for validating the on-target activity of this compound through a comparative approach with siRNA-mediated knockdown of its target, PP2A. The presented data, protocols, and pathway diagrams serve as a valuable resource for researchers in the field of drug discovery and development. By employing these methodologies, scientists can confidently establish the mechanism of action of PLM A and other PP2A inhibitors, paving the way for their potential therapeutic applications.

References

A Comparative Guide to Phoslactomycin A and Other Ser/Thr Phosphatase Inhibitors: A Focus on Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the off-target effects of Phoslactomycin A (PLMA), a potent inhibitor of Protein Phosphatase 2A (PP2A), with other commonly used Ser/Thr phosphatase inhibitors. Understanding the selectivity profile of these molecules is critical for the accurate interpretation of experimental results and for the development of therapeutic agents with minimal off-target liabilities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the primary signaling pathway affected by these inhibitors.

Quantitative Comparison of Inhibitor Selectivity

The inhibitory potency of this compound and its alternatives against a panel of protein phosphatases is a key determinant of their utility as research tools and therapeutic candidates. The following table summarizes the half-maximal inhibitory concentrations (IC50) for these compounds against several key serine/threonine phosphatases. Lower IC50 values indicate higher potency.

InhibitorPP1 (nM)PP2A (nM)PP2B (Calcineurin)PP4 (nM)PP5 (nM)
This compound >10,00030N/AN/AN/A
Fostriecin 131,0003.2No apparent effect3>100,000
Okadaic Acid 15-500.1-0.3High concentrations required0.13.5
Calyculin A ~20.5-1.0N/APotent inhibitorPotent inhibitor

Experimental Protocols

The determination of inhibitor selectivity is paramount for the validation of these molecules. A standard method for assessing the inhibitory activity of compounds against protein phosphatases is the in vitro phosphatase assay.

In Vitro Phosphatase Inhibition Assay

This assay measures the ability of a compound to inhibit the dephosphorylation of a substrate by a specific phosphatase enzyme.

1. Reagents and Materials:

  • Purified recombinant protein phosphatases (PP1, PP2A, PP2B, PP4, PP5, etc.)

  • Phosphatase-specific substrate (e.g., p-nitrophenyl phosphate (pNPP) for a colorimetric assay, or a fluorescently labeled phosphopeptide)

  • Assay buffer (specific to the phosphatase being tested, typically containing buffers, salts, and reducing agents)

  • Test compound (this compound or alternatives) at various concentrations

  • 96-well microplates

  • Microplate reader (for absorbance or fluorescence detection)

2. Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the purified phosphatase enzyme to each well.

  • Add the different concentrations of the test compound to the wells. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 30°C or 37°C) to allow for binding.

  • Initiate the phosphatase reaction by adding the substrate to each well.

  • Incubate the reaction for a specific time, ensuring the reaction is in the linear range.

  • Stop the reaction (e.g., by adding a stop solution).

  • Measure the product formation using a microplate reader. The method of detection will depend on the substrate used (e.g., absorbance at 405 nm for pNPP, or fluorescence at the appropriate excitation/emission wavelengths).

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway Analysis: The Role of PP2A

Protein Phosphatase 2A is a crucial regulator of numerous signaling pathways that control cell growth, proliferation, and apoptosis. This compound, by selectively inhibiting PP2A, can significantly impact these pathways. The diagram below illustrates a simplified representation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, a key pathway regulated by PP2A.

PP2A_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates (Activates) ERK ERK MEK->ERK Phosphorylates (Activates) Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Phosphorylates (Activates) PP2A PP2A PP2A->Raf Dephosphorylates (Inhibits) PP2A->MEK Dephosphorylates (Inhibits) Phoslactomycin_A This compound Phoslactomycin_A->PP2A Inhibits Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression Regulates

Caption: PP2A negatively regulates the MAPK pathway.

Experimental Workflow for Assessing Off-Target Effects

A systematic approach is required to characterize the off-target profile of a compound like this compound. The following workflow outlines the key experimental stages.

Off_Target_Workflow Compound This compound Primary_Assay Primary Target Assay (PP2A Inhibition) Compound->Primary_Assay Selectivity_Panel Phosphatase Selectivity Panel (PP1, PP2B, PP4, PP5, etc.) Primary_Assay->Selectivity_Panel Kinase_Panel Kinase Screening Panel (e.g., 400+ kinases) Primary_Assay->Kinase_Panel Cellular_Assay Cell-Based Assays (e.g., Western Blot for pathway modulation, Cell viability) Selectivity_Panel->Cellular_Assay Data_Analysis Data Analysis and Selectivity Profiling Selectivity_Panel->Data_Analysis Kinase_Panel->Cellular_Assay Kinase_Panel->Data_Analysis Cellular_Assay->Data_Analysis

Caption: Workflow for off-target effect analysis.

Discussion of Off-Target Effects and Selectivity

This compound is reported to be a potent and selective inhibitor of PP2A.[1] The available data, although not exhaustive across a wide panel of phosphatases in a single study, suggests high selectivity. The inhibitory mechanism involves direct binding to the Cys-269 residue of the PP2A catalytic subunit.[1] This specific interaction likely contributes to its selectivity. Further comprehensive profiling against a broad range of phosphatases and kinases is warranted to fully elucidate its off-target profile.

Fostriecin exhibits remarkable selectivity for PP2A and PP4 over PP1 and PP5, with a selectivity ratio of over 10,000-fold.[2] This makes it a valuable tool for distinguishing the functions of PP2A/PP4 from other phosphatases.

Okadaic Acid is a potent inhibitor of PP2A and PP4, but it also inhibits PP1 and PP5 at nanomolar concentrations.[3] This broader activity profile can make it challenging to attribute observed cellular effects solely to the inhibition of PP2A.

Calyculin A is a potent inhibitor of both PP1 and PP2A, with IC50 values in the low nanomolar range for both enzymes. Its lack of selectivity between these two major phosphatases limits its use in studies aimed at dissecting their individual roles.

References

Unveiling the Molecular Embrace: A Comparative Guide to the Phoslactomycin A Binding Site on PP2A

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers, scientists, and drug development professionals confirming the binding site of Phoslactomycin A on Protein Phosphatase 2A (PP2A) and comparing it with other prominent natural product inhibitors. This guide provides a comprehensive overview of binding affinities, specific interaction sites, and detailed experimental methodologies, supported by quantitative data and visual workflows.

Introduction

Protein Phosphatase 2A (PP2A) is a crucial serine/threonine phosphatase that plays a vital role in regulating a myriad of cellular processes. Its dysregulation is implicated in numerous diseases, making it a significant target for therapeutic intervention. A variety of natural products have been identified as potent inhibitors of PP2A, each with distinct mechanisms and binding characteristics. This guide focuses on this compound (PLMA), a selective inhibitor of PP2A, and provides a detailed comparison with other well-characterized PP2A inhibitors, namely Okadaic Acid, Microcystin-LR, Calyculin A, and Tautomycin. Understanding the precise molecular interactions of these compounds is paramount for the rational design of novel and specific PP2A-targeted therapies.

This compound: Pinpointing the Cysteine 269 Binding Site

Experimental evidence has unequivocally identified the binding site of this compound on the catalytic subunit of PP2A (PP2Ac). Through the use of a biotinylated analog of PLMA (bio-PLM), researchers have demonstrated a direct interaction with PP2Ac.[1][2][3] Subsequent site-directed mutagenesis studies have pinpointed Cysteine 269 (Cys-269) as the specific residue responsible for this interaction.[1][2] This covalent modification of Cys-269 is critical for the potent and selective inhibition of PP2A by PLMA.

Comparative Analysis of PP2A Inhibitors

While PLMA exhibits a unique interaction with Cys-269, other natural product inhibitors also target the catalytic subunit of PP2A, often in a competitive manner, suggesting an overlap in their binding regions. The following table summarizes the key binding characteristics and inhibitory potencies of these compounds.

InhibitorTarget SubunitBinding Site/Interacting ResiduesIC50/Ki for PP2A
This compound (PLMA) Catalytic (PP2Ac)Covalent binding to Cys-269 30 nM (IC50)[3]
Okadaic Acid Catalytic (PP2Ac)Binds to a surface pocket near the active site, above the two manganese ions.[4]0.1-0.3 nM (IC50), 30-32 pM (Ki)[5][6]
Microcystin-LR Catalytic (PP2Ac)Binds to a pocket at the active site. Interacting residues include Gln122, Ile123, His191, Trp200, L252, and C278 (van der Waals and covalent bonds).[7][8]0.04 nM (IC50)[9]
Calyculin A Catalytic (PP2Ac)The phosphate group, 13-hydroxyl, and the hydrophobic tetraene moiety are crucial for binding.[10][11]0.5-1.0 nM (IC50)[12][13]
Tautomycin Catalytic (PP2Ac)Shares a common binding site with Okadaic Acid.[14][15]0.4 nM (Kiapp)[14][15]

Experimental Protocols

The identification and characterization of the binding sites and inhibitory activities of these compounds rely on a combination of sophisticated biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.

Biotinylated Protein Pull-Down Assay

This technique is used to identify direct binding partners of a molecule of interest. In the context of PLMA, a biotinylated version of the molecule is used to "pull down" its interacting protein, PP2A, from a cell lysate.

Protocol:

  • Cell Treatment: Incubate cells (e.g., HT1080) with either biotin or biotinylated this compound (bio-PLM) for a specified time (e.g., 30 minutes).[3]

  • Cell Lysis: Harvest and lyse the cells to release cellular proteins.

  • Streptavidin Bead Incubation: Add streptavidin-coated beads to the cell lysates. The high affinity of biotin for streptavidin will cause the biotinylated PLMA, along with any bound proteins, to attach to the beads.

  • Washing: Wash the beads multiple times to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific for the PP2A catalytic subunit to confirm the interaction.[16][17]

In Vitro Phosphatase Activity Assay

This assay measures the enzymatic activity of PP2A and is used to determine the inhibitory potency (IC50 value) of compounds like PLMA and its alternatives. A common method utilizes the chromogenic substrate p-nitrophenylphosphate (pNPP).

Protocol:

  • Reaction Setup: In a 96-well plate, combine the purified PP2A enzyme with varying concentrations of the inhibitor (e.g., this compound).[18][19][20][21][22]

  • Substrate Addition: Add the substrate, p-nitrophenylphosphate (pNPP), to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Stopping the Reaction: Stop the reaction by adding a strong base (e.g., NaOH). This also enhances the color of the product.

  • Absorbance Measurement: Measure the absorbance of the yellow product, p-nitrophenol, at 405 nm using a microplate reader.

  • Data Analysis: Plot the percentage of PP2A activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Site-Directed Mutagenesis

This technique is used to alter specific amino acids in a protein to assess their importance in protein function or interaction with other molecules. To confirm the role of Cys-269 in PLMA binding, this residue can be mutated to another amino acid (e.g., Alanine).

Protocol:

  • Primer Design: Design primers containing the desired mutation (Cys to Ala at position 269) for the PP2A catalytic subunit gene.

  • PCR Amplification: Use the designed primers to amplify the entire plasmid containing the PP2A gene, thereby incorporating the mutation.[23][24]

  • Template Removal: Digest the parental, non-mutated plasmid DNA using the DpnI enzyme, which specifically targets methylated DNA (parental DNA) but not the newly synthesized, unmethylated mutated DNA.

  • Transformation: Transform the mutated plasmid into competent E. coli cells for propagation.

  • Sequence Verification: Isolate the plasmid DNA from the transformed bacteria and sequence the PP2A gene to confirm the presence of the desired mutation.

  • Functional Assays: Express the mutated PP2A protein and perform binding assays (e.g., biotin pull-down) and activity assays to assess the effect of the mutation on the interaction with this compound.

Visualizing the Pathways and Workflows

To further elucidate the experimental logic and biological context, the following diagrams are provided.

experimental_workflow Biotin Pull-Down Assay Workflow cluster_cell_culture Cell Culture cluster_biochemistry Biochemistry cluster_analysis Analysis cell_treatment Treat cells with biotinylated PLMA lysis Cell Lysis cell_treatment->lysis pull_down Streptavidin Pull-Down lysis->pull_down wash Wash beads pull_down->wash elution Elute bound proteins wash->elution sds_page SDS-PAGE elution->sds_page western_blot Western Blot (anti-PP2Ac) sds_page->western_blot

Caption: Workflow for identifying protein interactions using a biotin pull-down assay.

signaling_pathway Inhibition of PP2A by this compound PLMA This compound Cys269 Cys-269 PLMA->Cys269 Binds to PP2Ac PP2A Catalytic Subunit (PP2Ac) PP2Ac->Cys269 Substrate Dephosphorylated Substrate PP2Ac->Substrate Dephosphorylates Cys269->PP2Ac Inhibits Substrate_P Phosphorylated Substrate Substrate_P->PP2Ac Cellular_Response Cellular Response Substrate->Cellular_Response

Caption: Mechanism of PP2A inhibition by this compound targeting the Cys-269 residue.

Conclusion

This guide confirms that this compound exerts its inhibitory effect on PP2A through a specific and covalent interaction with the Cysteine 269 residue on the catalytic subunit. This targeted binding distinguishes it from other natural product inhibitors like Okadaic Acid, Microcystin-LR, Calyculin A, and Tautomycin, which, while also targeting the catalytic subunit, do so through different, albeit sometimes overlapping, binding modes. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers in the field, facilitating further investigation into the nuanced regulation of PP2A and aiding in the development of next-generation therapeutic agents with enhanced specificity and efficacy.

References

A Comparative Guide to the Efficacy of Phoslactomycin A and Calyculin A as Protein Phosphatase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two prominent serine/threonine protein phosphatase inhibitors: Phoslactomycin A and Calyculin A. The information presented is curated from experimental data to assist researchers in selecting the appropriate tool for their studies of cellular signaling and drug development.

At a Glance: Key Differences

FeatureThis compoundCalyculin A
Primary Target(s) Protein Phosphatase 2A (PP2A)Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A)
Selectivity Highly selective for PP2APotent dual inhibitor of PP1 and PP2A
Potency (IC50) PP2A: ~4.7 µM[1]PP1: ~2 nM[2][3], PP2A: ~0.5-1.0 nM[2][3]

Mechanism of Action

This compound exerts its inhibitory effect through direct interaction with the catalytic subunit of PP2A. It has been demonstrated that this compound specifically binds to the Cys-269 residue of the PP2A catalytic subunit (PP2Ac), leading to the potent and selective inhibition of its phosphatase activity.[1][4] This targeted mechanism makes it a valuable tool for dissecting the specific roles of PP2A in cellular processes.

Calyculin A , in contrast, is a potent, cell-permeable inhibitor of both PP1 and PP2A.[2][3] Its broad specificity has made it a widely used tool for studying signaling pathways regulated by both of these key phosphatases. Calyculin A does not significantly inhibit acid or alkaline phosphatases, nor phosphotyrosine protein phosphatases.[3]

Quantitative Efficacy Data

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound and Calyculin A against their primary targets. It is important to note that IC50 values can vary depending on the experimental conditions, such as substrate concentration and enzyme source.

InhibitorTarget PhosphataseReported IC50Reference
This compoundProtein Phosphatase 2A (PP2A)4.7 µM[1]
Calyculin AProtein Phosphatase 1 (PP1)~2 nM[2][3]
Protein Phosphatase 2A (PP2A)0.5 - 1.0 nM[2][3]

Cellular Effects and Signaling Pathways

The differential selectivity of this compound and Calyculin A leads to distinct effects on cellular signaling and function.

This compound , due to its selective inhibition of PP2A, has been shown to induce depolymerization of actin filaments, suggesting a role for PP2A in regulating the organization of the actin cytoskeleton.[1]

Calyculin A , with its broader inhibition of both PP1 and PP2A, impacts a wider range of cellular processes. It is known to:

  • Induce cytotoxicity in a dose-dependent manner in various cell lines. For example, in MG63 human osteosarcoma cells, treatment with 10 nM Calyculin A for 24 hours resulted in a cell viability of 27% compared to control cultures.[2]

  • Cause mitotic arrest, characterized by chromatid scattering and abnormal mitotic spindles.[5]

  • Affect the cyclic AMP (cAMP) signal transduction pathway.[6]

  • Induce tyrosine phosphorylation of focal adhesion-associated proteins.[7]

Below are diagrams illustrating the primary targets of each inhibitor and a conceptual workflow for assessing their efficacy.

cluster_PhoslactomycinA This compound cluster_CalyculinA Calyculin A PhoslactomycinA This compound PP2A_P Protein Phosphatase 2A (PP2A) PhoslactomycinA->PP2A_P CalyculinA Calyculin A PP1_C Protein Phosphatase 1 (PP1) CalyculinA->PP1_C PP2A_C Protein Phosphatase 2A (PP2A) CalyculinA->PP2A_C

Figure 1. Primary molecular targets of this compound and Calyculin A.

start Start: Prepare Reagents prepare_cells Prepare Cell Lysate or Purified Phosphatase start->prepare_cells prepare_inhibitors Prepare Serial Dilutions of This compound & Calyculin A start->prepare_inhibitors assay_setup Set up Phosphatase Assay with Substrate prepare_cells->assay_setup add_inhibitors Add Inhibitor Dilutions to Assay prepare_inhibitors->add_inhibitors assay_setup->add_inhibitors incubation Incubate at Optimal Temperature add_inhibitors->incubation measure_activity Measure Phosphatase Activity (e.g., colorimetric or fluorescent readout) incubation->measure_activity data_analysis Analyze Data and Determine IC50 Values measure_activity->data_analysis end End: Compare Efficacy data_analysis->end

Figure 2. General experimental workflow for comparing inhibitor efficacy.

Experimental Protocols

In Vitro Protein Phosphatase Inhibition Assay

This protocol provides a general framework for determining the IC50 values of this compound and Calyculin A against purified PP1 and PP2A.

Materials:

  • Purified recombinant PP1 and PP2A enzymes

  • Phosphatase assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1 mM CaCl2, 1 mM MnCl2, 0.1 mg/mL BSA)

  • Phosphorylated substrate (e.g., p-nitrophenyl phosphate (pNPP) or a phosphopeptide substrate)

  • This compound and Calyculin A stock solutions (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound and Calyculin A in the assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • In a 96-well plate, add the diluted inhibitors. Include control wells with buffer and DMSO only (no inhibitor).

  • Add the purified PP1 or PP2A enzyme to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at 30°C to allow for inhibitor binding.

  • Initiate the phosphatase reaction by adding the phosphorylated substrate to each well.

  • Incubate the plate at 30°C for a specific time period (e.g., 15-60 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction (if necessary, depending on the substrate used). For pNPP, the reaction can be stopped by adding a basic solution (e.g., 1 M NaOH).

  • Measure the absorbance or fluorescence of the product using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression analysis (e.g., a four-parameter logistic fit).

Cell Viability (Cytotoxicity) Assay

This protocol describes a method to assess the cytotoxic effects of this compound and Calyculin A on a chosen cell line using a tetrazolium-based assay (e.g., MTT or MTS).

Materials:

  • Adherent or suspension cell line of interest

  • Complete cell culture medium

  • This compound and Calyculin A stock solutions (in DMSO)

  • 96-well cell culture plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or a detergent-based solution)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Prepare serial dilutions of this compound and Calyculin A in complete cell culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the inhibitors. Include control wells with medium and DMSO only.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • After the incubation period, add the MTT or MTS reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for an additional 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by viable cells.

  • If using the MTT assay, add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the wells at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

  • Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value for cytotoxicity.

Conclusion

This compound and Calyculin A are both potent inhibitors of serine/threonine protein phosphatases, but their distinct selectivity profiles make them suitable for different research applications. This compound, with its high selectivity for PP2A, is an excellent tool for investigating the specific functions of this phosphatase. In contrast, Calyculin A's potent dual inhibition of PP1 and PP2A allows for the study of cellular processes regulated by both of these critical enzymes. The choice between these two inhibitors will ultimately depend on the specific research question and the desired level of target specificity. The experimental protocols provided in this guide offer a starting point for researchers to quantitatively assess and compare the efficacy of these valuable pharmacological tools in their own experimental systems.

References

Cross-Validation of Phoslactomycin A: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Phoslactomycin A's performance against other well-known phosphatase inhibitors, supported by experimental data and detailed methodologies.

This compound (PLM A) is a natural product isolated from Streptomyces species that has garnered significant interest as a potent and selective inhibitor of Protein Phosphatase 2A (PP2A), a key serine/threonine phosphatase involved in numerous cellular processes.[1][2] Its potential as an antifungal, antibacterial, and antitumor agent is currently under investigation.[1] This guide aims to cross-validate the results of this compound by comparing its activity with other established phosphatase inhibitors, namely Okadaic Acid, Tautomycin, and Fostriecin.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the inhibitory concentrations (IC50) of this compound and its counterparts against Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). This data highlights the potency and selectivity of each compound.

CompoundTargetIC50 / Kᵢ (nM)Selectivity (PP1/PP2A)
This compound PP2A Potent inhibitorSelective for PP2A
Okadaic AcidPP2A~0.1 - 0.3~50 - 500 fold
PP1~15 - 50
TautomycinPP1~0.16~0.04 fold (more selective for PP1)
PP2A~0.4
FostriecinPP2A~0.2 - 3.2>40,000 fold
PP1~131,000

Mechanism of Action

This compound exerts its inhibitory effect on PP2A through a distinct mechanism. It has been shown to directly bind to the catalytic subunit of PP2A (PP2Ac) and specifically targets the Cysteine-269 residue.[2][4] This interaction is crucial for its potent inhibition of PP2Ac activity.[2]

Experimental Protocols

Protein Phosphatase Inhibition Assay

A common method to determine the inhibitory activity of compounds like this compound is the colorimetric protein phosphatase inhibition assay using a substrate like p-nitrophenyl phosphate (pNPP).

Principle: The phosphatase enzyme cleaves the phosphate group from pNPP, resulting in the formation of p-nitrophenol, a yellow-colored product. The rate of formation of p-nitrophenol, measured by absorbance at 405 nm, is proportional to the phosphatase activity. The presence of an inhibitor will reduce the rate of this color change.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM EGTA, and 0.1% β-mercaptoethanol.

    • Substrate Solution: Prepare a 10 mM stock solution of pNPP in the assay buffer.

    • Enzyme Solution: Purified recombinant PP2A catalytic subunit is diluted in the assay buffer to a working concentration.

    • Inhibitor Solutions: Prepare a serial dilution of this compound and other inhibitors in the assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the inhibitor solution at various concentrations.

    • Add 20 µL of the enzyme solution to each well and incubate for 10 minutes at 30°C to allow for inhibitor binding.

    • Initiate the reaction by adding 160 µL of the pNPP substrate solution.

    • Incubate the plate at 30°C and monitor the increase in absorbance at 405 nm at regular intervals using a microplate reader.

    • The rate of reaction is calculated from the linear portion of the absorbance curve.

  • Data Analysis:

    • The percentage of inhibition is calculated for each inhibitor concentration relative to the control (no inhibitor).

    • The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Culture:

    • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or other inhibitors for a specified period (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • After the treatment period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing the formazan crystals to form.

    • Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution of the formazan.

  • Data Analysis:

    • Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

    • The absorbance values are proportional to the number of viable cells.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Mandatory Visualizations

Signaling_Pathway_Inhibition cluster_upstream Upstream Signaling cluster_downstream Downstream Cellular Processes cluster_phosphatase Phosphatase Regulation Kinase Kinase Substrate_Protein_P Substrate Protein (P) Kinase->Substrate_Protein_P Phosphorylation Cellular_Response Cellular Response Substrate_Protein_P->Cellular_Response Substrate_Protein Substrate Protein Substrate_Protein_P->Substrate_Protein Dephosphorylation PP2A PP2A PP2A->Substrate_Protein_P Inhibition of Dephosphorylation Phoslactomycin_A This compound Phoslactomycin_A->PP2A

Caption: Inhibition of PP2A by this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incellulo In Cellulo Analysis cluster_invivo In Vivo Analysis Inhibitor_Prep Prepare Inhibitor (this compound, etc.) Enzyme_Assay Protein Phosphatase Inhibition Assay Inhibitor_Prep->Enzyme_Assay IC50_Determination Determine IC50 Values Enzyme_Assay->IC50_Determination Cell_Culture Culture Cancer Cell Lines Cell_Treatment Treat Cells with Inhibitors Cell_Culture->Cell_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Treatment->Viability_Assay Animal_Model Establish Tumor Animal Model Drug_Administration Administer this compound Animal_Model->Drug_Administration Efficacy_Evaluation Evaluate Antitumor Efficacy Drug_Administration->Efficacy_Evaluation

Caption: Workflow for evaluating this compound.

Logical_Relationship cluster_plm Phoslactomycin Family cluster_others Other Inhibitor Classes Natural_Products Natural Product Phosphatase Inhibitors PLM_A This compound Natural_Products->PLM_A PLM_Analogs Other Phoslactomycin Analogs (B, C, etc.) Natural_Products->PLM_Analogs Okadaic_Acid Okadaic Acid Natural_Products->Okadaic_Acid Tautomycin Tautomycin Natural_Products->Tautomycin Fostriecin Fostriecin Natural_Products->Fostriecin PLM_A->PLM_Analogs

Caption: this compound and other inhibitors.

References

Validating Phoslactomycin A Efficacy: A Comparative Guide Using Genetic Knockouts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phoslactomycin A (PLM A) has emerged as a potent and selective inhibitor of Protein Phosphatase 2A (PP2A), a critical serine/threonine phosphatase involved in a myriad of cellular processes. Its potential as a research tool and therapeutic agent necessitates rigorous validation of its on-target effects. This guide provides a comparative framework for validating the effects of this compound, with a central focus on the use of genetic knockouts to unequivocally attribute its mechanism of action to PP2A inhibition. We present a hypothetical experimental design, alongside comparative data for other common PP2A inhibitors and detailed experimental protocols.

The Imperative of Genetic Validation

While biochemical assays can demonstrate a compound's inhibitory activity against a purified enzyme, they do not confirm that the observed cellular effects are solely due to the inhibition of that specific target. Off-target effects are a common confounding factor in drug development. Genetic knockout or knockdown of the target protein offers a powerful method for validation. If the effects of a compound are diminished or absent in cells lacking the target protein, it provides strong evidence for on-target activity.

Given that the complete genetic knockout of the catalytic subunit of PP2A (PPP2CA) is often lethal to cells, a more viable and widely used approach is transient knockdown using small interfering RNA (siRNA)[1][2]. This method reduces the expression of the target protein, allowing for the assessment of a compound's efficacy in a target-depleted cellular environment.

Comparative Analysis of PP2A Inhibitors

This compound's performance can be benchmarked against other well-characterized protein phosphatase inhibitors. The following table summarizes the key characteristics and inhibitory concentrations of PLM A and its alternatives.

InhibitorTarget(s)IC50 for PP2AIC50 for PP1Key Characteristics & Cellular Effects
This compound PP2A Potent (nM range)High µM rangeSelective for PP2A; induces actin depolymerization indirectly[3].
Okadaic Acid PP2A, PP1, PP4, PP5~0.1-0.3 nM[4]~15-50 nM[4]Potent inhibitor with higher affinity for PP2A; affects cytoskeleton organization[5][6][7][8].
Fostriecin PP2A, PP4~1.5-3.2 nM[9]~131 µM[9]Highly selective for PP2A and PP4; water-soluble[10]. Covalently binds to Cys-269 of PP2A[11].
Calyculin A PP1, PP2A~0.5-1 nM[12][13]~2 nM[12][13]Potent, non-selective inhibitor of both PP1 and PP2A[14][15][16].

Experimental Validation Workflow: A Hypothetical Study

To validate that the cellular effects of this compound are mediated by PP2A, a genetic knockdown approach can be employed. The following diagram illustrates the experimental workflow.

G cluster_0 Cell Culture & Transfection cluster_1 Treatment & Incubation A Culture of Target Cells (e.g., HeLa, Jurkat) B Transfection with siRNA targeting PPP2CA A->B C Transfection with non-targeting control siRNA A->C D Incubate for 48-72h for protein knockdown B->D G Western Blot for PP2A knockdown efficiency B->G C->D C->G E Treat cells with This compound (or other inhibitors) D->E F Treat cells with Vehicle Control (DMSO) D->F H Cell-based Assays (e.g., Cytoskeletal analysis, Proliferation assay) E->H I Biochemical Assay (PP2A activity) E->I F->H F->I

Caption: Experimental workflow for validating this compound effects using siRNA-mediated knockdown of PP2A.

Signaling Pathways Modulated by PP2A Inhibition

Inhibition of PP2A by this compound can impact multiple signaling pathways. One of the well-documented consequences is the disruption of the actin cytoskeleton. PP2A is known to regulate the phosphorylation status of several actin-binding proteins, thereby controlling actin dynamics[17][18][19]. Another critical pathway influenced by PP2A is the Akt signaling cascade, which plays a central role in cell survival and proliferation. PP2A can directly dephosphorylate and inactivate Akt[20][21][22][23].

The following diagram illustrates the proposed mechanism of how PP2A inhibition by this compound leads to cytoskeletal and signaling changes.

G PLM This compound PP2A PP2A PLM->PP2A inhibits ActinReg Actin-Regulatory Proteins (e.g., Cofilin) PP2A->ActinReg dephosphorylates (inactivates) pAkt Phospho-Akt (Active) PP2A->pAkt dephosphorylates (inactivates) Actin Actin Depolymerization ActinReg->Actin promotes Akt Akt Akt->pAkt phosphorylated by upstream kinases Downstream Downstream Signaling (Proliferation, Survival) pAkt->Downstream activates

References

A Comparative Analysis of Phoslactomycin Family Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of the Phoslactomycin (PLM) family of inhibitors, targeting researchers, scientists, and drug development professionals. We will delve into their performance against other alternatives, supported by experimental data, and provide insights into their mechanism of action.

Performance and Specificity of Phoslactomycin Family and Related Inhibitors

The Phoslactomycin family of natural products, isolated from Streptomyces species, are known inhibitors of the serine/threonine protein phosphatase 2A (PP2A).[1] PP2A is a crucial regulator of numerous cellular processes, including signal transduction, cell cycle control, and apoptosis, making it a significant target in drug discovery.

The inhibitory activity of these compounds is primarily directed towards the catalytic subunit of PP2A. Notably, Phoslactomycin A (PLMA) has been shown to directly bind to the Cysteine-269 residue of the PP2A catalytic subunit, contributing to its potent inhibition.[2][3]

For a clear comparison of inhibitory potency, the following table summarizes the half-maximal inhibitory concentration (IC50) values for various Phoslactomycin family members and other well-known PP2A inhibitors.

Inhibitor FamilySpecific CompoundTarget PhosphataseIC50 ValueReference
Phoslactomycin Phoslactomycin F (PLM-F)PP2A4.7 µM[4]
Phoslactomycin F (PLM-F)PP1> 4.7 µM[4]
Fostriecin FostriecinPP2A1.4 nM (0.0014 µM)[5]
FostriecinPP1~60 µM[5]
FostriecinPP5~60 µM[5]
Cytostatin CytostatinPP2A29.0 nM (0.029 µM)[5]
CytostatinPP1>100 µM[5]
CytostatinPP5>100 µM[5]

Signaling Pathways Modulated by Phoslactomycin Inhibitors

Inhibition of PP2A by the Phoslactomycin family and related compounds leads to the hyperphosphorylation of downstream protein targets, thereby modulating key signaling pathways. Two of the most significant pathways affected are the MAPK/ERK and PI3K/Akt pathways, both of which are central to cell proliferation, survival, and differentiation.

MAPK/ERK Signaling Pathway

PP2A negatively regulates the MAPK/ERK pathway by dephosphorylating key kinases such as MEK and ERK. Inhibition of PP2A by compounds like Phoslactomycins would therefore lead to sustained activation of this pathway.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates PP2A PP2A PP2A->MEK Dephosphorylates PP2A->ERK Dephosphorylates Phoslactomycin Phoslactomycin Phoslactomycin->PP2A Inhibits Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression

Caption: Inhibition of PP2A by Phoslactomycin leads to hyperactivation of the MAPK/ERK pathway.

PI3K/Akt Signaling Pathway

Similarly, PP2A acts as a negative regulator of the PI3K/Akt pathway by dephosphorylating Akt. Inhibition of PP2A results in increased Akt phosphorylation and subsequent pro-survival signaling.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream_Targets Activates Cell_Survival Cell Survival & Proliferation Downstream_Targets->Cell_Survival PP2A PP2A PP2A->Akt Dephosphorylates Phoslactomycin Phoslactomycin Phoslactomycin->PP2A Inhibits

Caption: Phoslactomycin-mediated PP2A inhibition enhances PI3K/Akt signaling.

Experimental Protocols

A common method to determine the inhibitory activity of compounds against PP2A is the colorimetric protein phosphatase 2A inhibition assay.

Principle

This assay is based on the ability of PP2A to hydrolyze a colorless substrate, p-nitrophenylphosphate (pNPP), into a yellow product, p-nitrophenol (pNP). The amount of pNP produced is directly proportional to the PP2A activity. In the presence of an inhibitor, the rate of pNPP hydrolysis is reduced, leading to a decrease in the yellow color, which can be quantified spectrophotometrically.

Experimental Workflow

PP2A_Inhibition_Assay cluster_preparation Preparation cluster_incubation Incubation cluster_detection Detection & Analysis Prepare_Inhibitor Prepare serial dilutions of Phoslactomycin Mix Mix Phoslactomycin and PP2A Prepare_Inhibitor->Mix Prepare_Enzyme Prepare PP2A enzyme solution Prepare_Enzyme->Mix Prepare_Substrate Prepare pNPP substrate solution Add_Substrate Add pNPP Prepare_Substrate->Add_Substrate Incubate_1 Pre-incubate Mix->Incubate_1 Incubate_1->Add_Substrate Incubate_2 Incubate for color development Add_Substrate->Incubate_2 Stop_Reaction Stop reaction (e.g., with NaOH) Incubate_2->Stop_Reaction Measure_Absorbance Measure absorbance at 405 nm Stop_Reaction->Measure_Absorbance Calculate_IC50 Calculate % inhibition and determine IC50 Measure_Absorbance->Calculate_IC50

References

A Comparative Guide to Phoslactomycin A and Tautomycin: Unraveling Their Differential Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Phoslactomycin A and Tautomycin, two potent protein phosphatase inhibitors. We will delve into their differential inhibitory activities, mechanisms of action, and their impact on key cellular signaling pathways. This objective analysis is supported by experimental data to aid researchers in selecting the appropriate tool for their specific scientific inquiries.

At a Glance: Key Differences

FeatureThis compoundTautomycin
Primary Target Protein Phosphatase 2A (PP2A)Protein Phosphatase 1 (PP1)
Selectivity Selective for PP2A over PP1Higher affinity for PP1 than PP2A
Mechanism of Action Covalent binding to Cys-269 of the PP2A catalytic subunitInteraction with the catalytic site, with the C22-C26 moiety being crucial for inhibition
Reported Cellular Effects Regulation of the actin cytoskeletonActivation of the Raf-1 signaling pathway, induction of apoptosis

Quantitative Comparison of Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Phoslactomycin and Tautomycin against protein phosphatases 1 and 2A. The data clearly illustrates the preferential inhibition of PP2A by Phoslactomycins and the higher potency of Tautomycin towards PP1.

CompoundProtein Phosphatase 1 (PP1) IC50Protein Phosphatase 2A (PP2A) IC50Reference
Phoslactomycin FWeaker inhibition4.7 µM[1]
Tautomycin20 pM75 pM[2]
Tautomycin0.21 nM0.94 nM[1]

Note: Data for this compound is limited, with studies confirming its selectivity for PP2A[3]. The provided IC50 value is for Phoslactomycin F, a closely related analog. Tautomycin IC50 values are from two different studies, both indicating a higher potency for PP1.

Mechanism of Action: Distinct Molecular Interactions

This compound exerts its inhibitory effect through a specific covalent interaction. It has been demonstrated that this compound directly binds to the Cys-269 residue of the catalytic subunit of PP2A[3]. This targeted binding explains its selectivity for PP2A.

Tautomycin , on the other hand, inhibits protein phosphatases through non-covalent interactions within the catalytic site. Structure-activity relationship studies have identified the C22-C26 moiety of the Tautomycin molecule as being essential for its inhibitory activity against protein phosphatases[2].

Differential Effects on Cellular Signaling Pathways

This compound and Tautomycin, through their distinct primary targets, modulate different downstream signaling pathways, leading to varied cellular outcomes.

Regulation of the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and survival.

Tautomycin has been shown to activate the Raf-1 pathway, a key component of the MAPK/ERK cascade. By inhibiting PP1, Tautomycin can lead to the hyperphosphorylation and activation of proteins upstream of Raf-1, ultimately resulting in the activation of ERK.

Tautomycin_MAPK_ERK_Pathway Tautomycin Tautomycin PP1 PP1 Tautomycin->PP1 inhibition Raf1 Raf-1 PP1->Raf1 dephosphorylation (inhibition) Upstream_Kinase Upstream Kinase (e.g., MEK) Upstream_Kinase->Raf1 phosphorylation (activation) ERK ERK Raf1->ERK activation Cellular_Response Cellular Response (Proliferation, etc.) ERK->Cellular_Response

Caption: Tautomycin's inhibition of PP1 leads to activation of the Raf-1/ERK pathway.

The effect of This compound on the MAPK/ERK pathway is less direct. By inhibiting PP2A, a major cellular phosphatase, this compound can lead to a general increase in protein phosphorylation, which may indirectly affect the MAPK/ERK pathway depending on the cellular context and the specific kinases and phosphatases that regulate the pathway in that context.

Modulation of Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal development and tissue homeostasis.

Tautomycin and its analogs have been shown to induce apoptosis. Tautomycetin, a close structural relative of Tautomycin, induces apoptosis by suppressing the Akt signaling pathway, a key pro-survival pathway[3]. This effect is independent of its inhibition of PP1.

Tautomycin_Apoptosis_Pathway Tautomycin Tautomycin Akt Akt (Pro-survival) Tautomycin->Akt inhibition Pro_Apoptotic Pro-Apoptotic Factors Akt->Pro_Apoptotic inhibition Apoptosis Apoptosis Pro_Apoptotic->Apoptosis

Caption: Tautomycin can induce apoptosis by inhibiting the pro-survival Akt pathway.

The role of This compound in apoptosis is likely linked to its inhibition of PP2A. PP2A is known to regulate the phosphorylation status of several key apoptotic proteins, including members of the Bcl-2 family. By inhibiting PP2A, this compound can alter the phosphorylation of these proteins, thereby modulating the apoptotic threshold of the cell.

Experimental Protocols

Protein Phosphatase Inhibition Assay (p-Nitrophenyl Phosphate - pNPP)

This protocol outlines a common method for determining the inhibitory activity of compounds like this compound and Tautomycin against protein phosphatases.

Materials:

  • Purified protein phosphatase (e.g., PP1 or PP2A)

  • Inhibitor compound (this compound or Tautomycin) at various concentrations

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM DTT, 0.1 mM EDTA

  • Substrate: p-Nitrophenyl Phosphate (pNPP) solution (e.g., 10 mM in Assay Buffer)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Inhibitor Dilutions: Prepare a serial dilution of the inhibitor compound in the Assay Buffer.

  • Enzyme Preparation: Dilute the purified protein phosphatase to a working concentration in the Assay Buffer.

  • Reaction Setup: In a 96-well microplate, add the following to each well:

    • Assay Buffer

    • Inhibitor solution (or vehicle control)

    • Enzyme solution

  • Pre-incubation: Incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add the pNPP substrate solution to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction: Stop the reaction by adding a strong base (e.g., 1 N NaOH). This will also develop the yellow color of the product, p-nitrophenol.

  • Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for Determining IC50

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inhibitor_Dilutions Prepare Inhibitor Serial Dilutions Reaction_Setup Set up reactions in 96-well plate: - Buffer - Inhibitor - Enzyme Inhibitor_Dilutions->Reaction_Setup Enzyme_Prep Prepare Enzyme Solution Enzyme_Prep->Reaction_Setup Substrate_Prep Prepare pNPP Substrate Reaction_Start Add pNPP to start reaction Substrate_Prep->Reaction_Start Preincubation Pre-incubate (30°C, 10-15 min) Reaction_Setup->Preincubation Preincubation->Reaction_Start Incubation Incubate (30°C, 15-30 min) Reaction_Start->Incubation Reaction_Stop Stop reaction with NaOH Incubation->Reaction_Stop Measure_Abs Measure Absorbance at 405 nm Reaction_Stop->Measure_Abs Calc_Inhibition Calculate % Inhibition Measure_Abs->Calc_Inhibition Plot_Data Plot % Inhibition vs. log[Inhibitor] Calc_Inhibition->Plot_Data Det_IC50 Determine IC50 Plot_Data->Det_IC50

Caption: Workflow for determining the IC50 of phosphatase inhibitors.

Conclusion

This compound and Tautomycin are valuable tools for studying protein phosphatase function. Their distinct selectivities for PP2A and PP1, respectively, allow for the targeted investigation of these crucial enzymes. Understanding their differential effects on cellular signaling pathways, as outlined in this guide, is essential for designing and interpreting experiments in cancer biology, immunology, and neuroscience. Further research, particularly direct comparative studies across a broader range of phosphatases, will continue to refine our understanding of these potent natural products and their potential as therapeutic agents.

References

Safety Operating Guide

Prudent Disposal of Phoslactomycin A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe handling and disposal of Phoslactomycin A, ensuring personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to review all available safety information and to be familiar with institutional protocols for managing hazardous materials.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1 certified safety glasses with side shields or goggles.Protects against splashes and aerosols.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and absorption.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or chemical fume hood.Minimizes inhalation exposure.

This data is based on general laboratory safety standards. Always refer to your institution's specific requirements.

Disposal Procedures for this compound Waste

The appropriate disposal route for this compound waste depends on its form (e.g., solid, in solution, contaminated materials). All waste must be clearly labeled.

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is critical to ensure safe and compliant disposal.

Caption: Waste segregation workflow for this compound.

Step 2: Treatment and Neutralization of Aqueous Waste

For small volumes of aqueous solutions containing this compound, chemical treatment may be an option prior to disposal, subject to institutional and local regulations.[4] As this compound is an organophosphorus compound, hydrolysis under basic conditions can be a potential degradation method.

Caution: This procedure should only be performed by trained personnel in a chemical fume hood.

  • Dilution: Dilute the aqueous solution containing this compound with water to reduce its concentration.

  • Basification: Slowly add a solution of sodium hydroxide (e.g., 1 M) while stirring to raise the pH to >10. This promotes the hydrolysis of the phosphate ester.

  • Monitoring: Monitor the pH to ensure it remains basic. Allow the reaction to proceed for a sufficient time (e.g., several hours to overnight) to ensure complete degradation.

  • Neutralization: After the degradation period, neutralize the solution to a pH between 6 and 8 by adding a suitable acid (e.g., hydrochloric acid).

  • Disposal: Dispose of the neutralized solution down the sanitary sewer with copious amounts of water, in accordance with local regulations.[5]

Caption: Chemical treatment workflow for aqueous this compound waste.

Step 3: Final Disposal of Waste Containers

Once waste containers are full, they must be securely sealed and labeled for pickup by the institution's EHS department.

Waste TypeContainer SpecificationFinal Disposal Route
Solid Chemical Waste Labeled, sealed, chemically resistant container.Incineration or hazardous waste landfill via EHS.
Liquid Chemical Waste Labeled, sealed, chemically resistant carboy.Incineration or chemical treatment via EHS.
Contaminated Sharps Puncture-proof sharps container.Autoclaving and/or incineration via EHS.[4]

Always follow your institution's specific procedures for waste container labeling and pickup requests.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Evacuate the immediate area and alert colleagues and the laboratory supervisor.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Wear appropriate PPE, including double gloves, a lab coat, and eye protection.

  • Contain and Absorb: For liquid spills, cover with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit). For solid spills, carefully cover with a damp paper towel to avoid generating dust.

  • Clean and Decontaminate: Gently sweep the absorbed material or contained solid into a designated chemical waste container. Clean the spill area with a suitable decontaminating solution and then with soap and water.

  • Dispose of Waste: All materials used for cleanup must be disposed of as hazardous chemical waste.

  • Report: Report the incident to the laboratory supervisor and the institution's EHS office.

References

Personal protective equipment for handling Phoslactomycin A

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Phoslactomycin A. The following procedures are based on best practices for managing potent, biologically active compounds in a laboratory setting.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on general safety protocols for handling hazardous chemicals and biologically active substances. It is imperative to conduct a thorough risk assessment before beginning any work with this compound.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary defense against exposure to hazardous chemicals.[1][2] The level of PPE should be determined by a risk assessment of the specific procedures being performed.[3] Below is a summary of recommended PPE for handling this compound.

Activity Recommended Personal Protective Equipment (PPE)
Low-Hazard Activities (e.g., handling sealed containers, weighing small quantities in a containment device)- Standard laboratory coat- Safety glasses with side shields[1][2]- Nitrile or neoprene gloves[4]- Closed-toe shoes[1]
Moderate-Hazard Activities (e.g., preparing stock solutions, performing dilutions, non-aerosol generating procedures)- Chemical-resistant lab coat or gown[3][5]- Chemical splash goggles[1][2]- Double-gloving with nitrile or neoprene gloves[1][4]- Work within a certified chemical fume hood or other ventilated enclosure
High-Hazard Activities (e.g., potential for aerosol generation, handling large quantities, heating)- Full-body chemical-resistant suit or coveralls[3][4]- Face shield in addition to chemical splash goggles[1][2]- Chemical-resistant gloves (outer) and inner nitrile gloves[3]- Respiratory protection (e.g., a NIOSH-approved respirator)[1][3]- Chemical-resistant boot covers[1]

Handling and Operational Workflow

A systematic approach to handling this compound is essential to minimize risk. The following workflow diagram outlines the key stages from receipt of the compound to its disposal.

cluster_0 Receiving and Storage cluster_1 Preparation and Experimentation cluster_2 Decontamination and Disposal Receiving Receive Shipment Inspect Inspect Container for Damage Receiving->Inspect Store Store in Designated, Secure Location Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE Workstation Prepare Workstation in Fume Hood DonPPE->Workstation Weigh Weigh Compound Workstation->Weigh PrepareSol Prepare Stock Solution Weigh->PrepareSol Experiment Perform Experiment PrepareSol->Experiment Decontaminate Decontaminate Work Surfaces and Equipment Experiment->Decontaminate DisposeWaste Dispose of Contaminated Materials in Labeled Waste Container Decontaminate->DisposeWaste RemovePPE Remove PPE DisposeWaste->RemovePPE Wash Wash Hands Thoroughly RemovePPE->Wash

Caption: Workflow for Safe Handling of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis or use of this compound were not found in the provided search results. Researchers should develop their own standard operating procedures (SOPs) that incorporate a thorough risk assessment and adhere to the safety guidelines outlined in this document. Key synthetic steps mentioned in the literature include asymmetric dihydroxylation and Evans-Aldol reactions.[6][7]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated items such as gloves, bench paper, and disposable labware should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: All solutions containing this compound should be collected in a labeled, sealed, and chemical-resistant waste container.

  • Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[8][9] Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on waste disposal procedures.[8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phoslactomycin A
Reactant of Route 2
Phoslactomycin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.